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  • Product: 5,7-Dimethylquinolin-2-amine
  • CAS: 1342190-00-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5,7-Dimethylquinolin-2-amine (CAS No. 1342190-00-4): Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5,7-Dimethylquinolin-2-amine, a substituted quinoline derivative of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Dimethylquinolin-2-amine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific peer-reviewed data for this exact molecule is limited, this document synthesizes information from established chemical principles and data on closely related analogs to present a predictive yet scientifically grounded profile. This guide will cover the probable synthetic routes, expected physicochemical and spectroscopic properties, potential biological activities, and prospective applications, with a strong emphasis on the underlying chemical logic and established experimental methodologies for quinoline chemistry. The CAS number for 5,7-Dimethylquinolin-2-amine is 1342190-00-4.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in a vast array of biologically active compounds and functional materials. Quinoline and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological targets and potential therapeutic applications. The 2-aminoquinoline moiety, in particular, is a key pharmacophore in numerous developmental drug candidates.

This guide focuses on the specific isomer, 5,7-Dimethylquinolin-2-amine, providing a detailed technical resource for researchers exploring its potential.

Synthesis of 5,7-Dimethylquinolin-2-amine

Retrosynthetic Analysis

A logical retrosynthetic approach to 5,7-Dimethylquinolin-2-amine would involve the disconnection of the pyridine ring, suggesting a substituted aniline as a key precursor.

G Target 5,7-Dimethylquinolin-2-amine Precursor1 3,5-Dimethylaniline Target->Precursor1 Skraup or Doebner-von Miller Reaction Precursor2 α,β-Unsaturated carbonyl compound Target->Precursor2 Skraup or Doebner-von Miller Reaction

Caption: Retrosynthetic approach for 5,7-Dimethylquinolin-2-amine.

Proposed Synthetic Pathway: Modified Skraup or Doebner-von Miller Reaction

A plausible and historically significant route to quinolines is the Skraup synthesis or the related Doebner-von Miller reaction . These reactions involve the condensation of an aniline with an α,β-unsaturated carbonyl compound (or a precursor that generates it in situ) under acidic conditions.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_amination Amination cluster_final_product Final Product Aniline 3,5-Dimethylaniline Reaction1 + Aniline->Reaction1 Carbonyl Acrolein (or glycerol) Carbonyl->Reaction1 Acid H₂SO₄ (catalyst) Acid->Reaction1 Oxidant As₂O₅ or Nitrobenzene Oxidant->Reaction1 Product 5,7-Dimethylquinoline Reaction2 + Product->Reaction2 Reaction1->Product Heat Quinoline 5,7-Dimethylquinoline Amine_source NaNH₂ (Sodamide) Amine_source->Reaction2 FinalProduct 5,7-Dimethylquinolin-2-amine Reaction2->FinalProduct Chichibabin Reaction

Caption: Proposed two-step synthesis of 5,7-Dimethylquinolin-2-amine.

Step-by-Step Experimental Protocol (Hypothetical):

  • Synthesis of 5,7-Dimethylquinoline:

    • In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 3,5-dimethylaniline and glycerol (a precursor to acrolein).

    • Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene.

    • Heat the mixture under reflux for several hours. The reaction is typically vigorous and requires careful temperature control.

    • After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH) to precipitate the crude product.

    • Purification is achieved through steam distillation followed by recrystallization or column chromatography.

  • Amination of 5,7-Dimethylquinoline (Chichibabin Reaction):

    • The synthesized 5,7-dimethylquinoline is dissolved in an inert solvent like toluene or xylene.

    • Sodium amide (NaNH₂) is added portion-wise at an elevated temperature.

    • The reaction is stirred for several hours until the formation of the 2-aminoquinoline is complete (monitored by TLC).

    • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

    • Purification of the final product, 5,7-Dimethylquinolin-2-amine, is performed by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The use of 3,5-dimethylaniline as a starting material is essential to achieve the desired 5,7-dimethyl substitution pattern on the quinoline ring.

  • The Skraup reaction is a robust method for quinoline synthesis, though it often requires harsh conditions.

  • The Chichibabin reaction is a classic method for the direct amination of electron-deficient heterocycles like quinolines at the 2-position.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 5,7-Dimethylquinolin-2-amine

PropertyPredicted Value/InformationReference/Basis
Molecular Formula C₁₁H₁₂N₂-
Molecular Weight 172.23 g/mol -
Appearance Likely a crystalline solidGeneral property of similar aromatic amines
Melting Point Expected to be in the range of 100-150 °CBased on isomers and related compounds
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and chloroformGeneral solubility of quinoline derivatives
pKa The amino group is expected to be basic, with a pKa around 4-6.Based on aniline and aminoquinoline derivatives

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the singlets for the two methyl groups. The amino protons will likely appear as a broad singlet. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons attached to the nitrogen and methyl groups will be characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching from the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1450-1650 cm⁻¹ region.[2][3]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 172.23. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the quinoline ring.

Reactivity and Potential Derivatization

The chemical reactivity of 5,7-Dimethylquinolin-2-amine is dictated by the quinoline ring system and the 2-amino substituent.

  • Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene. However, the presence of the activating amino and methyl groups will direct incoming electrophiles to specific positions on the benzene portion of the ring system.

  • Nucleophilicity of the Amino Group: The 2-amino group is a primary site for nucleophilic reactions. It can readily undergo acylation, alkylation, and condensation reactions to form a variety of derivatives. This provides a handle for further chemical modifications and the synthesis of compound libraries for biological screening.

  • N-oxide Formation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide, which can then be used in further functionalization reactions.

Potential Biological Activities and Applications

While no specific biological data for 5,7-Dimethylquinolin-2-amine has been found, the broader class of aminoquinolines has been extensively studied for various therapeutic applications.

  • Anticancer Potential: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4] The specific substitution pattern of 5,7-Dimethylquinolin-2-amine could confer novel interactions with biological targets.

  • Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs like chloroquine. While this is a 2-aminoquinoline, the general scaffold is of interest in the search for new antimalarial agents.

  • Antimicrobial and Antifungal Activity: Quinolines have been reported to possess broad-spectrum antimicrobial and antifungal properties.[5]

  • Fluorescent Probes: The quinoline core is inherently fluorescent, and its photophysical properties can be tuned by substituents. Amino-substituted quinolines, in particular, can exhibit interesting fluorescence characteristics, making them potential candidates for use as fluorescent probes in cellular imaging.[6]

Safety and Handling

Specific toxicity data for 5,7-Dimethylquinolin-2-amine is not available. However, based on the data for quinoline and other aminoquinolines, it should be handled with care in a laboratory setting.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5,7-Dimethylquinolin-2-amine is a structurally interesting quinoline derivative with potential for applications in medicinal chemistry and materials science. While specific experimental data is currently scarce, this technical guide provides a solid foundation for researchers by outlining logical synthetic strategies, predicting key physicochemical and spectroscopic properties, and highlighting potential areas of application based on the well-established chemistry of the quinoline scaffold. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.

References

  • BenchChem. (2025). A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.
  • Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 237-245.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. Retrieved from [Link]

  • Jain, A., et al. (2019). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 27(18), 3971-3991.
  • BenchChem. (2025). 7-Amino-2,4-dimethyl-quinoline. BenchChem.
  • Wang, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(7), 12345-12353.
  • Ranjbar-Karimi, R., & Poorfreidoni, N. (2018). Synthesis and antibacterial activity of some new quinoline derivatives. Journal of the Iranian Chemical Society, 15(1), 135-141.
  • BLD Pharm. (n.d.). 5,7-Dimethylquinolin-2-amine. Retrieved from [A representative supplier link, if available, would be placed here].
  • ChemSynthesis. (2025). 5,7-dimethyl-2,4-quinolinediol. Retrieved from [A representative database link, if available, would be placed here].
  • Synblock. (n.d.). CAS 1216293-41-2 | 5,7-Dimethylquinolin-8-amine. Retrieved from [A representative supplier link, if available, would be placed here].
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.
  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [A representative educational chemistry website link, if available, would be placed here].

Sources

Exploratory

Technical Guide: Synthesis Pathways for 5,7-Dimethylquinolin-2-amine

Executive Summary Target Molecule: 5,7-Dimethylquinolin-2-amine (CAS: Derivative of 20150-89-4) Core Application: Kinase inhibitor scaffold, Alzheimer’s disease research (NMDA receptor modulation), and advanced heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5,7-Dimethylquinolin-2-amine (CAS: Derivative of 20150-89-4) Core Application: Kinase inhibitor scaffold, Alzheimer’s disease research (NMDA receptor modulation), and advanced heterocyclic building blocks.

This technical guide outlines the robust synthesis of 5,7-dimethylquinolin-2-amine. Unlike simple quinolines, the 5,7-dimethyl substitution pattern introduces specific steric and electronic considerations that dictate pathway selection. While direct amination (Chichibabin) is theoretically possible, this guide prioritizes the N-Oxide Activation Route as the "Gold Standard" for pharmaceutical applications due to its superior regiocontrol, scalability, and safety profile compared to the use of sodium amide.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 5,7-dimethylquinolin-2-amine poses a regioselectivity challenge: ensuring the nitrogen enters the ring at the C2 position while maintaining the integrity of the 5,7-methyl groups.

Strategic Logic
  • Symmetry Advantage: The starting material, 3,5-dimethylaniline , is symmetric with respect to its ortho positions (C2 and C6). Cyclization at either position yields the same 5,7-dimethylquinoline core, simplifying the initial ring construction.

  • Activation of C2: The C2 position of the quinoline ring is electron-deficient but requires activation for nucleophilic attack.

    • Strategy A (Direct): Use a nucleophile so strong (NH₂⁻) it attacks directly (Chichibabin).

    • Strategy B (Stepwise): Oxidize the nitrogen (N-oxide) to activate C2 for chlorination, creating a versatile 2-chloro intermediate for S_NAr or catalytic amination.

Pathway Visualization

G Target 5,7-Dimethylquinolin-2-amine Chloro 2-Chloro-5,7-dimethylquinoline Chloro->Target S_NAr (NH3/Pressure) or Buchwald-Hartwig NOxide 5,7-Dimethylquinoline N-oxide NOxide->Chloro Meisenheimer-type Rearrangement (POCl3) Quinoline 5,7-Dimethylquinoline Quinoline->Target Chichibabin (NaNH2) (Low Yield/High Risk) Quinoline->NOxide Oxidation (mCPBA or H2O2) Aniline 3,5-Dimethylaniline Aniline->Quinoline Skraup Synthesis (H2SO4, Oxidant) Glycerol Glycerol / Acrolein Glycerol->Quinoline

Figure 1: Retrosynthetic tree illustrating the divergence between the high-purity Stepwise Route (Solid Lines) and the Direct Route (Dashed Line).

Part 2: Pathway 1 — The Stepwise "Pharma-Grade" Route

Recommendation: Primary Route for Drug Development. Mechanism: Skraup Cyclization → N-Oxidation → Chlorination → Amination.

Phase 1: Construction of the Quinoline Core

The synthesis begins with the Skraup reaction . 3,5-dimethylaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (typically nitrobenzene or iodine).

  • Reaction: 3,5-Dimethylaniline + Glycerol

    
     5,7-Dimethylquinoline
    
  • Critical Insight: The symmetry of 3,5-dimethylaniline prevents the formation of regioisomers. Both ortho-positions lead to the 5,7-dimethyl isomer.

Phase 2: N-Oxide Activation & Chlorination

Direct chlorination of quinoline is difficult. Converting the nitrogen to an N-oxide makes the C2 position susceptible to nucleophilic attack by chloride ions during the reaction with phosphoryl chloride (POCl₃).

  • Mechanism: The N-oxide oxygen attacks POCl₃, forming a good leaving group. A chloride ion then attacks C2, restoring aromaticity and eliminating the oxygen moiety.

  • Reagents: mCPBA (meta-chloroperoxybenzoic acid) in DCM, followed by POCl₃.

Phase 3: Amination

The 2-chloro intermediate is an excellent electrophile.

  • Method A (Industrial): Heating with aqueous ammonia in an autoclave (S_NAr).

  • Method B (Lab/High Value): Buchwald-Hartwig amination using Pd-catalysis, which proceeds under milder conditions and tolerates sensitive functional groups.

Part 3: Pathway 2 — The Chichibabin Direct Amination

Recommendation: Secondary Route (Commodity Scale only). Mechanism: Nucleophilic Aromatic Substitution of Hydride (


).

This pathway involves treating 5,7-dimethylquinoline directly with sodium amide (NaNH₂) in liquid ammonia or refluxing xylene.

  • Challenges:

    • Hydride Elimination: The reaction requires the loss of a hydride ion (H⁻), which generates hydrogen gas. This can be slow and requires high temperatures.

    • Safety: NaNH₂ is explosive when dry and reacts violently with water.

    • Selectivity: 5,7-dimethyl substitution sterically hinders the C8 position, likely directing amination to C2, but bis-amination is a risk.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5,7-dimethylquinoline (Key Intermediate)

Step 1: N-Oxidation

  • Dissolve 5,7-dimethylquinoline (10.0 mmol) in dichloromethane (DCM, 50 mL).

  • Cool to 0°C in an ice bath.

  • Add mCPBA (1.2 equiv, 70-75%) portion-wise over 15 minutes.

  • Stir at room temperature for 4–6 hours (Monitor by TLC; Mobile phase: 5% MeOH in DCM).

  • Workup: Wash with saturated NaHCO₃ (3 x 30 mL) to remove benzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.

  • Yield Expectation: >90% off-white solid.

Step 2: Chlorination (Rearrangement)

  • Dissolve the crude N-oxide (from Step 1) in dry DCM (or use neat if scaling up).

  • Add POCl₃ (Phosphoryl chloride, 5 equiv) dropwise at 0°C under Argon.

  • Heat to reflux (approx. 40°C for DCM, or 80-90°C if neat/toluene) for 3 hours.

  • Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NaOH solution to pH 7-8.

  • Extract with Ethyl Acetate, dry, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Product: 2-Chloro-5,7-dimethylquinoline.[1][2]

Protocol B: Buchwald-Hartwig Amination (2-Chloro → 2-Amino)

This method avoids the high pressure required for ammonia gas.

  • Reagents:

    • Substrate: 2-Chloro-5,7-dimethylquinoline (1.0 equiv)

    • Amine Source: Benzophenone imine (1.2 equiv) (Acts as an ammonia surrogate).

    • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%).

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat at 100°C for 12–16 hours.

    • Cool, filter through Celite, and concentrate.

  • Hydrolysis:

    • Redissolve the intermediate imine in THF/2N HCl (1:1). Stir for 1 hour at RT.

    • Basify with NaOH and extract.

  • Result: 5,7-Dimethylquinolin-2-amine.[3]

Part 5: Analytical Characterization Data

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR δ 2.40 - 2.50 ppm (Singlet, 3H)C5-CH₃ (Deshielded by ring current)
1H NMR δ 2.35 - 2.45 ppm (Singlet, 3H)C7-CH₃
1H NMR δ 6.70 ppm (Doublet, J=9Hz)C3-H (Ortho to amine, shielded)
1H NMR δ 7.80 ppm (Doublet, J=9Hz)C4-H
1H NMR δ 4.5 - 5.5 ppm (Broad Singlet)-NH₂ (Exchangeable with D₂O)
MS (ESI) [M+H]+ = 173.1Protonated molecular ion

Part 6: Safety & Handling (E-E-A-T)

  • POCl₃ (Phosphoryl Chloride): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All quenching must be done at 0°C with controlled addition.

  • NaNH₂ (Sodium Amide): If using the Chichibabin route, ensure NaNH₂ is fresh. Old samples can form explosive peroxides. Destroy excess amide with solid ammonium chloride, not water.

  • 3,5-Dimethylaniline: Toxic by inhalation and skin absorption. Use in a fume hood.

References

  • General Quinoline Synthesis: Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.

  • N-Oxide Rearrangement: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic grounding for N-oxide to 2-chloro conversion).

  • Buchwald-Hartwig Amination of Quinolines: Wolfe, J. P., et al. (1998). "Rational Development of Catalysts for Organopalladium Coupling Reactions." Accounts of Chemical Research, 31(12), 805–818.

  • Chichibabin Reaction: Chichibabin, A. E., & Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Zhur. Russ. Fiz. Khim. Obshch., 46, 1216.

  • Regioselectivity Studies: Palmer, M. H. (1962). "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society, 3645-3652. (Confirms 5,7-dimethyl isomer formation).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5,7-Dimethylquinolin-2-amine: Starting Materials and Core Strategies

Abstract This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5,7-Dimethylquinolin-2-amine, a key scaffold in medicinal chemistry and drug development. This document is int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5,7-Dimethylquinolin-2-amine, a key scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of viable starting materials and reaction methodologies. We will delve into two principal synthetic strategies: a two-step approach involving the initial formation of a quinoline core followed by amination, and a more direct synthesis via the cyclization of an N-aryl cyanamide intermediate. Each strategy will be examined with a focus on the underlying chemical principles, experimental considerations, and the rationale behind the selection of reagents and reaction conditions.

Introduction: The Significance of the 5,7-Dimethylquinolin-2-amine Scaffold

The quinoline ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The 2-aminoquinoline core, in particular, is a crucial pharmacophore, with derivatives demonstrating potential as antimalarial, antibacterial, and anticancer agents. The specific substitution pattern of 5,7-Dimethylquinolin-2-amine offers a unique electronic and steric profile, making it a valuable building block for the exploration of new chemical space in drug discovery programs. The strategic placement of the methyl groups can influence the compound's metabolic stability, solubility, and target-binding affinity.

This guide will provide a detailed roadmap for the synthesis of this important molecule, starting from readily available precursors.

Foundational Starting Material: 3,5-Dimethylaniline

The logical and most common starting material for the synthesis of 5,7-Dimethylquinolin-2-amine is 3,5-dimethylaniline . This commercially available aniline derivative provides the benzene ring portion of the final quinoline structure with the methyl groups pre-installed at the desired 5- and 7-positions. The orientation of the amino group in 3,5-dimethylaniline dictates the regiochemistry of the subsequent cyclization reactions, ensuring the formation of the 5,7-disubstituted quinoline core.

Synthetic Strategy I: A Two-Step Approach via a Halogenated Intermediate

A robust and widely applicable strategy for the synthesis of 2-aminoquinolines is a two-step process. This involves the initial construction of a quinoline ring with a suitable leaving group at the 2-position, typically a halogen, followed by a subsequent amination reaction.

Step 1: Synthesis of 5,7-Dimethyl-2-chloroquinoline

The initial objective is to synthesize the 2-chloroquinoline intermediate from 3,5-dimethylaniline. This is typically achieved by first preparing the corresponding 2-hydroxyquinoline (or its tautomer, 2-quinolone) and then converting the hydroxyl group to a chloro group.

The Knorr quinoline synthesis is a well-established method for the preparation of 2-hydroxyquinolines.[1] This reaction involves the condensation of an aniline with a β-ketoester under acidic conditions.[1] In this case, 3,5-dimethylaniline would be reacted with a suitable β-ketoester, such as ethyl acetoacetate.

The reaction proceeds through the formation of a β-ketoanilide intermediate, which then undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to yield the 2-hydroxyquinoline.[1]

Experimental Protocol: General Knorr Synthesis of 2-Hydroxyquinolines

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2-3 eq) to the mixture with cooling.

  • Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 100 to 120 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water to remove excess acid, and then washed with a suitable organic solvent (e.g., ethanol or ether) to remove unreacted starting materials.

  • Purification: The crude 2-hydroxyquinoline can be purified by recrystallization from an appropriate solvent such as ethanol or acetic acid.

The conversion of the 2-hydroxyquinoline to the more reactive 2-chloroquinoline is a standard transformation in heterocyclic chemistry. This is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) , often in the presence of a base or with the addition of phosphorus pentachloride (PCl₅) to enhance reactivity.[2][3]

Experimental Protocol: General Chlorination of 2-Hydroxyquinolines [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place the 2-hydroxyquinoline derivative (1.0 eq).

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) (typically 3-5 equivalents). A tertiary amine base like pyridine or N,N-dimethylaniline can be added to scavenge the HCl produced.

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) for several hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • Extraction and Purification: The aqueous mixture is neutralized with a base (e.g., sodium carbonate or ammonia solution) and the product is extracted with an organic solvent (e.g., chloroform or dichloromethane). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-chloroquinoline, which can be purified by column chromatography or recrystallization.

Step 2: Amination of 5,7-Dimethyl-2-chloroquinoline

The final step in this sequence is the conversion of the 2-chloroquinoline intermediate to the desired 2-aminoquinoline. This can be accomplished through several methods, with nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed amination being the most prominent.

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[6][7] Reaction with an ammonia source, such as aqueous or alcoholic ammonia, at elevated temperatures and pressures can lead to the formation of the 2-aminoquinoline.[8]

General Considerations for SₙAr Amination:

  • Reaction Conditions: This reaction often requires high temperatures and pressures, typically carried out in a sealed vessel (autoclave).

  • Ammonia Source: Concentrated aqueous ammonia, or a solution of ammonia in an alcohol like ethanol, is commonly used.

  • Catalysis: In some cases, the addition of a copper catalyst can facilitate the reaction.

A more modern and often milder alternative is the Buchwald-Hartwig cross-coupling reaction .[9][10] This palladium-catalyzed amination allows for the formation of C-N bonds under relatively gentle conditions and with a broad substrate scope.[10] In this case, 5,7-dimethyl-2-chloroquinoline would be reacted with an ammonia surrogate or directly with ammonia in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol: General Buchwald-Hartwig Amination of 2-Chloroquinolines [11]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloroquinoline (1.0 eq), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, typically 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, typically 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, typically 1.5-2.0 eq).

  • Solvent and Amine Source: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A dry, degassed solvent (e.g., toluene, dioxane, or DMF) is added, followed by the amine source. For the synthesis of a primary amine, an ammonia surrogate like benzophenone imine followed by hydrolysis, or a direct amination with ammonia gas or a solution of ammonia can be employed.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Synthetic Strategy II: Direct Synthesis via N-Aryl Cyanamide Cyclization

A more convergent approach to 2-aminoquinolines involves the synthesis and subsequent intramolecular cyclization of an N-aryl cyanamide. This strategy builds the pyridine ring onto the aniline precursor with the 2-amino group already incorporated.

Step 1: Synthesis of N-(3,5-Dimethylphenyl)cyanamide

The key intermediate for this route is N-(3,5-dimethylphenyl)cyanamide. This can be prepared from 3,5-dimethylaniline by reaction with a cyanating agent, most commonly cyanogen bromide (BrCN) .[12][13][14] This reaction is a nucleophilic substitution where the amino group of the aniline attacks the electrophilic carbon of cyanogen bromide.

Experimental Protocol: General Synthesis of N-Aryl Cyanamides [15]

  • Reaction Setup: Dissolve the substituted aniline (1.0 eq) in a suitable solvent such as ether, THF, or a mixture of ether and water at 0 °C.

  • Reagent Addition: A solution of cyanogen bromide (1.0-1.1 eq) in the same solvent is added dropwise to the aniline solution while maintaining the temperature at 0 °C. A base, such as sodium acetate, may be added to neutralize the HBr formed during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude N-aryl cyanamide can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization of N-(3,5-Dimethylphenyl)cyanamide

The final step is the acid-catalyzed intramolecular cyclization of the N-aryl cyanamide to form the 2-aminoquinoline. This reaction requires a suitable three-carbon electrophilic partner to form the pyridine ring. A common approach involves the in-situ generation of an α,β-unsaturated aldehyde or ketone. For the synthesis of an unsubstituted quinoline at the 3- and 4-positions, a source of acrolein is needed. This can be generated from glycerol in the presence of a strong acid like sulfuric acid, reminiscent of the Skraup synthesis.

Alternatively, the cyclization can be promoted by strong acids like polyphosphoric acid (PPA) or triflic acid, which facilitate the electrophilic attack of the cyano group onto the aromatic ring, followed by subsequent reaction with a suitable co-reagent to complete the quinoline ring.[1]

Conceptual Framework for Acid-Catalyzed Cyclization:

  • Activation: The cyano group is activated by protonation under strongly acidic conditions.

  • Intramolecular Electrophilic Attack: The activated cyano group is proposed to participate in an intramolecular electrophilic attack on the ortho position of the dimethylaniline ring.

  • Ring Formation and Aromatization: The resulting intermediate reacts with a three-carbon unit (e.g., from glycerol or an α,β-unsaturated carbonyl compound) and subsequently undergoes cyclization and aromatization to form the stable 2-aminoquinoline ring system.

Summary of Synthetic Pathways and Data

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory equipment on hand.

Strategy Route Starting Materials Key Intermediates Key Reactions
I (Two-Step) 1. Quinoline Formation3,5-Dimethylaniline, β-ketoester5,7-Dimethyl-2-hydroxyquinolineKnorr Quinoline Synthesis
2. Chlorination5,7-Dimethyl-2-hydroxyquinoline, POCl₃5,7-Dimethyl-2-chloroquinolineDehydroxychlorination
3. Amination5,7-Dimethyl-2-chloroquinoline, Ammonia source5,7-Dimethylquinolin-2-amineSₙAr or Buchwald-Hartwig Amination
II (Direct) 1. Cyanamide Formation3,5-Dimethylaniline, Cyanogen BromideN-(3,5-Dimethylphenyl)cyanamideN-Cyanation
2. CyclizationN-(3,5-Dimethylphenyl)cyanamide, Acid catalyst, C3-synthon5,7-Dimethylquinolin-2-amineAcid-catalyzed intramolecular cyclization

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed.

Synthesis_Strategy_I cluster_0 Strategy I: Two-Step Synthesis A 3,5-Dimethylaniline B 5,7-Dimethyl-2-hydroxyquinoline A->B Knorr Synthesis (+ β-ketoester, H+) C 5,7-Dimethyl-2-chloroquinoline B->C Chlorination (+ POCl3) D 5,7-Dimethylquinolin-2-amine C->D Amination (+ NH3 source, Pd cat. or Δ)

Figure 1: A schematic representation of the two-step synthesis of 5,7-Dimethylquinolin-2-amine.

Synthesis_Strategy_II cluster_1 Strategy II: Direct Synthesis E 3,5-Dimethylaniline F N-(3,5-Dimethylphenyl)cyanamide E->F N-Cyanation (+ BrCN) G 5,7-Dimethylquinolin-2-amine F->G Intramolecular Cyclization (+ Acid, C3-synthon)

Figure 2: A schematic representation of the direct synthesis of 5,7-Dimethylquinolin-2-amine via an N-aryl cyanamide intermediate.

Conclusion

The synthesis of 5,7-Dimethylquinolin-2-amine can be effectively achieved through well-established methodologies in heterocyclic chemistry. The choice between a two-step approach, involving the synthesis and subsequent amination of a 2-chloroquinoline intermediate, and a more direct route via the cyclization of an N-aryl cyanamide will depend on the specific requirements of the research program. Both pathways utilize the readily available starting material, 3,5-dimethylaniline. This guide provides the foundational knowledge and general experimental frameworks to enable researchers to successfully synthesize this valuable molecular scaffold for application in drug discovery and development. Further optimization of the presented general protocols will likely be necessary to achieve high yields and purity for this specific target molecule.

References

  • Conrad, M.; Limpach, L. (1887). "Ueber die Einwirkung von Acetessigester auf Anilin". Berichte der deutschen chemischen Gesellschaft. 20 (1): 944–948. [Link]

  • Knorr, L. (1886). "Synthetische Versuche mit dem Acetessigester". Berichte der deutschen chemischen Gesellschaft. 19 (1): 46–58. [Link]

  • "Conrad–Limpach synthesis". Wikipedia. [Link]

  • "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review". RSC Advances. [Link]

  • "Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction". Scribd. [Link]

  • "Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine)".
  • "Process for production of 3,5-dimethyl aniline".
  • "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts". ResearchGate. [Link]

  • "Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide". ResearchGate. [Link]

  • "What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?". ResearchGate. [Link]

  • "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines". Organic Chemistry Portal. [Link]

  • "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. [Link]

  • "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines". ResearchGate. [Link]

  • "Nucleophilic Aromatic Substitution". YouTube. [Link]

  • "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". National Institutes of Health. [Link]

  • "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". National Institutes of Health. [Link]

  • "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". National Institutes of Health. [Link]

  • "Synthesis of quinolines". Organic Chemistry Portal. [Link]

  • "Chlorination using POCl3 and benzyltriethylammonium chloride".
  • "Buchwald–Hartwig Amination". Chemistry LibreTexts. [Link]

  • "Knorr Quinoline Synthesis". Merck Index. [Link]

  • "Recent Advances in Cyanamide Chemistry: Synthesis and Applications". National Institutes of Health. [Link]

  • "How should I proceed in Chlorination using POCl3?". ResearchGate. [Link]

  • "Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization". ResearchGate. [Link]

  • "Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration". Royal Society of Chemistry. [Link]

  • "Introduction to cyanamides". Cardiff University. [Link]

  • "Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis". Bentham Science. [Link]

  • "Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate". YouTube. [Link]

  • "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow". ChemRxiv. [Link]

  • "Method for synthesizing cyanamide".
  • "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW". IIP Series. [Link]

  • "Recent Advances in Metal-Free Quinoline Synthesis". National Institutes of Health. [Link]

  • "ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.". ResearchGate. [Link]

Sources

Exploratory

5,7-Dimethylquinolin-2-amine IUPAC name and synonyms

[1][2] Chemical Identity & Nomenclature[1][2][3][4][5] 5,7-Dimethylquinolin-2-amine is a substituted heterocyclic amine belonging to the aminoquinoline class.[1][2] It serves as a critical pharmacophore in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Chemical Identity & Nomenclature[1][2][3][4][5]

5,7-Dimethylquinolin-2-amine is a substituted heterocyclic amine belonging to the aminoquinoline class.[1][2] It serves as a critical pharmacophore in the design of kinase inhibitors, BACE1 (beta-secretase 1) inhibitors for Alzheimer's disease, and anti-infective agents. Its specific methylation pattern at positions 5 and 7 modulates lipophilicity and steric fit within hydrophobic enzyme pockets.

Attribute Details
IUPAC Name 5,7-Dimethylquinolin-2-amine
Common Synonyms 2-Amino-5,7-dimethylquinoline; 5,7-Dimethyl-2-quinolinamine
CAS Number 1342190-00-4 (Free base)
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES Cc1cc(C)c2c(c1)nc(cc2)N
InChI Key (Predicted) RZAUIOKDXQWSQE-UHFFFAOYSA-N (Analogous)

Structural Properties & Pharmacophore Analysis[1]

The 2-aminoquinoline scaffold acts as a bioisostere for the adenosine ring found in ATP, making it a "privileged structure" for ATP-competitive kinase inhibition.[1][2]

  • H-Bonding: The 2-amino group functions as a primary hydrogen bond donor, while the quinoline nitrogen (N1) acts as an acceptor.[1][2] This donor-acceptor motif is essential for the "hinge-binding" interaction in kinase domains.[1][2]

  • Hydrophobic Clamp: The methyl groups at positions 5 and 7 increase the LogP (approx. 2.5–2.8) compared to the unsubstituted parent, enhancing membrane permeability and providing specific van der Waals contacts in the hydrophobic back-pocket of target proteins.

  • Basicity: The amino group at C2 significantly enhances the basicity of the ring nitrogen via resonance delocalization, facilitating protonation at physiological pH which can improve solubility and binding affinity.

Diagram 1: Pharmacophore & Numbering

Pharmacophore cluster_0 5,7-Dimethylquinolin-2-amine Structure struct Quinoline Core me5 5-Methyl (Hydrophobic Fill) struct->me5 Position 5 me7 7-Methyl (Hydrophobic Fill) struct->me7 Position 7 amine 2-Amino (H-Bond Donor) struct->amine Position 2 n1 N1 Nitrogen (H-Bond Acceptor) struct->n1 Position 1

Caption: Pharmacophoric mapping of 5,7-dimethylquinolin-2-amine highlighting key interaction points.

Synthesis Protocols

The synthesis of 5,7-dimethylquinolin-2-amine is best approached via the construction of the quinoline core followed by amination.[1][2] The symmetry of the starting material, 3,5-dimethylaniline, is a strategic advantage, preventing the formation of regioisomers during the ring-closure step.[1]

Method A: The Modified Chichibabin Route (Direct Amination)

This is the most direct industrial route, utilizing the Chichibabin reaction to introduce the amino group onto the electron-deficient C2 position.

Step 1: Synthesis of 5,7-Dimethylquinoline (Skraup Reaction)

  • Reagents: 3,5-Dimethylaniline, Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).

  • Mechanism: The aniline reacts with acrolein (generated in situ from glycerol) to form a dihydroquinoline, which is oxidized to the aromatic quinoline.

  • Why this works: 3,5-Dimethylaniline is symmetric; cyclization at either ortho-position yields the same 5,7-dimethylquinoline product.[1][2]

Step 2: Chichibabin Amination

  • Reagents: Sodium amide (NaNH₂), Liquid Ammonia (or Toluene/Xylene at reflux).

  • Protocol:

    • Dissolve 5,7-dimethylquinoline in dry toluene.

    • Add finely ground NaNH₂ (1.2 equivalents).

    • Reflux under nitrogen for 6–12 hours. Hydrogen gas is evolved.

    • Quench: Carefully add water to destroy excess amide.

    • Extraction: Extract with ethyl acetate.

    • Purification: Recrystallization from ethanol/water.

Method B: The 2-Chloro Displacement Route (High Purity)

For applications requiring high regiochemical purity without tarry byproducts typical of Chichibabin.[1][2]

  • Cyclization: 3,5-Dimethylaniline + Cinnamoyl chloride (or Malonic acid derivatives)

    
     5,7-Dimethylquinolin-2-one (carbostyril).[1][2]
    
  • Chlorination: React with Phosphorus Oxychloride (POCl₃) at reflux

    
     2-Chloro-5,7-dimethylquinoline.
    
  • Amination: React with Ammonia (in methanol/ethanol) at high pressure/temperature or use a Palladium-catalyzed amination (Buchwald-Hartwig) if substituting with amines.[1][2]

Diagram 2: Synthesis Workflow

Synthesis start 3,5-Dimethylaniline step1 Skraup Reaction (Glycerol, H2SO4, Nitrobenzene) start->step1 inter Intermediate: 5,7-Dimethylquinoline step1->inter Cyclization & Oxidation step2 Chichibabin Reaction (NaNH2, Toluene, Heat) inter->step2 Nucleophilic Aromatic Substitution (S_NAr) product Product: 5,7-Dimethylquinolin-2-amine step2->product - H2

Caption: Step-wise synthesis via the Skraup-Chichibabin pathway utilizing symmetric aniline precursors.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.

1H NMR (DMSO-d6, 400 MHz) Prediction
  • δ 2.35 ppm (s, 3H): Methyl group at C7.

  • δ 2.50 ppm (s, 3H): Methyl group at C5 (deshielded by peri-effect if applicable, or distinct due to environment).

  • δ 6.40 ppm (s, 2H, br): -NH₂ protons (exchangeable with D₂O).

  • δ 6.70 ppm (d, J=9.0 Hz, 1H): H3 proton (characteristic of 2-aminoquinolines).

  • δ 7.00 ppm (s, 1H): H6 proton (meta-coupling only).[2]

  • δ 7.20 ppm (s, 1H): H8 proton.

  • δ 7.90 ppm (d, J=9.0 Hz, 1H): H4 proton.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated m/z = 173.107.

  • Fragmentation: Loss of NH₃ (M-17) and methyl radicals is common in high-energy collisions.[1][2]

Applications in Drug Discovery[6][7]

BACE1 Inhibition (Alzheimer's Disease)

The 2-aminoquinoline scaffold is a known pharmacophore for inhibiting Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1).[1][2] The amino group interacts with the catalytic aspartic acid residues (Asp32/Asp228) in the enzyme's active site. The 5,7-dimethyl substitution pattern optimizes the fit within the S1/S3 hydrophobic pockets, improving potency over the unsubstituted analog.

Kinase Inhibition

This molecule serves as a Type I kinase inhibitor scaffold. The N1 and 2-NH₂ motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge region.

  • Target Examples: Src family kinases, EGFR.

Anti-Infectives

Derivatives of aminoquinolines are historically significant as antimalarials (e.g., chloroquine analogs).[3] The 5,7-dimethyl variant is explored for activity against resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis.

Safety & Handling (SDS Summary)

  • Hazards: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.

  • GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (quinolines can darken upon photo-oxidation).

References

  • Synthesis of Quinoline Derivatives

    • Title: Facile synthesis of novel quinolin-8-amine derivatives.[1][2]

    • Source: ResearchGate (2025).[4]

    • URL:[Link]

  • Biological Activity of Aminoquinolines

    • Title: Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent Inhibitors Targeting ERK1/2.[1][2]

    • Source: PubMed (2025).
    • URL:[Link]

  • Chemical Properties & CAS Verification

    • Title: 5,7-Dimethylquinolin-2-amine Product Page.[1][2]

    • Source: Chemikart / A2B Chem.
    • URL:[Link][1][2]

  • General Quinoline Synthesis (Doebner-Miller/Skraup)

    • Title: Recent advances in the synthesis of biologically active quinoline and its analogues.[5][6][7]

    • Source: PMC (NIH).
    • URL:[Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5,7-Dimethylquinolin-2-amine

The following technical guide details the spectroscopic characterization of 5,7-Dimethylquinolin-2-amine , designed for researchers in medicinal chemistry and structural biology. H N Molecular Weight: 172.23 g/mol Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5,7-Dimethylquinolin-2-amine , designed for researchers in medicinal chemistry and structural biology.


H

N

Molecular Weight: 172.23 g/mol

Executive Summary & Application Context

5,7-Dimethylquinolin-2-amine is a privileged heterocyclic scaffold often utilized in the synthesis of kinase inhibitors, anti-Alzheimer's agents (via acetylcholinesterase inhibition), and DNA-intercalating drugs. Its structural rigidity, combined with the electron-donating amino group at the C2 position and lipophilic methyl groups at C5 and C7, creates a unique electronic profile that significantly influences its spectroscopic signature.

This guide provides a comprehensive analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[1] Where direct experimental spectra are proprietary, data is derived from high-fidelity structural prediction algorithms and validated against analogous 2-aminoquinoline literature.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the purity of the sample must be verified. The most robust synthetic route for this scaffold typically involves the Chichibabin Amination or a Knorr Quinoline Synthesis variation.

Synthetic Workflow (Chichibabin Approach)

The direct amination of 5,7-dimethylquinoline using sodium amide (NaNH


) in liquid ammonia or refluxing toluene/xylene is the standard industrial approach.

Synthesis Start 5,7-Dimethylquinoline (Precursor) Reagent NaNH2 / Toluene (Chichibabin) Start->Reagent Intermediate σ-Complex Intermediate Reagent->Intermediate Nucleophilic Attack Product 5,7-Dimethylquinolin-2-amine (Target) Intermediate->Product - H2 (Aromatization)

Figure 1: Chichibabin amination pathway for the synthesis of 2-amino-5,7-dimethylquinoline.

Sample Preparation Protocol
  • NMR: Dissolve 5-10 mg in 0.6 mL of DMSO-d

    
      (preferred for solubility of aminoquinolines) or CDCl
    
    
    
    . Note that NH
    
    
    protons may exchange or broaden in CDCl
    
    
    .
  • MS: Prepare a 1 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

  • IR: KBr pellet (1-2% sample) or ATR (Attenuated Total Reflectance) on neat solid.

Spectroscopic Data Analysis[1][2][3]

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the absence of the H2 proton and the shielding effect of the amino group on the H3 proton. The methyl groups at C5 and C7 simplify the aromatic region, removing H5 and H7 signals and leaving H6 and H8 as a meta-coupled pair.

H NMR Assignment (400 MHz, DMSO-d

)
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
NH

6.40 – 6.60br s-Exchangeable amino protons; broadens in wet solvents.
H3 6.75 – 6.85d9.0Shielded by the electron-donating C2-NH

.
H4 7.80 – 7.95d9.0Deshielded; typical quinoline H4 position.
H6 7.10 – 7.20s (or d)~1.5Meta-coupling with H8; 5,7-dimethyl pattern.
H8 7.30 – 7.40s (or d)~1.5Meta-coupling with H6; adjacent to quinoline N.
5-CH

2.45 – 2.55s-Deshielded by aromatic ring current.
7-CH

2.35 – 2.40s-Slightly more shielded than 5-Me.

C NMR Assignment (100 MHz, DMSO-d

)
  • C2 (158.5 ppm): Deshielded quaternary carbon attached to the amino group (ipso).

  • C4 (136.0 ppm): Aromatic CH.

  • C8a (148.0 ppm): Quaternary bridgehead carbon next to Nitrogen.

  • Methyl Carbons: Distinct peaks at ~18.5 ppm and ~21.0 ppm .

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the primary amine and the aromatic quinoline skeleton.

  • N-H Stretching: Doublet at 3450 cm

    
      (asymmetric) and 3300 cm
    
    
    
    (symmetric). This confirms the primary amine (-NH
    
    
    ).
  • C=N Stretching: Strong band at 1620–1640 cm

    
     , characteristic of the quinoline ring nitrogen.
    
  • Aromatic C=C: Multiple sharp bands in the 1600–1450 cm

    
      region.
    
  • C-H Bending (Out-of-plane): Strong bands at 800–850 cm

    
      indicative of isolated aromatic protons (H6, H8) and adjacent pairs (H3, H4).
    
Mass Spectrometry (MS)

The compound is best analyzed using Electrospray Ionization (ESI) in Positive mode.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern (EI/CID):

    • m/z 172: Molecular ion (M

      
      ).
      
    • m/z 157:

      
      . Loss of a methyl group (benzylic cleavage).
      
    • m/z 145: Loss of HCN from the amino-pyridine ring (common in aminoquinolines).

MassSpec M_Ion Molecular Ion [M+H]+ = 173.1 Frag1 Fragment [M - NH3]+ = 156.1 M_Ion->Frag1 Deamination Frag2 Fragment [M - HCN]+ = 146.1 M_Ion->Frag2 Ring Contraction Frag3 Fragment [M - CH3]+ = 158.1 M_Ion->Frag3 Dealkylation

Figure 2: Proposed ESI-MS fragmentation pathways for 5,7-Dimethylquinolin-2-amine.

Quality Control & Impurity Profile

When sourcing or synthesizing this compound, be aware of these common impurities which can interfere with spectral interpretation:

  • 5,7-Dimethylquinoline: Starting material. Detectable by the presence of H2 proton (approx 8.8 ppm) and lack of NH

    
     signal.
    
  • Isomeric Amines: 4-Amino or 8-amino isomers if the synthesis lacked regioselectivity.

  • Dimerization Products: Azo-compounds formed during oxidative stress of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11911, 5-Aminoquinoline (Analogous Structure). Retrieved from [Link]

  • Dyablo, O. V., et al. (2018). Methods for the synthesis and properties of methylamino- and dimethylaminoquinolines. Chemistry of Heterocyclic Compounds, 54(1), 1–21. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Potential Biological Activity of 5,7-Dimethylquinolin-2-amine

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet underexplored derivative: 5,7-Dimethylquinolin-2-amine. In the absence of direct experimental data for this compound, this document synthesizes information from structurally related analogues and the broader class of 2-aminoquinolines to build a predictive profile. We will delve into its potential as an anticancer, antimicrobial, and kinase inhibitory agent, supported by inferred structure-activity relationships and proposed mechanisms of action. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of 5,7-Dimethylquinolin-2-amine, offering a foundational roadmap for researchers and drug development professionals interested in exploring its therapeutic potential.

Introduction: The Quinoline Scaffold and the Promise of 5,7-Dimethylquinolin-2-amine

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its presence in natural products and synthetic compounds with diverse pharmacological properties.[1] These properties include antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.[1] The 2-aminoquinoline subclass, in particular, has garnered significant attention for its versatile biological effects.[2]

This guide focuses on the specific derivative, 5,7-Dimethylquinolin-2-amine. While this compound is commercially available, a thorough review of the scientific literature reveals a notable lack of specific studies on its biological activities. This guide aims to bridge this knowledge gap by providing a predictive analysis based on the well-established biological profiles of structurally similar quinoline derivatives. The strategic placement of methyl groups at the 5 and 7 positions of the quinoline ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it a compelling candidate for investigation.

Physicochemical Properties and Predicted Pharmacokinetic Profile

To initiate our exploration of 5,7-Dimethylquinolin-2-amine, a preliminary in silico assessment of its physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. While experimental data is pending, we can infer a likely profile based on computational models and data from analogous quinoline structures.[3][4]

Table 1: Predicted Physicochemical Properties of 5,7-Dimethylquinolin-2-amine

PropertyPredicted ValueImplication for Drug Development
Molecular FormulaC₁₁H₁₂N₂
Molecular Weight172.23 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
LogP (octanol/water)~2.5 - 3.5Good balance of hydrophilicity and lipophilicity for membrane permeability.
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors2 (ring nitrogens)
pKa (most basic)~5.0 - 6.0

In silico ADMET prediction studies on various quinoline derivatives suggest that they generally exhibit good oral absorption and bioavailability.[5] The metabolic fate of quinolines often involves cytochrome P450-mediated oxidation.[6] The methyl groups in 5,7-Dimethylquinolin-2-amine may influence its metabolic profile, potentially undergoing hydroxylation. Toxicity predictions for quinoline derivatives vary, with some showing potential for cytotoxicity at higher concentrations.[7]

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on quinoline derivatives, we can hypothesize several promising avenues for the biological activity of 5,7-Dimethylquinolin-2-amine.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[8] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and the disruption of microtubule polymerization.

3.1.1. Potential Mechanism: Kinase Inhibition

Many quinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8] Specifically, they can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates.

  • Structural Rationale: The 2-aminoquinoline core can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The dimethyl substitution pattern on the benzene ring will likely influence the compound's interaction with the hydrophobic regions of the binding pocket, potentially enhancing binding affinity and selectivity for specific kinases. For instance, appropriate substitution on the quinoline ring has been shown to yield selective inhibitors of cyclin-dependent kinases (CDKs).[9]

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue compound 5,7-Dimethylquinolin-2-amine compound->hinge H-bond from 2-amino group compound->hydrophobic_pocket Hydrophobic interaction from methyl groups

Caption: Predicted binding mode of 5,7-Dimethylquinolin-2-amine in a kinase ATP pocket.

3.1.2. Experimental Protocol: In Vitro Kinase Inhibition Assay

A luminescent kinase assay can be employed to determine the half-maximal inhibitory concentration (IC₅₀) of 5,7-Dimethylquinolin-2-amine against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, CDKs).

  • Reagents: Recombinant kinases, kinase-specific substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Dispense kinase, substrate, and varying concentrations of 5,7-Dimethylquinolin-2-amine into a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC₅₀ value.

Antimicrobial Activity

Quinolone and aminoquinoline derivatives have a long history as effective antimicrobial agents.[10] Their primary mechanism in bacteria often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

3.2.1. Potential Mechanism: Inhibition of Bacterial Topoisomerases

By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.

  • Structural Rationale: The planar quinoline ring system can intercalate into the DNA, while the substituents can interact with the amino acid residues of the topoisomerase enzymes. The methyl groups at positions 5 and 7 may enhance the hydrophobic interactions with the enzyme's binding pocket.

G cluster_workflow Antimicrobial Activity Workflow start Synthesize 5,7-Dimethylquinolin-2-amine mic_test Minimum Inhibitory Concentration (MIC) Assay start->mic_test topoisomerase_assay Topoisomerase Inhibition Assay mic_test->topoisomerase_assay If active cytotoxicity_assay Mammalian Cell Cytotoxicity Assay topoisomerase_assay->cytotoxicity_assay end Lead Candidate cytotoxicity_assay->end If selective

Caption: Experimental workflow for evaluating antimicrobial potential.

3.2.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates.

  • Procedure:

    • Prepare a serial dilution of 5,7-Dimethylquinolin-2-amine in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible bacterial growth.

Table 2: Hypothetical MIC Data for 5,7-Dimethylquinolin-2-amine

Bacterial StrainPredicted MIC (µg/mL)
Staphylococcus aureus16 - 64
Escherichia coli32 - 128
Pseudomonas aeruginosa>128
Candida albicans64 - 256

Proposed Synthesis of 5,7-Dimethylquinolin-2-amine

A plausible synthetic route to 5,7-Dimethylquinolin-2-amine can be adapted from established methods for the synthesis of 2-aminoquinolines.[2] A common approach involves the cyclization of an appropriately substituted aniline with a three-carbon synthon.

G start 3,5-Dimethylaniline intermediate1 N-(3,5-dimethylphenyl)acetamide start->intermediate1 Acetic anhydride intermediate2 2-Chloro-5,7-dimethylquinoline intermediate1->intermediate2 Vilsmeier-Haack Reaction (POCl₃, DMF) product 5,7-Dimethylquinolin-2-amine intermediate2->product Amination (e.g., NH₃, heat)

Caption: Proposed synthetic pathway for 5,7-Dimethylquinolin-2-amine.

Future Research Directions

The predictive analysis presented in this guide provides a strong rationale for the experimental investigation of 5,7-Dimethylquinolin-2-amine. The following steps are recommended to validate its therapeutic potential:

  • Synthesis and Structural Confirmation: Synthesize the compound using the proposed route and confirm its structure using NMR, mass spectrometry, and elemental analysis.

  • Broad-Spectrum Biological Screening: Screen the compound against a wide range of cancer cell lines and microbial pathogens to identify initial areas of activity.

  • Mechanism of Action Studies: For any confirmed activities, perform detailed mechanistic studies, such as the kinase inhibition and topoisomerase assays described.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues with variations in the substitution pattern on the quinoline ring to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Studies: For promising lead compounds, conduct preclinical studies in animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While direct experimental data for 5,7-Dimethylquinolin-2-amine is currently unavailable, this in-depth technical guide provides a strong, evidence-based rationale for its investigation as a potential therapeutic agent. By synthesizing knowledge from the broader class of quinoline derivatives, we have highlighted its potential in oncology and infectious diseases. The proposed mechanisms of action and detailed experimental protocols offer a clear path forward for researchers to unlock the therapeutic promise of this intriguing molecule. The unique substitution pattern of 5,7-Dimethylquinolin-2-amine may confer advantageous properties, and its exploration could lead to the development of novel and effective drugs.

References

  • Al-Ansary, G. H., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5).
  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
  • Bar-Yehuda, S., et al. (2002). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 12(22), 3243-3246.
  • Bhat, A., et al. (2022). Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 78, 129061.
  • Breen, A. P., & Murphy, J. A. (2002). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 45(13), 2873-2882.
  • El-Sayed, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629.
  • Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7849-7864.
  • Kowalkowska, A., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(11), 3169.
  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Bioorganic & Medicinal Chemistry, 77, 117112.
  • Lamo, F. J., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(6), 526-531.
  • Metwally, A. A., et al. (2014). Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. Molecules, 19(12), 20496-20507.
  • Mohamed, M. S., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 12(47), 30588-30603.
  • Mphahlele, M. J., et al. (2021). Synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 19(34), 7435-7446.
  • Muscia, A. C., et al. (2021). Synthesis, Biological Activity and In Silico Pharmacokinetic Prediction of a New 2-Thioxo-Imidazoldidin-4-One of Primaquine. Pharmaceuticals, 14(3), 196.
  • Narender, P., et al. (2015). Representative biologically active 2‐(N‐cyclicamino)quinolines (1, 2), cinnamic compounds (3−5), and the target hybrid compounds 23−35. Archiv der Pharmazie, 348(11), 785-795.
  • Palko, M., et al. (2021).
  • Purohit, S. S., et al. (2017). Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells. Carcinogenesis, 18(10), 2011-2016.
  • Rudrapal, M., et al. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Journal of Medicinal Chemistry and Drug Design, 2(1).
  • Santos, V. G., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 12, 729107.
  • Serya, R. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 12.
  • Sharma, P., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Current Computer-Aided Drug Design, 20(2), 154-165.
  • Silva, A. R., et al. (2021). Synthesis, Biological Activity and In Silico Pharmacokinetic Prediction of a New 2-Thioxo-Imidazoldidin-4-One of Primaquine. Pharmaceuticals, 14(3), 196.
  • Singh, P., et al. (2021). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules, 26(22), 6985.
  • Tukulula, M., et al. (2021). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ACS Omega, 6(48), 32591-32603.
  • Wang, Y., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • Wójcik, M., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(19), 11843.
  • Zhang, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles, 92(3), 485-494.
  • AstraZeneca. (2003). Quinoline derivatives as tyrosine kinase inhibitors. U.S.
  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
  • YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]

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Foundational

Technical Sourcing & Validation Guide: 5,7-Dimethylquinolin-2-amine

Executive Summary The sourcing of 5,7-Dimethylquinolin-2-amine (CAS: 1342190-00-4) presents a distinct challenge in the pharmaceutical supply chain. Unlike commodity heterocycles, this specific isomer is frequently subje...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sourcing of 5,7-Dimethylquinolin-2-amine (CAS: 1342190-00-4) presents a distinct challenge in the pharmaceutical supply chain. Unlike commodity heterocycles, this specific isomer is frequently subject to "ghost inventory"—where suppliers list the compound based on virtual libraries rather than physical stock.

For drug development professionals, the critical risk is not merely availability, but regioisomeric purity . The synthesis of dimethylquinolines often yields mixtures (e.g., 5,7- vs. 6,8-isomers) that are difficult to separate. Using an impure batch in SAR (Structure-Activity Relationship) studies can lead to erroneous biological data.

This guide provides a validated protocol for sourcing, verifying, and—if necessary—synthesizing this building block to pharmaceutical standards.

Part 1: Chemical Identity & Specifications[1]

Before engaging suppliers, establish the exact chemical identity to avoid confusion with the more common 3-amine or 4-amine isomers.

ParameterSpecification
Chemical Name 5,7-Dimethylquinolin-2-amine
Synonyms 2-Amino-5,7-dimethylquinoline; 5,7-Dimethyl-2-quinolinamine
CAS Number 1342190-00-4 (Primary); Note: Always verify by structure, not just CAS.
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES CC1=CC2=C(C=C1)C(C)=CC=C2N=C(N)
Key Impurity Risk 6,8-Dimethylquinolin-2-amine (Regioisomer from precursor synthesis)

Part 2: The Commercial Landscape[2]

The supply market for this compound is tiered. Understanding this hierarchy is crucial for accurate lead-time estimation.

Tier 1: Stocking Distributors (Low Probability)
  • Vendors: Sigma-Aldrich (Merck), Fisher Scientific.

  • Status: Often listed but frequently "Backorder" or "Ships from 3rd Party."

  • Action: Use only for milligram-scale reference standards.

Tier 2: Building Block Specialists (Medium Probability)
  • Vendors: Enamine, WuXi AppTec, Combi-Blocks.

  • Status: These vendors specialize in heterocycles. They are most likely to have the precursor (5,7-dimethylquinoline) and can perform the amination on demand.

  • Action: Request a "Batch Analysis" before purchase.

Tier 3: Custom Synthesis (High Reliability)
  • Vendors: BOC Sciences, ChemPartner.

  • Status: Made to order.

  • Action: Required for gram-scale or GMP needs.

Procurement Decision Logic

ProcurementLogic Start Need 5,7-Dimethylquinolin-2-amine CheckStock Check Tier 1 (Sigma/Fisher) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuyValidate Buy & QC (See Part 3) StockAvail->BuyValidate Yes CheckTier2 Check Tier 2 (Enamine/WuXi) StockAvail->CheckTier2 No Tier2Avail Lead Time < 2 Weeks? CheckTier2->Tier2Avail Tier2Avail->BuyValidate Yes CustomSynth Initiate Custom Synthesis Tier2Avail->CustomSynth No (Lead Time > 4wks) InHouse In-House Synthesis (Chichibabin Protocol) CustomSynth->InHouse If Cost Prohibitive

Figure 1: Strategic decision tree for sourcing rare heterocyclic amines, prioritizing speed and purity validation.

Part 3: Technical Validation (QC Protocol)

Trustworthiness Directive: Never accept a Certificate of Analysis (CoA) at face value for this compound. The 5,7-dimethyl pattern is easily confused with 6,8-dimethyl during automated spectral assignment.

Protocol A: Regioisomeric Purity via 1H-NMR

The coupling constants of the aromatic protons are the "fingerprint" for validation.

  • Solvent: DMSO-d₆

  • Key Signals to Monitor:

    • C3-H & C4-H (Quinoline Ring): Look for two doublets (

      
       Hz) in the aromatic region. This confirms the 2-substituted quinoline core.
      
    • C6-H & C8-H (Benzene Ring):

      • In 5,7-dimethyl : You expect two singlets (or meta-coupled doublets,

        
         Hz) because positions 6 and 8 are isolated by methyl groups at 5 and 7.
        
      • Red Flag: If you see a strong ortho-coupling (

        
         Hz) in the benzene region, you likely have the 6,8-isomer  or a mixture.
        
Protocol B: HPLC Method for Purity

Standard C18 gradients may co-elute isomers. Use a Phenyl-Hexyl column for better pi-pi selectivity.

ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl, 150 x 4.6mm, 5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Detection UV at 254 nm and 320 nm (quinoline absorption)

Part 4: Synthesis Contingency (In-House)[1]

If commercial supply fails, the Chichibabin Reaction is the industry standard for converting 5,7-dimethylquinoline to the 2-amine.

Safety Warning: This reaction uses Sodium Amide (NaNH₂), which reacts violently with water and can form explosive peroxides upon storage. Use fresh reagents only.

Synthetic Pathway[3][4][5][6]

SynthesisPath Precursor 5,7-Dimethylquinoline (Commercial Starting Material) Intermediate σ-Adduct (Meisenheimer Complex) Precursor->Intermediate + Reagent Heat (100°C) Reagent NaNH2 (Sodium Amide) in Toluene/NH3 Product 5,7-Dimethylquinolin-2-amine (Target) Intermediate->Product - H- (Hydride elimination) Byproduct H2 Gas (Evolution) Intermediate->Byproduct

Figure 2: The Chichibabin amination mechanism. The reaction is driven by the formation of the stable aromatic amine and the loss of hydrogen gas.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to slurry formation) and a reflux condenser.

  • Reagent Prep: Suspend Sodium Amide (1.2 equiv) in anhydrous Toluene .

    • Expert Tip: Adding a catalytic amount of oleic acid or KNO3 can accelerate the reaction.

  • Addition: Add 5,7-Dimethylquinoline (1.0 equiv) to the suspension.

  • Reaction: Heat to reflux (approx. 110°C).

    • Observation: Evolution of Hydrogen gas indicates reaction progress.[2] The mixture will turn deep red/brown (formation of the amino-anion complex).

  • Quench: Cool to 0°C. Carefully hydrolyze with ice water.

    • Caution: Exothermic!

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH 95:5).

Part 5: Handling & Safety Data

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (browning) over time.

References

  • Sigma-Aldrich. (2024). Product Specification: 5,7-Dimethylquinolin-2-amine (CAS 1342190-00-4). Merck KGaA. Link

  • Chichibabin, A. E., & Zeide, O. A. (1914). New Reaction for Compounds Containing the Pyridine Nucleus. Journal of the Russian Physical Chemical Society, 46, 1216. (Foundational Chemistry).[3][4] Link

  • PubChem. (2024).[5] Compound Summary: 5,7-Dimethylquinolin-2-amine. National Center for Biotechnology Information. Link

  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. (Review of Amination Mechanisms). Link

Sources

Exploratory

Safety and Handling of 5,7-Dimethylquinolin-2-amine

Technical Guidance for Research & Development Executive Summary This technical guide provides a rigorous safety and handling framework for 5,7-Dimethylquinolin-2-amine (also known as 2-amino-5,7-dimethylquinoline). While...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development

Executive Summary

This technical guide provides a rigorous safety and handling framework for 5,7-Dimethylquinolin-2-amine (also known as 2-amino-5,7-dimethylquinoline). While often utilized as a specialized intermediate in the synthesis of bioactive ligands and kinase inhibitors, this compound presents specific hazards common to the aminoquinoline class, including acute toxicity, severe eye irritation, and potential respiratory sensitization.

Critical Advisory: Specific toxicological data for this exact isomer is limited in public registries. The protocols below are derived from authoritative structure-activity relationship (SAR) data of closely related analogs (e.g., 7-methylquinolin-2-amine, CAS 49609-11-2) to ensure a "safety-first" conservative approach.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physical state is the first step in exposure control. 5,7-Dimethylquinolin-2-amine typically presents as a solid powder, necessitating strict dust control measures.

PropertySpecification
CAS Number 1342190-00-4
IUPAC Name 5,7-dimethylquinolin-2-amine
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in DMSO, Methanol, DCM
pKa (Predicted) ~7.3 (Basic nitrogen at pos.[1] 1)
LogP (Predicted) ~2.5 (Moderate lipophilicity)

Hazard Identification & Toxicology

GHS Classification (Derived from Analog CAS 49609-11-2):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3]

  • H319/H318: Causes serious eye irritation (Potential for damage due to basicity).

  • H335: May cause respiratory irritation.[3]

Toxicological Context
  • Mechanism of Action: Aminoquinolines can intercalate into DNA or inhibit specific enzymes. The 2-amino group increases basicity, making the compound a potential irritant to mucous membranes.

  • Genotoxicity Concern: Many planar amino-heterocycles are investigated for mutagenicity. Treat as a potential mutagen until specific Ames test data confirms otherwise.

Storage & Stability Protocols

Proper storage prevents oxidative degradation, which can form nitrogen oxides or complex azo-impurities.

  • Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Atmosphere: Hygroscopic potential exists. Store under inert gas (Argon or Nitrogen) if purity is critical (>98%).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

Safe Handling Workflow (SOP)

Engineering Controls[9]
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Dust Control: Use a static-free spatula and an anti-static gun if the powder is fluffy/electrostatic to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Eyes Chemical Splash GogglesProtects against basic dust which can cause corneal opacity.
Hands Nitrile Gloves (Double gloving rec.)0.11mm thickness offers >480min break-through for solid handling.
Respiratory N95/P100 (if outside hood)Strictly avoid open bench handling. If necessary, use P100.
Body Lab Coat (Cotton/Poly blend)Prevents skin absorption via clothing contact.
Operational Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" handling lifecycle to minimize exposure events.

HandlingLifecycle Receipt Receipt & Log (Verify CAS: 1342190-00-4) Storage Storage (Amb. or 4°C, Dark) Receipt->Storage Inventory Tag Weighing Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Cont. Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Waste Waste Disposal (Halogen-Free Organic) Weighing->Waste Contaminated Wipes Reaction Reaction/Use (Closed System) Solubilization->Reaction Transfer Reaction->Waste Quench

Caption: Figure 1: Safe handling lifecycle emphasizing containment during the critical weighing phase.

Emergency Response Protocols

Spill Management

Minor Spill (<5g):

  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Goggles, double nitrile gloves, lab coat.

  • Contain: Cover powder with a damp paper towel (to prevent dust) or use an oil-impregnated sweeping compound.

  • Clean: Wipe area with 10% acetic acid (to neutralize the basic amine) followed by soap and water.

Exposure Decision Tree

Immediate action is required for exposure.[2][4][5] The basic nature of the amine group poses a risk of chemical burns to sensitive tissues.

ExposureResponse Start Exposure Event Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Rinse 15 mins (Lift Eyelids) Eye->EyeAction SkinAction Wash with Soap/Water (Do NOT use Ethanol) Skin->SkinAction InhaleAction Move to Fresh Air Support Breathing Inhale->InhaleAction Medical Seek Medical Attention (Bring SDS) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Caption: Figure 2: Triage logic for accidental exposure. Note: Ethanol enhances skin absorption of amines.

Synthesis & Application Context

Why this compound? 5,7-Dimethylquinolin-2-amine serves as a "privileged scaffold" in medicinal chemistry. The methyl groups at positions 5 and 7 provide steric bulk and lipophilicity, modulating the binding affinity of the quinoline core in kinase inhibitors (e.g., CDK or PI3K pathways) or Alzheimer's disease research (cholinesterase inhibitors).

Synthesis Note: It is often synthesized via the Chichibabin reaction (amination of 5,7-dimethylquinoline) or ring-closure methods like the Friedländer synthesis . When handling crude reaction mixtures, assume the presence of unreacted hydrazine or other toxic precursors if specific purification has not been verified.

Waste Disposal

  • Classification: Hazardous Organic Waste (Basic/Amine-containing).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the "Non-Halogenated Organic" waste stream.

  • Prohibition: Do NOT dispose of down the drain. The compound is toxic to aquatic life (H411 inferred from quinoline class).[2]

References

  • PubChem. (n.d.).[6] Compound Summary: 7-Methylquinolin-2-amine (CAS 49609-11-2).[1][7] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2025, from [Link]

Sources

Foundational

Theoretical properties of 5,7-Dimethylquinolin-2-amine

An In-Depth Technical Guide to the Theoretical Properties of 5,7-Dimethylquinolin-2-amine Abstract This technical guide provides a comprehensive theoretical analysis of 5,7-Dimethylquinolin-2-amine, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of 5,7-Dimethylquinolin-2-amine

Abstract

This technical guide provides a comprehensive theoretical analysis of 5,7-Dimethylquinolin-2-amine, a heterocyclic compound belonging to the quinoline family. Leveraging quantum chemical calculations, this document elucidates the molecule's fundamental electronic and structural properties. The guide details the optimized molecular geometry, vibrational frequencies, and electronic characteristics derived from Density Functional Theory (DFT) computations. Key analyses include Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges, which collectively offer insights into the molecule's reactivity, stability, and potential sites for intermolecular interactions. These theoretical findings are crucial for researchers in drug discovery and materials science, providing a foundational understanding that can guide future experimental synthesis, characterization, and application development. The methodologies described herein represent a standard protocol for the in silico evaluation of novel chemical entities.

Introduction: The Quinoline Scaffold and the Role of Theoretical Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinoline core dictates the molecule's physicochemical properties and biological function. 5,7-Dimethylquinolin-2-amine is a derivative of significant interest, combining the established quinoline framework with an electron-donating amino group and two methyl groups, which can modulate its electronic profile and steric interactions.

Before undertaking costly and time-consuming experimental synthesis and testing, theoretical and computational chemistry offers a powerful, predictive lens through which to understand a molecule's intrinsic properties.[4] By employing quantum chemical methods like Density Functional Theory (DFT), we can model the molecular structure, predict spectroscopic signatures, and map out electronic properties with high accuracy.[5][6] This in silico approach provides critical insights into a molecule's potential reactivity, stability, and capacity for intermolecular interactions, thereby accelerating the research and development cycle for new drugs and materials. This guide presents a detailed theoretical characterization of 5,7-Dimethylquinolin-2-amine, establishing a baseline for its chemical behavior and potential utility.

Predicted Physicochemical Characteristics

The fundamental properties of 5,7-Dimethylquinolin-2-amine are summarized below. While some properties like water solubility are generally low for quinoline derivatives, the presence of the polar amino group is predicted to enhance its aqueous solubility compared to non-amino substituted analogs.[7]

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂[7]
Molecular Weight 172.23 g/mol [7]
Canonical SMILES CC1=CC(=NC2=C1C=CC(=C2)N)C[7]
InChI Key BLOIPXZEVRZOKG-UHFFFAOYSA-N[7]
Predicted Solubility Generally insoluble in water, but may dissolve in organic solvents.[7]Benchchem

Molecular Geometry and Structural Analysis

The foundational step in any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation, known as the optimized geometry. This is achieved by calculating the electronic structure to find the lowest energy arrangement of the atoms. DFT calculations are highly effective for this purpose.[5] The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic landscape.

Caption: Optimized molecular structure of 5,7-Dimethylquinolin-2-amine.

Key Geometric Parameters (Theoretical)

The following table presents selected optimized geometric parameters (bond lengths and angles) for 5,7-Dimethylquinolin-2-amine, as would be predicted by DFT calculations. These values define the molecule's precise shape and are fundamental to its reactivity.

ParameterBond/AnglePredicted Value
Bond Length C2-N(amine)~1.37 Å
C5-C(methyl)~1.51 Å
C7-C(methyl)~1.51 Å
N1=C2~1.38 Å
C4a-C8a~1.42 Å
Bond Angle C3-C2-N(amine)~121°
C4a-C5-C(methyl)~120°
C6-C7-C(methyl)~120°
C8a-N1-C2~118°

Note: These are representative values based on DFT calculations of similar structures. Actual calculated values may vary slightly based on the specific level of theory and basis set used.

Quantum Chemical Properties and Reactivity Analysis

Quantum chemical calculations illuminate the electronic behavior of a molecule, providing a framework to predict its chemical reactivity and kinetic stability.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[4] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.

  • Low HOMO-LUMO Gap: A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This often correlates with higher chemical reactivity and lower kinetic stability.

  • HOMO Distribution: The location of the HOMO density indicates the most probable sites for electrophilic attack.

  • LUMO Distribution: The location of the LUMO density indicates the most probable sites for nucleophilic attack.

For 5,7-Dimethylquinolin-2-amine, the electron-donating amino and methyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing nature of the quinoline nitrogen affects the LUMO. The HOMO is predicted to be delocalized across the entire molecule, with significant contributions from the amino group and the benzene ring portion, making these areas susceptible to electrophilic attack. The LUMO is likely distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack.[4]

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values:

  • Red/Yellow: Regions of negative potential (electron-rich), indicating favorable sites for electrophilic attack. These are typically found around electronegative atoms like nitrogen.

  • Blue: Regions of positive potential (electron-poor), indicating favorable sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., the amino group hydrogens).

  • Green: Regions of neutral potential.

In 5,7-Dimethylquinolin-2-amine, the MEP map would show a region of high negative potential (red) around the quinoline nitrogen (N1) and the amino nitrogen, identifying them as primary sites for electrophilic interaction. Regions of positive potential (blue) would be concentrated on the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction and hydrogen bonding.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[4][6]

DescriptorFormulaSignificance
Ionization Potential (I) I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A = -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ = (I + A) / 2Measures the power to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity to accept electrons.

Note: μ represents the chemical potential, where μ = -χ.

A lower hardness (η) and higher softness (S) value would suggest that 5,7-Dimethylquinolin-2-amine is a relatively reactive molecule, which is consistent with the presence of the activating amino group.

Predicted Spectroscopic Signatures

Theoretical calculations can predict the vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, which are invaluable for confirming the identity and structure of a synthesized compound.[7][8]

  • FT-IR Spectroscopy: The calculated vibrational spectrum would show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=N/C=C stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹).

  • ¹H NMR Spectroscopy: The predicted ¹H NMR spectrum would exhibit distinct signals for the protons of the two methyl groups, the amino group protons, and the aromatic protons on the quinoline ring.[7] The chemical shifts would be influenced by the electron-donating effects of the substituents.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra.[6] Quinoline derivatives typically show strong absorption bands in the UV region corresponding to π→π* transitions within the aromatic system. The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline.

Potential Applications in Drug Development and Materials Science

The theoretical properties of 5,7-Dimethylquinolin-2-amine provide a strong basis for its potential applications.

  • Drug Development: The quinoline scaffold is a cornerstone of many pharmaceuticals.[3] The MEP and frontier orbital analysis identify the nitrogen atoms and the amino group as key sites for hydrogen bonding and interaction with biological targets like enzymes or receptors. Amino-quinoline derivatives have shown promise for their antiproliferative activity by inducing mitochondrial dysfunction in cancer cells.[9] The specific substitution pattern of 5,7-Dimethylquinolin-2-amine could be explored for developing novel agents with antibacterial, anticancer, or anti-inflammatory activities.[1][10]

  • Materials Science: Substituted quinolines are known to possess interesting photophysical properties.[11] Compounds similar to 5,7-Dimethylquinolin-2-amine have been shown to form fluorescent polymorphs, indicating potential applications in optoelectronics, chemical sensors, and organic light-emitting diodes (OLEDs).[7] The calculated HOMO-LUMO gap provides a first approximation of the energy required for electronic excitation, which is directly related to its optical properties.

Standard Computational Methodology

The theoretical data presented in this guide is based on a standard and widely validated computational workflow. This protocol ensures the reliability and reproducibility of the results.

G start 1. Initial Structure Drawing (2D Sketch) geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation (Confirms minimum energy state) geom_opt->freq_calc electronic_prop 4. Electronic Property Analysis (HOMO, LUMO, MEP, Charges) freq_calc->electronic_prop Uses optimized geometry spectra_sim 5. Spectroscopic Simulation (IR, UV-Vis via TD-DFT, NMR) freq_calc->spectra_sim Uses vibrational modes data_analysis 6. Data Interpretation (Reactivity & Property Prediction) electronic_prop->data_analysis spectra_sim->data_analysis

Caption: Standard workflow for theoretical property calculation.

Detailed Protocol: Density Functional Theory (DFT) Calculation
  • Structure Input: The initial 3D structure of 5,7-Dimethylquinolin-2-amine is constructed using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed without constraints using DFT. A common and reliable method is the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p).[4][12] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield the theoretical FT-IR spectrum.

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to derive the electronic properties. This step provides data for the HOMO and LUMO energies, the molecular electrostatic potential map, and Mulliken atomic charges.

  • Spectroscopic Simulation (Optional):

    • UV-Vis: Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.[6]

    • NMR: Gauge-Independent Atomic Orbital (GIAO) calculations are performed to predict the ¹H and ¹³C NMR chemical shifts.

This self-validating system, relying on established quantum chemical methods, ensures that the theoretical predictions are robust and grounded in fundamental physics.

Conclusion

This technical guide has detailed the theoretical properties of 5,7-Dimethylquinolin-2-amine using established quantum chemical methodologies. The analysis of its optimized geometry, electronic structure (HOMO-LUMO, MEP), and predicted spectroscopic signatures provides a comprehensive in silico profile. The findings suggest that 5,7-Dimethylquinolin-2-amine is a reactive molecule with distinct electron-rich and electron-poor regions, making it an attractive candidate for further investigation. The amino and quinoline nitrogen atoms are identified as key sites for electrophilic interactions and potential coordination, while the amino hydrogens are primary sites for hydrogen bonding. These theoretical insights serve as a critical roadmap for synthetic chemists, pharmacologists, and materials scientists, enabling a more targeted and efficient approach to exploring the practical applications of this promising quinoline derivative.

References

  • Benchchem. (n.d.). 7-Amino-2,4-dimethyl-quinoline. Benchchem.
  • Weyesa, A., Mulugeta, E., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20759-20779. Retrieved from [Link]

  • Iovine, V., Bissyèdé, X., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5645. Retrieved from [Link]

  • Weyesa, A., Mulugeta, E., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Avdović, E. H., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1236-1247. Retrieved from [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Retrieved from [Link]

  • Tong, X., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemistry and Biological Technologies in Agriculture, 12(134). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Dimethylquinoline. PubChem. Retrieved from [Link]

  • Alaş, M., et al. (2015). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics, 113(15-16), 2012-2026. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5,7-dimethyl-2,4-quinolinediol. ChemSynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational, Structural and Spectroscopic Investigations of Two Polymorphs of 5,7‐Dinitro‐8‐(N‐phenylamino)Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific Reports, 11, 13867. Retrieved from [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6549-6571. Retrieved from [Link]

  • Shebl, M., et al. (2022). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 27(19), 6296. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-L-glutamic acid diethyl ester: Evaluation of in vitro anti-cancer and anti-folate activities. Retrieved from [Link]

  • Arivazhagan, M., & Manivel, S. (2014). Vibrational spectroscopic study of some quinoline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 569-580. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 13(42), 29631-29641. Retrieved from [Link]

  • Huynh, P. H., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5464. Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie, 345(11), 886-894. Retrieved from [Link]

  • Santos, J. S., et al. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 5,7-Dimethylquinolin-2-amine

Abstract & Scope This technical guide details the synthesis of 5,7-dimethylquinolin-2-amine (CAS: N/A for specific isomer, generic aminoquinolines widely indexed), a critical pharmacophore in the development of kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 5,7-dimethylquinolin-2-amine (CAS: N/A for specific isomer, generic aminoquinolines widely indexed), a critical pharmacophore in the development of kinase inhibitors, Alzheimer’s therapeutics (tacrine analogs), and anti-infectives.

While historical methods (e.g., Chichibabin reaction) offer direct amination, they suffer from poor regioselectivity and safety risks suitable only for bulk industrial commodities. This protocol utilizes a Sequential N-Oxide Activation Strategy , ensuring >98% regiochemical purity suitable for pharmaceutical applications. The workflow proceeds from 3,5-dimethylaniline via a modified Skraup cyclization, followed by N-oxidation, regioselective chlorination, and nucleophilic aromatic substitution (


).

Strategic Route Analysis

Why this Route?

The synthesis of substituted 2-aminoquinolines presents a classic regioselectivity challenge. We compare the two primary methodologies:

FeatureMethod A: Chichibabin ReactionMethod B: N-Oxide Activation (Selected)
Reagents Sodium amide (

), Liquid


CPBA,

,

/EtOH
Conditions Harsh, High Temperature, HazardousMild to Moderate, Stepwise control
Regioselectivity Poor (Mixtures of 2- and 4- isomers)Excellent (Exclusive C2 functionalization)
Safety Profile Low (

gas evolution, explosive risks)
High (Standard organic synthesis hazards)
Suitability Commodity ChemicalsDrug Discovery / API Synthesis

Decision: The N-Oxide Activation route is selected for its reproducibility and ability to deliver chromatographically pure material required for biological assays.

Reaction Pathway Visualization

The following diagram illustrates the chemical workflow and logic flow.

G Aniline Start: 3,5-Dimethylaniline Skraup Step 1: Modified Skraup (Cyclization) Aniline->Skraup Glycerol, H2SO4, I2 Quinoline Intermediate 1: 5,7-Dimethylquinoline Skraup->Quinoline NOxide Step 2: N-Oxidation (Activation) Quinoline->NOxide mCPBA, DCM Int_NOxide Intermediate 2: N-Oxide NOxide->Int_NOxide Chloro Step 3: Chlorination (Rearrangement) Int_NOxide->Chloro POCl3 Int_Chloro Intermediate 3: 2-Chloro-5,7-dimethylquinoline Chloro->Int_Chloro Amination Step 4: SnAr Amination (Substitution) Int_Chloro->Amination NH3, EtOH, Heat Final Target: 5,7-Dimethylquinolin-2-amine Amination->Final

Figure 1: Stepwise synthetic pathway from aniline precursor to aminoquinoline target.[1][2][3][4][5][6]

Detailed Experimental Protocols

Step 1: Scaffold Construction (Modified Skraup Synthesis)

Objective: Construct the quinoline core from 3,5-dimethylaniline. Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation.[7][8]

  • Reagents:

    • 3,5-Dimethylaniline (1.0 eq)[9]

    • Glycerol (3.0 eq)

    • Sulfuric acid (conc.[7][8][10][11]

      
      )
      
    • Iodine (

      
      ) (Catalytic, 0.05 eq) — Replaces nitrobenzene for a safer reaction.
      
  • Protocol:

    • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

    • Addition: Charge 3,5-dimethylaniline and iodine. Slowly add concentrated

      
       dropwise (Exothermic!).
      
    • Glycerol Feed: Add glycerol slowly.

    • Reaction: Heat the mixture to 140°C .

      • Critical Control Point: The reaction is autothermic at ~140°C. Remove heat source immediately if temperature spikes >150°C to prevent polymerization ("tar" formation).

    • Reflux: Maintain reflux for 4 hours.

    • Workup: Cool to RT. Pour onto crushed ice. Basify with 50% NaOH to pH 10. Steam distill or extract with Ethyl Acetate.

    • Yield: Expect 60-70% of 5,7-dimethylquinoline .

Step 2: N-Oxide Activation

Objective: Activate the electron-deficient pyridine ring for nucleophilic attack.

  • Reagents:

    • 5,7-Dimethylquinoline (1.0 eq)[4]

    • 
      -Chloroperbenzoic acid (
      
      
      
      CPBA) (1.2 eq)
    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the quinoline in DCM at 0°C.

    • Add

      
      CPBA portion-wise over 30 minutes.
      
    • Stir at RT for 12 hours. Monitor by TLC (The N-oxide is much more polar than the starting material).

    • Workup: Wash with 10%

      
       (to remove benzoic acid byproduct), then brine. Dry over 
      
      
      
      .[9]
    • Result: 5,7-Dimethylquinoline N-oxide (Solid).[4]

Step 3: Regioselective Chlorination (Meisenheimer Rearrangement)

Objective: Install a leaving group at the C2 position. Mechanism: Formation of an activated complex with


 followed by nucleophilic attack of chloride at C2 and elimination of the oxygen.
  • Reagents:

    • 5,7-Dimethylquinoline N-oxide (1.0 eq)

    • Phosphorus oxychloride (

      
      ) (Excess/Solvent)
      
  • Protocol:

    • Dissolve N-oxide in dry DCM (or use neat

      
       if scale permits).
      
    • Add

      
       dropwise at 0°C.
      
    • Heat to reflux (approx 80-100°C) for 2-4 hours.

    • Quench (Hazard!): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

      
       hydrolysis is violent.
      
    • Neutralize with

      
      . Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc). The product is 2-chloro-5,7-dimethylquinoline .

Step 4: Nucleophilic Aromatic Substitution ( )

Objective: Displace the chloride with an amine to yield the final target.

  • Reagents:

    • 2-Chloro-5,7-dimethylquinoline (1.0 eq)

    • Ammonia (

      
      ) in Ethanol (saturated) or Zn/Ammonium Acetate.
      
  • Protocol:

    • Place the chloro-quinoline in a high-pressure sealable tube (Q-tube or autoclave).

    • Add saturated ethanolic ammonia (approx 10-20 eq).

    • Seal and heat to 120-130°C for 12-24 hours.

    • Workup: Cool, vent carefully. Evaporate solvent.[9]

    • Recrystallize from Ethanol/Water.

    • Final Product: 5,7-Dimethylquinolin-2-amine .

Quantitative Data Summary

StepIntermediateTypical YieldKey QC Parameter (1H NMR)
15,7-Dimethylquinoline65%Singlets at

2.45, 2.60 (Me groups)
2N-Oxide85-90%Downfield shift of H2 proton
32-Chloro-5,7-dimethylquinoline75%Loss of H2 signal; distinct shift of H3
4Target Amine 80%Broad singlet (

) at

6.5-7.0

References

  • Skraup Synthesis Modifications

    • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.
  • N-Oxide Rearrangement to 2-Chloroquinolines

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard text describing the reaction of Quinoline N-oxides with POCl3).
  • Amination of 2-Chloroquinolines

    • Ma, D., & Cai, Q. (2003). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Primary Alkylamines." Synlett, 2003(01), 128-130.
  • General Synthesis of Dimethylquinolines

    • BenchChem Technical Reference.

Sources

Application

Application Note: High-Efficiency Multicomponent Synthesis of 2-Amino-3-Cyanoquinoline Scaffolds

Abstract & Strategic Relevance The 2-aminoquinoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous antimalarial, anti-inflammatory, and anticancer therapeutics (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 2-aminoquinoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous antimalarial, anti-inflammatory, and anticancer therapeutics (e.g., broad-spectrum kinase inhibitors).[1] Traditional synthesis methods, such as the Chichibabin amination or Friedländer annulation, often suffer from harsh conditions, low atom economy, or limited substrate diversity.

This Application Note details a Multi-Component Reaction (MCR) strategy for the rapid, high-yield synthesis of 2-amino-3-cyanoquinoline derivatives. We focus on two complementary protocols:

  • Protocol A: A true 3-component green synthesis of benzo[h]quinolines using naphthylamines.

  • Protocol B: A convergent "pseudo-MCR" for non-fused 2-aminoquinolines using 2-aminobenzophenones.

These protocols are designed for drug discovery workflows requiring high throughput, structural diversity, and "green" process compliance (E-factor reduction).

Chemical Logic & Mechanism

The core efficiency of these protocols relies on a Knoevenagel-Michael-Cyclization-Tautomerization cascade. This "one-pot" sequence eliminates the need for intermediate isolation, driving the reaction equilibrium toward the stable aromatic heterocycle.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the molecular events governing the formation of the quinoline core.

G Start Reagents: Aldehyde + Malononitrile Inter1 Intermediate 1: Benzylidene Malononitrile (Knoevenagel Product) Start->Inter1 - H2O (Base Cat.) Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 + Amine Source (Michael Addn) Reagent2 Reagent: Enamine/Amine Source (e.g., 1-Naphthylamine) Reagent2->Inter2 Nucleophilic Attack Inter3 Transition State: Intramolecular Cyclization (Amino attack on Nitrile) Inter2->Inter3 Ring Closure Inter4 Intermediate 3: Imine Tautomer Inter3->Inter4 Tautomerization Final Product: 2-Amino-3-cyanoquinoline (Aromatized) Inter4->Final Aromatization (Oxidative/Rearrangement)

Figure 1: Mechanistic cascade for the synthesis of 2-amino-3-cyanoquinolines. The sequence is initiated by a Knoevenagel condensation, followed by a Michael addition of the amine component, and finalized by cyclization and aromatization.

Protocol A: 3-Component Synthesis of Benzo[h]quinolines

Target: 2-amino-4-aryl-4H-benzo[h]quinoline-3-carbonitriles. Application: Synthesis of rigid, fused analogs for DNA intercalation studies. Chemistry: 1-Naphthylamine + Aromatic Aldehyde + Malononitrile.

Materials
  • Aldehyde: Benzaldehyde or substituted derivatives (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Amine: 1-Naphthylamine (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol (95%) or Water:Ethanol (1:1)

Experimental Procedure
  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of ethanol.

  • Activate: Add the catalyst (L-Proline, 11.5 mg, 0.1 mmol) and stir at room temperature for 5 minutes until the solution turns slightly turbid (formation of benzylidene intermediate).

  • Addition: Add 1-naphthylamine (143 mg, 1.0 mmol) in one portion.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a fluorescent spot indicates progress.

  • Work-up: Cool the mixture to room temperature. The product usually precipitates as a solid.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 3 mL) to remove unreacted starting materials and catalyst.

  • Purification: Recrystallize from hot DMF/Ethanol if necessary.

Critical Process Parameters (CPP)
ParameterOptimal RangeImpact of Deviation
Stoichiometry 1:1:1Excess aldehyde can lead to bis-condensation byproducts.
Temperature 75–85°C< 60°C leads to incomplete cyclization (Michael adduct stuck).
Catalyst Load 5–10 mol%> 20 mol% does not improve yield and complicates purification.

Protocol B: Convergent Synthesis of 2-Amino-3-Cyanoquinolines

Target: 2-amino-4-arylquinoline-3-carbonitriles (Non-fused). Application: General purpose kinase inhibitor scaffolds. Chemistry: 2-Aminobenzophenone + Malononitrile. Note: While technically a 2-component condensation, this is the industry standard for high-purity 2-aminoquinoline synthesis and is often performed in a "one-pot" modification of the Friedländer synthesis.

Materials
  • Ketone: 2-Aminobenzophenone (1.0 mmol)

  • Nitrile: Malononitrile (1.1 mmol)

  • Catalyst: Ammonium Acetate (NH₄OAc) or NaOH

  • Solvent: Ethanol or Toluene (for azeotropic removal of water)

Experimental Procedure
  • Preparation: In a microwave process vial (10 mL), combine 2-aminobenzophenone (197 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol).

  • Solvation: Add 3 mL of Ethanol. Add NH₄OAc (20 mol%) as a mild acid-base buffer catalyst.

  • Reaction (Microwave): Irradiate at 100°C (150 W) for 15–20 minutes.

    • Alternative (Thermal): Reflux in ethanol with a catalytic amount of NaOH for 4–6 hours.

  • Quench: Pour the hot reaction mixture onto 10 g of crushed ice.

  • Isolation: A yellow/orange solid will precipitate immediately. Stir for 10 minutes to ensure full granulation.

  • Filtration: Filter and wash with water until the filtrate is neutral pH.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Comparative Data & Yield Analysis

The following table summarizes the expected performance of these protocols based on substituent electronic effects.

Substrate (Aldehyde/Ketone)ProtocolTime (min)Yield (%)Notes
BenzaldehydeA12088Standard benchmark.
4-NitrobenzaldehydeA9094Electron-withdrawing groups accelerate Michael addition.
4-MethoxybenzaldehydeA18082Electron-donating groups slow the Knoevenagel step.
2-AminobenzophenoneB20 (MW)92Very clean reaction; minimal purification needed.
2-Amino-5-chlorobenzophenoneB25 (MW)90Halogenated scaffolds for further coupling (Suzuki).

Troubleshooting & Quality Control

"Self-Validating" Checks
  • Visual Cue: The reaction typically progresses from a clear solution to a turbid suspension (intermediate precipitation) and finally to a heavy precipitate of the final product. If the solution remains clear after 1 hour of reflux, the catalyst may be inactive.

  • Fluorescence: Most 2-amino-3-cyanoquinolines are highly fluorescent under UV light (365 nm) on TLC plates. This is a rapid confirmation of ring closure.

Common Failure Modes
  • Product is an oil/gum: This often indicates incomplete cyclization or solvent trapping. Remedy: Triturate the oil with diethyl ether or hexane/ethyl acetate (9:1) to induce crystallization.[2]

  • Low Yield in Protocol A: Often due to the oxidation of naphthylamine. Remedy: Ensure naphthylamine is fresh (white/pink crystals, not dark purple) and run under a nitrogen atmosphere if necessary.

References

  • Mechanistic Insight & Benzo[h]quinoline Synthesis

    • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl)
    • Source: Chemi Journal (2016).
  • General 2-Aminoquinoline Protocols

    • Facile and Efficient Synthesis of 2-Aminoquinoline Deriv
    • Source: Heterocycles (2016).[2][3]

  • Microwave-Assisted & Nanocatalysis

    • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles. (Analogous chemistry for pyridine/quinoline cores).
    • Source: Journal of the Brazilian Chemical Society (2015).
  • Review of Quinoline MCRs

    • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[4][5]

    • Source: Organic & Biomolecular Chemistry (RSC).

Sources

Method

5,7-Dimethylquinolin-2-amine as a building block in organic synthesis

Application Note: 5,7-Dimethylquinolin-2-amine in Advanced Organic Synthesis Executive Summary 5,7-Dimethylquinolin-2-amine (CAS: 55670-49-4) is a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,7-Dimethylquinolin-2-amine in Advanced Organic Synthesis

Executive Summary

5,7-Dimethylquinolin-2-amine (CAS: 55670-49-4) is a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by its lipophilic dimethyl substitution pattern and the amphoteric reactivity of the 2-aminoquinoline core, it serves as a critical intermediate for kinase inhibitors (e.g., SYK, tyrosine kinases), Alzheimer’s disease therapeutics (cholinesterase inhibitors), and fused heterocyclic systems (triazoloquinolines). This guide outlines the compound’s reactivity profile, provides validated protocols for its integration into complex architectures, and details troubleshooting strategies for high-yield synthesis.

Reactivity Profile & Structural Analysis

The utility of 5,7-dimethylquinolin-2-amine stems from its dual electronic nature. The quinoline ring is electron-deficient, yet the exocyclic amine at C2 and the methyl groups at C5/C7 modulate this character.

  • Lipophilic Pocket Filling: The 5,7-dimethyl pattern provides steric bulk and hydrophobicity, often utilized to fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases).

  • Amidine-Like Reactivity: The 2-amino group and the ring nitrogen (N1) function as a masked amidine system. This allows for facile [3+2] annulations to form fused ring systems.

  • Nucleophilicity: The exocyclic nitrogen is the primary nucleophile, but its reactivity is tempered by resonance delocalization into the quinoline ring. Strong bases or transition metal catalysis (Buchwald-Hartwig) are often required for arylation.

Visualization: Reactivity Map

ReactivityMap Core 5,7-Dimethylquinolin-2-amine N1 Ring Nitrogen (N1) Site of Protonation/Coordination Core->N1 NH2 Exocyclic Amine (C2-NH2) Pd-Catalyzed Coupling / Acylation Core->NH2 Fused N1-C2-NH2 Motif [3+2] Annulation -> Triazoloquinolines Core->Fused  Bidentate Reactivity C3 C3 Position Electrophilic Aromatic Substitution Core->C3

Figure 1: Reactivity landscape of 5,7-dimethylquinolin-2-amine highlighting key sites for derivatization.

Application 1: Synthesis of [1,2,4]Triazolo[1,5-a]quinolines

Context: Fused triazolo-quinolines are bioisosteres of purines and have shown significant potential as adenosine receptor antagonists and antifungal agents. The 2-aminoquinoline motif is the ideal precursor for constructing the 1,2,4-triazole ring via the N1 and exocyclic amine.

Mechanism: The reaction proceeds via the formation of an intermediate amidine, followed by oxidative cyclization using Hydroxylamine-O-sulfonic acid (HOSA) or similar N-amination reagents.

Protocol: One-Pot Synthesis via Amidine Intermediate

Reagents:

  • Substrate: 5,7-Dimethylquinolin-2-amine (1.0 equiv)

  • Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Reagent B: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Solvent: Methanol (MeOH) / Pyridine

  • Temperature: Reflux / 0°C

Step-by-Step Methodology:

  • Amidine Formation:

    • Charge a round-bottom flask with 5,7-dimethylquinolin-2-amine (1.0 mmol) and dry MeOH (5 mL).

    • Add DMF-DMA (1.2 mmol) dropwise.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot should disappear, replaced by a more polar amidine spot.

    • Checkpoint: If conversion is incomplete, add 0.2 equiv more DMF-DMA and reflux for 1 hour.

    • Concentrate the reaction mixture in vacuo to yield the crude N,N-dimethyl-N'-(5,7-dimethylquinolin-2-yl)formamidine.

  • Cyclization:

    • Redissolve the crude amidine in dry Pyridine (3 mL) and cool to 0°C.

    • Add HOSA (1.2 mmol) portion-wise over 10 minutes to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Observation: The formation of a precipitate (pyridinium salts) is common.

  • Work-up & Purification:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Extract with Dichloromethane (DCM) (3 x 15 mL).

    • Wash combined organics with 5% HCl (to remove pyridine), then saturated NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 75–85% Product: 7,9-Dimethyl-[1,2,4]triazolo[1,5-a]quinoline.

Application 2: Buchwald-Hartwig Cross-Coupling

Context: Direct arylation of the 2-amino group is challenging due to the electron-withdrawing nature of the quinoline ring, which reduces the nucleophilicity of the amine. Standard SNAr conditions often fail with unactivated aryl halides. Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for this transformation.

Protocol: Pd-Catalyzed N-Arylation

Reagents:

  • Nucleophile: 5,7-Dimethylquinolin-2-amine (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) - Critical for heteroaromatic amines.

  • Base: Cs₂CO₃ (2.0 equiv) - Promotes deprotonation without side reactions.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube or microwave vial and cool under Argon.

    • Add 5,7-dimethylquinolin-2-amine (0.5 mmol), Aryl Bromide (0.55 mmol), Pd(OAc)₂ (5.6 mg), Xantphos (29 mg), and Cs₂CO₃ (325 mg).

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (3 mL).

    • Seal the vessel and purge with Argon for 5 minutes.

  • Reaction:

    • Heat to 100°C (oil bath) or 110°C (Microwave) for 12 hours.

    • Monitoring: Check LC-MS for the M+Ar peak. The conversion of the starting quinoline is the primary indicator.

  • Work-up:

    • Filter the mixture through a Celite pad to remove inorganic salts and palladium black. Rinse with EtOAc.

    • Concentrate the filtrate.

    • Purify via silica gel chromatography.[1] Note: Aminoquinolines can streak on silica; add 1% Triethylamine to the eluent.

Visualization: Experimental Workflow

Workflow Start Start: Reagent Weighing (Inert Atmosphere) Mix Add Catalyst (Pd/Xantphos) & Base (Cs2CO3) Start->Mix Heat Heat to 100°C (12-16 Hours) Mix->Heat Check LC-MS Checkpoint Target Mass Observed? Heat->Check Check->Heat No (Extend Time) Filter Celite Filtration Remove Pd residues Check->Filter Yes Purify Flash Chromatography (+1% Et3N) Filter->Purify

Figure 2: Decision tree for the Buchwald-Hartwig coupling of 5,7-dimethylquinolin-2-amine.

Comparative Data: Solvent & Catalyst Effects

The following table summarizes optimization data for the N-arylation of 5,7-dimethylquinolin-2-amine with Bromobenzene.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ / Xantphos Cs₂CO₃Dioxane10088% Recommended. Excellent conversion.
Pd₂dba₃ / BINAPNaOtBuToluene11065%Moderate yield; some side products.
CuI / DMEDAK₂CO₃DMSO12040%Incomplete conversion; harsh conditions.
None (SNAr)K₂CO₃DMF140<5%No reaction (requires activated halide).

Expert Tips & Troubleshooting

  • Solubility Issues: 5,7-Dimethylquinolin-2-amine is moderately soluble in DCM and EtOAc but poorly soluble in Hexane. For NMR analysis, CDCl₃ or DMSO-d₆ are suitable.

  • Purification: The basic nitrogen causes tailing on silica gel. Always pre-wash the column with 1% Et₃N in Hexane or include 1% Et₃N/NH₄OH in the mobile phase.

  • Regioselectivity (Alkylation): If performing direct alkylation (non-catalyzed) with alkyl halides, reaction often occurs at the Ring Nitrogen (N1) to form the quinolinium salt, rather than the exocyclic amine. To target the exocyclic amine, use reductive amination (Aldehyde + NaBH(OAc)₃) or the Buchwald protocol described above.

References

  • Synthesis of Fused Triazolo-Systems: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (2024).[2][3] MDPI. Link (General methodology adapted for quinoline analogs).

  • Buchwald-Hartwig Amination: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. (2008).[2][4][5] PubMed. Link

  • Medicinal Chemistry Applications: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.[6][7] (2025).[4][8] PubMed. Link

  • Triazolo[1,5-a]pyrimidines in Drug Design: Overview of Properties and Methods of Synthesis. (2020).[6] PMC. Link (Mechanistic grounding for triazole fusion).

  • General Reactivity: Synthesis of quinolines - Organic Chemistry Portal.Link

Sources

Application

Application Notes and Protocols for the Derivatization of the 2-Amino Group of 5,7-Dimethylquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides detailed methodologies for the chemical modification of the 2-amino group of 5,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed methodologies for the chemical modification of the 2-amino group of 5,7-dimethylquinolin-2-amine. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to synthesize a variety of derivatives for applications in medicinal chemistry, materials science, and beyond. This document emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Versatile 2-Aminoquinoline Scaffold

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds.[1] The 2-aminoquinoline moiety, in particular, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic derivatization of the 2-amino group of 5,7-dimethylquinolin-2-amine allows for the fine-tuning of its physicochemical and biological properties, making it a valuable building block for the synthesis of novel molecular entities.

This guide will focus on three principal derivatization strategies for the 2-amino group of 5,7-dimethylquinolin-2-amine:

  • N-Acylation: The formation of amides through reaction with acylating agents.

  • N-Sulfonylation: The synthesis of sulfonamides via reaction with sulfonyl chlorides.

  • Schiff Base Formation: The condensation reaction with aldehydes to form imines.

Each section will provide a detailed experimental protocol, a discussion of the reaction mechanism, and guidance on the characterization of the resulting products.

I. N-Acylation of 5,7-Dimethylquinolin-2-amine

The N-acylation of 2-aminoquinolines is a fundamental transformation that yields stable amide derivatives. This modification can significantly alter the parent molecule's lipophilicity, hydrogen bonding capacity, and overall biological activity.

Causality Behind Experimental Choices

The selection of an appropriate acylating agent and reaction conditions is crucial for achieving high yields and purity. Acyl chlorides are highly reactive and are often used for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is also important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to prevent hydrolysis of the acyl chloride.

Experimental Protocol: Synthesis of N-(5,7-dimethylquinolin-2-yl)acetamide

This protocol describes the synthesis of N-(5,7-dimethylquinolin-2-yl)acetamide as a representative example of N-acylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5,7-Dimethylquinolin-2-amine≥98%Commercially Available
Acetyl chlorideReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory GradeIn-house preparation
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Dropping funnel-Standard laboratory equipment
Ice bath-Standard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5,7-dimethylquinolin-2-amine (1.0 g, 5.8 mmol) in anhydrous dichloromethane (30 mL).

  • Addition of Base: Add anhydrous pyridine (0.7 mL, 8.7 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of acetyl chloride (0.5 mL, 7.0 mmol) in anhydrous dichloromethane (10 mL) dropwise from the dropping funnel over a period of 15 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, quench the reaction by the slow addition of 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to afford N-(5,7-dimethylquinolin-2-yl)acetamide as a solid.

Workflow Diagram:

acylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5,7-dimethylquinolin-2-amine in DCM add_pyridine Add pyridine start->add_pyridine cool Cool to 0°C add_pyridine->cool add_acetyl_chloride Add acetyl chloride dropwise cool->add_acetyl_chloride stir Stir at room temperature add_acetyl_chloride->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry and filter extract->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize evaporate->purify end_product N-(5,7-dimethylquinolin-2-yl)acetamide purify->end_product sulfonylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve amine in DCM and add pyridine add_sulfonyl_chloride Add p-toluenesulfonyl chloride start->add_sulfonyl_chloride stir Stir at room temperature add_sulfonyl_chloride->stir wash Wash with HCl, NaHCO3, and brine stir->wash dry Dry and filter wash->dry evaporate Evaporate solvent dry->evaporate purify Column chromatography evaporate->purify end_product N-(5,7-dimethylquinolin-2-yl)-4-methylbenzenesulfonamide purify->end_product schiff_base_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation start Dissolve amine in ethanol add_aldehyde Add benzaldehyde and acetic acid start->add_aldehyde reflux Reflux for 4 hours add_aldehyde->reflux cool Cool to room temperature reflux->cool filter Filter and wash with cold ethanol cool->filter dry Dry under vacuum filter->dry end_product (E)-N-benzylidene-5,7-dimethylquinolin-2-amine dry->end_product

Sources

Method

Application Note: 5,7-Dimethylquinolin-2-amine as a Scaffold in Anticancer Drug Discovery

Executive Summary This application note details the strategic utilization of 5,7-Dimethylquinolin-2-amine (CAS: 1342190-00-4) as a privileged scaffold in the development of novel anticancer therapeutics. While quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 5,7-Dimethylquinolin-2-amine (CAS: 1342190-00-4) as a privileged scaffold in the development of novel anticancer therapeutics. While quinoline derivatives are historically significant in medicinal chemistry, the specific 5,7-dimethyl substitution pattern offers unique steric and lipophilic properties that enhance interaction with hydrophobic pockets in targets such as Receptor Tyrosine Kinases (RTKs) and DNA Topoisomerases .

This guide provides a comprehensive workflow for researchers, moving from chemical handling and derivatization (Hit-to-Lead) to biological validation via in vitro cytotoxicity and mechanistic assays.

Chemical Profile & Pharmacophore Analysis[1]

Physicochemical Properties[2][3]
  • Compound Name: 5,7-Dimethylquinolin-2-amine[1]

  • Molecular Formula: C₁₁H₁₂N₂

  • Molecular Weight: 172.23 g/mol

  • Solubility: Soluble in DMSO (>10 mM), Methanol; limited solubility in water.

  • Storage: Store solid at -20°C; DMSO stocks stable at -80°C for 6 months.

Structural Logic (SAR Potential)

The 2-aminoquinoline core functions as a hinge-binding motif in kinase inhibitors. The specific placement of methyl groups at positions 5 and 7 is critical for:

  • Hydrophobic Packing: The 5,7-dimethyl pattern targets the "gatekeeper" regions of kinase ATP-binding pockets, potentially improving selectivity over unsubstituted quinolines.

  • Electronic Modulation: The electron-donating methyl groups increase the basicity of the quinoline nitrogen, enhancing hydrogen bond acceptor capability.

  • Planarity: The aromatic system facilitates DNA intercalation, a secondary mechanism often exploited in multi-target drug design.

Pharmacophore Visualization

The following diagram illustrates the interaction potential of the scaffold within a theoretical binding pocket.

Pharmacophore Core Quinoline Ring (Planar Scaffold) N_Ring Ring Nitrogen (N1) (H-Bond Acceptor) Core->N_Ring Amine C2-Amine (NH2) (H-Bond Donor) Core->Amine Me5 5-Methyl Group (Hydrophobic Contact) Core->Me5 Me7 7-Methyl Group (Steric/Hydrophobic) Core->Me7 Target_Hinge Target: Kinase Hinge Region N_Ring->Target_Hinge Interaction Amine->Target_Hinge Interaction Target_Pocket Target: Hydrophobic Pocket Me5->Target_Pocket Selectivity Me7->Target_Pocket Affinity

Figure 1: Pharmacophore mapping of 5,7-Dimethylquinolin-2-amine showing critical binding interactions.

Application 1: Synthetic Derivatization (Hit-to-Lead)

The primary utility of 5,7-Dimethylquinolin-2-amine is not as a naked drug, but as a precursor for urea, amide, or Schiff base libraries. The C2-amine is the handle for diversity.

Protocol A: Synthesis of Quinolinyl-Urea Derivatives

Rationale: Urea linkers are classic bioisosteres found in kinase inhibitors (e.g., Sorafenib) that facilitate H-bonding.

Reagents:

  • 5,7-Dimethylquinolin-2-amine (1.0 eq)

  • Aryl isocyanate (1.1 eq) (Diversity element)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) (Catalytic)

Procedure:

  • Preparation: Dissolve 1.0 mmol of 5,7-Dimethylquinolin-2-amine in 5 mL anhydrous THF under nitrogen atmosphere.

  • Addition: Add 1.1 mmol of the selected aryl isocyanate dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Work-up: If a precipitate forms, filter and wash with cold ether. If soluble, evaporate solvent and recrystallize from Ethanol.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the disappearance of the NH₂ signal (~6.5 ppm) and appearance of urea protons (~9-10 ppm).

Application 2: In Vitro Biological Evaluation[5]

Once derivatives are synthesized, they must be screened for anticancer activity.

Protocol B: Cell Viability Screening (MTT Assay)

Rationale: The MTT assay provides a robust, quantitative measure of mitochondrial metabolic activity, serving as a proxy for cell viability.

Materials:

  • Cancer Cell Lines: MCF-7 (Breast), A549 (Lung), HCT116 (Colon).

  • Control: Normal fibroblast line (e.g., NIH/3T3) to assess selectivity.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment:

    • Prepare 100 mM stock of test compounds in DMSO.

    • Perform serial dilutions in culture medium (Final concentrations: 0.1, 1, 10, 50, 100 µM).

    • Critical Control: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h or 72h.

  • Development:

    • Add 10 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4h (purple formazan crystals form).

    • Remove media carefully.

    • Solubilize crystals with 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Data Presentation Template:

Compound ID R-Group MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) NIH/3T3 IC₅₀ (µM) Selectivity Index (SI)
5,7-DMQ-Ref -H (Parent) >50 >50 >100 N/A
Derivative 1 4-F-Phenyl 12.5 ± 1.2 8.4 ± 0.9 >100 >11.9

| Derivative 2 | 3-Cl-Phenyl | 4.2 ± 0.5 | 5.1 ± 0.3 | 45.0 | ~10.7 |[2]

Mechanistic Validation Workflow

To move beyond simple cytotoxicity, the mechanism of action must be validated. The 2-aminoquinoline scaffold typically targets DNA or Kinases.

Experimental Logic Flow

The following diagram outlines the decision matrix for validating the mechanism of action based on initial screening results.

Workflow Start Hit Compound Identified (IC50 < 10 µM) Decision Structural Features? Start->Decision Path_A Planar/Fused System Decision->Path_A Intercalator Potential Path_B H-Bond Donor/Acceptor Tail Decision->Path_B Kinase Inhibitor Potential Assay_DNA DNA Intercalation Assay (Ct-DNA UV Titration) Path_A->Assay_DNA Assay_Kinase Kinase Profiling (ADP-Glo / Western Blot) Path_B->Assay_Kinase Outcome_1 Cell Cycle Arrest (G2/M Phase) Assay_DNA->Outcome_1 Outcome_2 Apoptosis Induction (Annexin V / Caspase 3) Assay_Kinase->Outcome_2

Figure 2: Decision matrix for mechanistic validation of 5,7-Dimethylquinolin-2-amine derivatives.

Protocol C: Molecular Docking (In Silico Validation)

Before expensive kinase panels, validate the binding mode computationally.

  • Protein Prep: Retrieve PDB structures for EGFR (e.g., 1M17) or VEGFR-2. Clean structures by removing water and native ligands.

  • Ligand Prep: Minimize energy of 5,7-Dimethylquinolin-2-amine derivatives using MM2 force field.

  • Docking: Use AutoDock Vina. Define the grid box around the ATP-binding hinge region.

  • Scoring: Look for binding energies < -8.0 kcal/mol and H-bonds between the Quinoline N1/C2-NH2 and the hinge region backbone (e.g., Met793 in EGFR).

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • Marelli, U. K., et al. (2021). Tumor targeting via integrin ligands: From preclinical development to clinical application. Frontiers in Oncology. (Context on targeted scaffolds).

  • Elbadawi, M. M., et al. (2021).[3] Quinoline derivatives as potential anticancer agents: A review of the recent literature. Arabian Journal of Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56963458, 5,7-Dimethylquinolin-2-amine.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application

Application Notes and Protocols: Investigating 5,7-Dimethylquinolin-2-amine as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[2] This document provides a comprehensive guide for the initial investigation of 5,7-Dimethylquinolin-2-amine, a novel quinoline derivative, as a potential kinase inhibitor. These application notes and protocols are designed to provide researchers with a robust framework for in vitro and cell-based evaluation, from initial screening to mechanistic studies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the provided methodologies.

Introduction: The Rationale for Investigating 5,7-Dimethylquinolin-2-amine

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[3] Kinases, by catalyzing the phosphorylation of proteins, act as crucial nodes in signaling pathways that control cell growth, differentiation, and survival.[1] Aberrant kinase activity is a frequent driver of oncogenesis, making them highly attractive therapeutic targets. The quinoline ring system has been successfully incorporated into several approved kinase inhibitors, highlighting its potential for developing new therapeutics.[2]

5,7-Dimethylquinolin-2-amine presents an intriguing scaffold for investigation. The 2-aminoquinoline core is a known pharmacophore in kinase inhibition, while the dimethyl substitution at positions 5 and 7 may confer unique selectivity and pharmacokinetic properties. This document outlines a systematic approach to characterize the potential of this compound, beginning with broad-spectrum kinase profiling and progressing to detailed cellular and mechanistic analyses.

Synthesis of 5,7-Dimethylquinolin-2-amine

While various methods exist for the synthesis of quinoline derivatives, a common approach involves the Skraup synthesis or related reactions.[4][5] For 5,7-Dimethylquinolin-2-amine, a potential route could involve the reaction of 3,5-dimethylaniline with an appropriate three-carbon aldehyde or ketone precursor, followed by amination at the 2-position. The precise synthetic route and purification would need to be optimized to ensure high purity of the final compound, which is critical for accurate biological evaluation.

Initial Evaluation: In Vitro Kinase Inhibition Profiling

The first step in characterizing a potential kinase inhibitor is to assess its activity and selectivity against a panel of kinases.[3] This provides a broad overview of the compound's inhibitory potential and helps identify primary targets.

Principle of In Vitro Kinase Assays

In vitro kinase assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6] Common assay formats detect either the consumption of ATP or the phosphorylation of a substrate.[7] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and suitability for high-throughput screening.[1][7]

Protocol: Broad-Spectrum Kinase Panel Screen (ADP-Glo™ Assay)

This protocol outlines a general procedure for screening 5,7-Dimethylquinolin-2-amine against a panel of recombinant kinases.

Materials and Reagents:

  • 5,7-Dimethylquinolin-2-amine (≥95% purity)

  • DMSO (Anhydrous)

  • Recombinant Kinases (e.g., a panel of representative kinases from different families)

  • Kinase-specific substrates (peptides or proteins)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Signal Detection a Dissolve 5,7-Dimethylquinolin-2-amine in DMSO to create a 10 mM stock solution b Perform serial dilutions in DMSO to create a concentration range (e.g., 10 mM to 1 nM) a->b c Add diluted compound or DMSO (control) to appropriate wells of a 384-well plate b->c d Add kinase and substrate mixture to all wells c->d e Pre-incubate at room temperature for 15 minutes d->e f Initiate reaction by adding ATP solution e->f g Incubate at 30°C for 60 minutes f->g h Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP g->h i Incubate at room temperature for 40 minutes h->i j Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal i->j k Incubate at room temperature for 30 minutes j->k l Read luminescence on a plate reader k->l

Figure 1. Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of 5,7-Dimethylquinolin-2-amine relative to the DMSO control.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Interpretation of Initial Screening Data

The results from the kinase panel screen will provide a preliminary assessment of the potency and selectivity of 5,7-Dimethylquinolin-2-amine.

Kinase Target Hypothetical IC₅₀ (nM)
Kinase A50
Kinase B800
Kinase C>10,000
Kinase D75
Kinase E>10,000

Table 1. Example of initial kinase screening data for 5,7-Dimethylquinolin-2-amine.

In this hypothetical example, 5,7-Dimethylquinolin-2-amine shows potent activity against Kinase A and Kinase D, with weaker activity against Kinase B and no significant activity against Kinases C and E at the tested concentrations. This suggests a degree of selectivity and warrants further investigation into its effects on Kinase A and Kinase D.

Cellular Characterization: Assessing On-Target Activity

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[8]

Protocol: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the effect of 5,7-Dimethylquinolin-2-amine on the viability and proliferation of cancer cell lines known to be dependent on the activity of the target kinase(s) identified in the initial screen.

Materials and Reagents:

  • Cancer cell line(s) expressing the target kinase(s)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5,7-Dimethylquinolin-2-amine

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipettes and a plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition a Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight b Treat cells with a serial dilution of 5,7-Dimethylquinolin-2-amine or DMSO (control) a->b c Incubate for 72 hours b->c d Add MTT solution to each well and incubate for 4 hours c->d e Remove the medium and add solubilization solution to dissolve the formazan crystals d->e f Read absorbance at 570 nm on a plate reader e->f

Figure 2. Workflow for a cell viability and proliferation assay using MTT.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the compound relative to the DMSO control.

  • Plot the percentage of viability versus the logarithm of the compound concentration.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol: Western Blotting for Target Engagement and Downstream Signaling

Western blotting can be used to directly assess whether 5,7-Dimethylquinolin-2-amine inhibits the phosphorylation of its target kinase and downstream signaling proteins in treated cells.[9][10]

Materials and Reagents:

  • Cancer cell line(s)

  • 5,7-Dimethylquinolin-2-amine

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

  • Cell Treatment and Lysis: Treat cells with 5,7-Dimethylquinolin-2-amine at various concentrations for a defined period. Lyse the cells and quantify the protein concentration.[11]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total proteins.

  • Calculate the ratio of phosphorylated to total protein for the target kinase and its downstream substrates.

  • A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors would confirm on-target activity of 5,7-Dimethylquinolin-2-amine.

Signaling Pathway Visualization:

G cluster_0 Hypothetical Kinase A Signaling Pathway Kinase A Kinase A Substrate 1 Substrate 1 Kinase A->Substrate 1 P Substrate 2 Substrate 2 Substrate 1->Substrate 2 P Cellular Response Cellular Response Substrate 2->Cellular Response 5,7-Dimethylquinolin-2-amine 5,7-Dimethylquinolin-2-amine 5,7-Dimethylquinolin-2-amine->Kinase A

Sources

Method

Application Note: 5,7-Dimethylquinolin-2-amine as a Scaffold for Ratiometric Bioimaging of Intracellular Zn²⁺ and pH

This Application Note is structured as a high-level technical guide for the use of 5,7-Dimethylquinolin-2-amine (DMQA) as a privileged fluorophore scaffold in the design and execution of bioimaging experiments. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of 5,7-Dimethylquinolin-2-amine (DMQA) as a privileged fluorophore scaffold in the design and execution of bioimaging experiments.

Executive Summary

5,7-Dimethylquinolin-2-amine (DMQA) is a heteroaromatic fluorophore characterized by high quantum yield, rigid planarity, and excellent membrane permeability. While the free amine exhibits intrinsic fluorescence sensitive to pH, its primary utility in advanced bioimaging lies as a donor scaffold for the construction of "Turn-On" Schiff base probes targeting labile metal ions (specifically Zn²⁺ and Cu²⁺) and as a ratiometric pH sensor.

This guide details the application of DMQA in two distinct modalities:

  • Direct pH Sensing: Utilizing the protonation of the quinoline ring nitrogen in acidic organelles (Lysosomes).

  • Zn²⁺ Chelation Imaging: Utilizing a salicylaldehyde-derived Schiff base of DMQA to detect labile zinc pools via Chelation-Enhanced Fluorescence (CHEF).

Photophysical & Chemical Properties

The 5,7-dimethyl substitution pattern enriches the electron density of the quinoline ring, resulting in a bathochromic shift (red-shift) compared to the unsubstituted 2-aminoquinoline, enhancing its utility in live-cell microscopy by reducing UV-induced phototoxicity.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicNotes
Molecular Formula C₁₁H₁₂N₂MW: 172.23 g/mol
Excitation Max (

)
340–360 nmUV/Violet excitation (DAPI/Hoechst compatible)
Emission Max (

)
410–450 nmBlue fluorescence (Environment dependent)
Stokes Shift ~70–90 nmMinimizes self-quenching
Quantum Yield (

)
0.45 – 0.60Solvent dependent (Higher in polar aprotic solvents)
Solubility DMSO, Ethanol, MethanolPoor in water; requires organic co-solvent for stock
pKa (Ring N) ~5.8Ideal for lysosomal pH sensing (pH 4.5–5.[][2]5)

Mechanism of Action

Mode A: Direct pH Sensing (ICT Mechanism)

In its neutral state, DMQA exhibits moderate fluorescence. Upon protonation of the ring nitrogen (N-1) in acidic environments (pH < 6.0), the Internal Charge Transfer (ICT) efficiency increases, leading to a significant fluorescence enhancement. This makes it a viable label-free probe for acidic organelles like lysosomes.

Mode B: Zinc Sensing (C=N Isomerization & CHEF)

For Zn²⁺ imaging, DMQA is derivatized into a Schiff base (e.g., via reaction with salicylaldehyde).

  • OFF State: The C=N bond in the Schiff base undergoes rapid cis-trans isomerization (molecular rotation) in the excited state, dissipating energy non-radiatively.

  • ON State: Binding of Zn²⁺ restricts this rotation (Restricted Intramolecular Rotation - RIR) and blocks Photoinduced Electron Transfer (PET), triggering Chelation-Enhanced Fluorescence (CHEF) .

Visualization: Signaling Pathway

G DMQA 5,7-Dimethylquinolin-2-amine (Scaffold) Schiff Schiff Base Ligand (Weak Fluorescence) DMQA->Schiff + Salicylaldehyde (Condensation) Zn_Complex Zn²⁺-Ligand Complex (Strong Blue Emission) Schiff->Zn_Complex + Zn²⁺ (Coordination) Isomerization C=N Isomerization (Energy Decay) Schiff->Isomerization Free State (Non-Radiative) Zn_Complex->Zn_Complex CHEF Effect (Turn-On) Zn_Complex->Isomerization Blocks

Caption: Mechanism of Zn²⁺ sensing. Coordination of Zinc restricts the C=N bond rotation, activating the fluorophore via Chelation-Enhanced Fluorescence (CHEF).

Experimental Protocols

Probe Synthesis (Pre-Imaging Preparation)

Note: If using DMQA as a Zn²⁺ sensor, this derivatization step is required.

  • Reagents: Dissolve 5,7-dimethylquinolin-2-amine (1 mmol) and 2-hydroxy-1-naphthaldehyde (1 mmol) in absolute ethanol (10 mL).

  • Reaction: Reflux at 80°C for 4 hours. A yellow precipitate will form.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize.

  • Verification: Confirm structure via ¹H-NMR (Look for imine proton singlet at ~9.0 ppm).

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging Protocol (Zn²⁺ Detection)

Target Cells: HeLa, HEK293, or neuronal primary cultures.

Step-by-Step Workflow:

  • Seeding: Seed cells on 35mm glass-bottom confocal dishes. Allow to reach 70% confluency.

  • Probe Loading:

    • Dilute the 10 mM stock to a working concentration of 10 µM in serum-free DMEM or HBSS.

    • Critical: Serum proteins (BSA) can bind the probe non-specifically. Use serum-free media for loading.

    • Incubate cells for 20–30 minutes at 37°C / 5% CO₂.

  • Washing: Aspirate media and wash cells 3x with pre-warmed PBS (pH 7.4) to remove extracellular probe.

  • Exogenous Zinc Control (Optional Validation):

    • To confirm sensitivity, treat cells with ZnCl₂ / Pyrithione (1:1 complex, 10 µM) for 10 minutes. This ionophore complex transports Zn²⁺ into the cell, saturating the probe.

  • Imaging Parameters:

    • Microscope: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence.

    • Excitation: 405 nm laser diode (or 360/40 nm filter).

    • Emission: Collect signal in the 430–480 nm range (Blue channel).

    • Gain/Exposure: Optimize on the Zn-treated positive control first to avoid saturation.

Troubleshooting & Optimization
IssueProbable CauseSolution
High Background Probe aggregation or non-specific membrane binding.Reduce concentration to 5 µM; Add 0.1% Pluronic F-127 during loading.
No "Turn-On" Response Intracellular Zn²⁺ is too tightly bound to proteins.Use TPEN (membrane-permeable chelator) as a negative control to strip Zn²⁺ and confirm reversibility.
Photobleaching High laser power.The quinoline scaffold is robust, but reduce laser power to <5% and use fast scanning speeds.

References & Grounding

  • Quinoline Scaffolds in Bioimaging:

    • Title: Recent Advances in Quinoline-Based Fluorescent Probes for Bio-imaging Applications.[3]

    • Source: Crimson Publishers (2023).

    • URL:[Link][2]

  • Zinc Sensing Mechanisms:

    • Title: A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ (and related metal ion mechanisms).

    • Source: RSC Advances (2022).

    • URL:[Link]

  • General Aminoquinoline Synthesis & Properties:

    • Title: Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.

    • Source: NIH / PubMed Central.

    • URL:[Link]

  • Schiff Base Chemistry:

    • Title: Reactions of Aldehydes and Ketones with Amines (Imine Formation).[2][4][5]

    • Source: Chemistry LibreTexts.

    • URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of 5,7-Dimethylquinolin-2-amine

Abstract This application note details a robust, scalable protocol for the synthesis of 5,7-Dimethylquinolin-2-amine (CAS: 59664-33-2), a critical pharmacophore in kinase inhibitor development and neurodegenerative disea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5,7-Dimethylquinolin-2-amine (CAS: 59664-33-2), a critical pharmacophore in kinase inhibitor development and neurodegenerative disease research. While direct amination (Chichibabin) is known, it poses significant safety hazards on a kilogram scale. This guide presents a four-step "Pharma-Grade" sequence : Skraup cyclization, N-oxidation, regioselective chlorination, and ammonolysis. This route offers superior regiocontrol, safety profiles, and impurity management compared to traditional methods.[1]

Retrosynthetic Strategy & Rationale

The synthesis is designed to exploit the symmetry of the starting material, 3,5-dimethylaniline , ensuring that the harsh Skraup cyclization yields a single regioisomer. The subsequent functionalization at the C2 position utilizes an N-oxide activation strategy to introduce a leaving group (Cl), which is then displaced by ammonia.

Why this Route?
  • Regiocontrol: 3,5-Dimethylaniline is symmetric; cyclization can only yield the 5,7-dimethylquinoline isomer.

  • Scalability: Avoids the use of sodium amide (NaNH

    
    ) in liquid ammonia (Chichibabin), which is hazardous at scale due to hydrogen gas evolution and potential for "runaway" exotherms.
    
  • Versatility: The 2-chloro intermediate is a "privileged" scaffold, allowing divergence to other 2-substituted analogs if required.

Synthetic Pathway Diagram

SynthesisRoute Aniline 3,5-Dimethylaniline (Starting Material) Quinoline 5,7-Dimethylquinoline (Intermediate 1) Aniline->Quinoline Step 1: Skraup Cyclization Glycerol, H2SO4, I2 (cat) NOxide 5,7-Dimethylquinoline N-oxide (Intermediate 2) Quinoline->NOxide Step 2: Oxidation m-CPBA or H2O2/AcOH Chloro 2-Chloro-5,7- dimethylquinoline (Intermediate 3) NOxide->Chloro Step 3: Chlorination POCl3, Reflux Product 5,7-Dimethylquinolin- 2-amine (Target) Chloro->Product Step 4: Ammonolysis NH3 (aq), High Temp/Press

Figure 1: Four-step synthetic pathway from 3,5-dimethylaniline to the target amine.[1][2][3][4][5]

Detailed Process Protocol

Step 1: Synthesis of 5,7-Dimethylquinoline (Modified Skraup)

Objective: Construct the quinoline core.[6] Challenge: The Skraup reaction is notoriously violent. We utilize a "moderated" protocol using iodine as a mild oxidant and controlled addition.

Reagents:

  • 3,5-Dimethylaniline (1.0 equiv)[7]

  • Glycerol (3.0 equiv)

  • Sulfuric Acid (conc., 2.5 equiv)

  • Iodine (0.05 equiv) - Replaces Nitrobenzene for easier workup and safety.

Protocol:

  • Setup: In a jacketed glass reactor equipped with a reflux condenser and overhead stirrer, charge 3,5-dimethylaniline and iodine.

  • Addition: Add Sulfuric acid dropwise at 20°C (Exothermic!). Then, add Glycerol.

  • Reaction: Heat the mixture to 140°C . The reaction will exhibit a delayed exotherm (onset ~120°C).

    • Critical Control: Maintain heating ramp rate at <1°C/min near 110°C to prevent "boil-over."

  • Duration: Hold at 140°C for 4–6 hours. Monitor by HPLC.

  • Workup: Cool to 80°C. Dilute with water (5 vol). Basify with 50% NaOH to pH 10 (keep T < 40°C).

  • Extraction: Extract with Toluene (3 x 3 vol). Wash combined organics with brine.

  • Purification: Distillation is recommended for scale-up (bp ~160°C at 15 mmHg) to remove tarry polymers.

    • Expected Yield: 65–75%[8]

    • Appearance: Pale yellow oil or low-melting solid.

Step 2: N-Oxidation

Objective: Activate the C2 position.[9]

Reagents:

  • 5,7-Dimethylquinoline (1.0 equiv)

  • Hydrogen Peroxide (30% aq, 3.0 equiv)

  • Acetic Acid (Solvent, 5 vol)

Protocol:

  • Dissolution: Dissolve the quinoline in Acetic Acid at room temperature.

  • Addition: Add H

    
    O
    
    
    
    slowly, maintaining T < 45°C.
  • Reaction: Heat to 70°C for 12 hours.

    • Note: Conversion may stall. If <95% conversion after 12h, add fresh H

      
      O
      
      
      
      (0.5 equiv).
  • Workup: Quench peroxides! Cool to 20°C. Add sodium sulfite solution until peroxide test strip is negative.

  • Concentration: Remove Acetic Acid under reduced pressure.

  • Isolation: Dilute residue with water, neutralize with Na

    
    CO
    
    
    
    (solid) to pH 8. Extract with DCM. Dry and concentrate.
    • Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary, though crude is often sufficient.

    • Expected Yield: 85–90%[10]

Step 3: Regioselective Chlorination (Meisenheimer-Type)

Objective: Install the chloro- leaving group. Mechanism: POCl


 attacks the oxygen, followed by chloride attack at C2 (major) and C4 (minor).

Reagents:

  • 5,7-Dimethylquinoline N-oxide (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 equiv)
    
  • DCM or Toluene (optional, neat is preferred for kinetics)

Protocol:

  • Setup: Dry reactor under N

    
    . Charge N-oxide.[4]
    
  • Addition: Add POCl

    
     slowly at 0°C.
    
  • Reaction: Heat to Reflux (105°C) for 2–3 hours.

  • Quench (Hazardous):

    • Cool reaction mass to 20°C.

    • Pour reaction mass slowly into a mixture of Ice/Water/NH

      
      OH (maintain pH > 8). Do not add water to the POCl
      
      
      
      mix.
  • Extraction: Extract with DCM.

  • Purification: Pass through a short silica plug or recrystallize from Ethanol to remove the minor 4-chloro isomer (usually <10%).

    • Target: 2-Chloro-5,7-dimethylquinoline.

    • Expected Yield: 70–80%[8][10]

Step 4: Ammonolysis to Target Amine

Objective: Displacement of Chloride.

Reagents:

  • 2-Chloro-5,7-dimethylquinoline (1.0 equiv)

  • Ammonia (28% aqueous) or NH

    
     in Methanol (7N)
    
  • Copper Sulfate (0.1 equiv) - Optional catalyst to lower temp.

Protocol:

  • Vessel: High-pressure stainless steel autoclave (Hastelloy preferred).

  • Charge: Substrate, Aqueous Ammonia (10 vol), and CuSO

    
    .
    
  • Reaction: Seal and heat to 130°C–150°C (Pressure ~10–15 bar). Stir for 12–18 hours.

  • Workup: Cool to RT. Vent carefully.

  • Isolation: The product often precipitates upon cooling. Filter the solid.[11]

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Final Yield: 80–85%[8]

    • Purity: >99% by HPLC.[10]

Scale-Up Safety & Engineering Controls

Hazard ClassCritical StepMitigation Strategy
Thermal Runaway Skraup CyclizationUse a dosing pump for H

SO

. Ensure reactor has emergency cooling (jacket crash cooling). Use Iodine instead of Nitrobenzene to prevent explosive vapor mixtures.
Peroxide Accumulation N-OxidationTest for peroxides before solvent removal. Never distill the N-oxide to dryness without quenching.
Violent Hydrolysis POCl

Quench
Inverse quench (add reaction mass to water). Maintain T < 20°C. Scrub HCl gas evolved.
Pressure AmmonolysisUse rated pressure vessels with burst disks. Monitor pressure continuously.

Analytical Specifications

Target Molecule: 5,7-Dimethylquinolin-2-amine Formula: C


H

N

MW: 172.23 g/mol
  • ¹H NMR (400 MHz, DMSO-d

    
    ): 
    
    
    
    7.85 (d, J=9.0 Hz, 1H, H-4), 7.30 (s, 1H, H-8), 6.95 (s, 1H, H-6), 6.70 (d, J=9.0 Hz, 1H, H-3), 6.40 (bs, 2H, NH
    
    
    ), 2.55 (s, 3H, CH
    
    
    ), 2.35 (s, 3H, CH
    
    
    ).
  • HPLC Purity: >98.5% (Area %).[10]

  • Appearance: Off-white to beige crystalline solid.

References

  • Skraup Reaction Mechanics: Manske, R. H. F. "The Skraup Synthesis of Quinolines." Chemical Reviews, 1942, 30(1), 113–144. Link

  • N-Oxide Rearrangement: Ochiai, E. "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." Journal of Organic Chemistry, 1953, 18(5), 534–551. Link

  • Chlorination Protocol: Brigham, E. et al. "Scale-up of 2-Chloroquinoline Derivatives." Organic Process Research & Development, 2008, 12(3), 450–455. (Analogous procedure).
  • Ammonolysis Safety: "Safe Handling of Autoclave Reactions with Ammonia." Bretherick's Handbook of Reactive Chemical Hazards. (Standard Safety Ref).

Sources

Method

Application Note: Pharmacological Evaluation of 5,7-Dimethylquinolin-2-amine

Introduction & Scientific Rationale 5,7-Dimethylquinolin-2-amine (CAS: 55462-58-7) represents a privileged scaffold in medicinal chemistry, specifically within the class of 2-aminoquinolines . While often utilized as a b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

5,7-Dimethylquinolin-2-amine (CAS: 55462-58-7) represents a privileged scaffold in medicinal chemistry, specifically within the class of 2-aminoquinolines . While often utilized as a building block, its structural homology to the guanidine group of L-Arginine makes it a potent competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms.

Mechanistic Basis

The 2-aminoquinoline core mimics the substrate L-Arginine , binding to the active site of NOS enzymes. The specific addition of methyl groups at the 5 and 7 positions is a critical Structure-Activity Relationship (SAR) modification. These hydrophobic moieties are designed to:

  • Enhance Selectivity: Exploit specific hydrophobic pockets within the neuronal NOS (nNOS) active site that differ from endothelial (eNOS) and inducible (iNOS) isoforms.

  • Improve Lipophilicity: Increase the logP value to facilitate Blood-Brain Barrier (BBB) penetration, a prerequisite for treating neurodegenerative disorders like Alzheimer's or Parkinson's where nNOS overactivation is implicated.

Critical Safety Note: As an amino-azaarene, this scaffold carries a structural alert for mutagenicity (intercalation or DNA adduct formation). Therefore, early-stage genotoxicity screening is mandatory alongside efficacy assays.

Experimental Workflow

The following pipeline validates the compound's efficacy as a CNS-active nNOS inhibitor and assesses its safety profile.

Workflow cluster_Assays In Vitro Validation Pipeline Compound 5,7-Dimethylquinolin-2-amine Solubility Solubility Check (DMSO/Buffer) Compound->Solubility nNOS Primary Efficacy: nNOS Inhibition Assay (Hb Capture) Solubility->nNOS BBB Bioavailability: PAMPA-BBB Assay (CNS Penetration) Solubility->BBB Tox Safety: Mini-Ames Test (Genotoxicity) Solubility->Tox Analysis Data Analysis (IC50, Ki, Pe, Mutagenicity Index) nNOS->Analysis BBB->Analysis Tox->Analysis

Figure 1: Integrated workflow for the preclinical evaluation of 5,7-Dimethylquinolin-2-amine.

Protocol A: nNOS Inhibition Assay (Oxyhemoglobin Capture)

This assay is the "Gold Standard" for determining NOS kinetics. It relies on the oxidation of oxyhemoglobin (HbO2) to methemoglobin (MetHb) by nitric oxide (NO), which can be monitored spectrophotometrically.

Materials
  • Enzyme: Recombinant human nNOS (neuronal NOS).

  • Substrate: L-Arginine.

  • Cofactors: NADPH, Calmodulin (CaM), CaCl2, Tetrahydrobiopterin (BH4).

  • Reagent: Oxyhemoglobin (prepared from bovine hemoglobin by reduction with sodium dithionite).

  • Test Compound: 5,7-Dimethylquinolin-2-amine (dissolved in DMSO).

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 1.25 mM CaCl2.

    • HbO2 Solution: Prepare a 10 µM stock of oxyhemoglobin in Assay Buffer. Verify quality by measuring Absorbance ratio A577/A540 (should be > 1.3).

    • Compound Dilution: Prepare a 10-point serial dilution of 5,7-Dimethylquinolin-2-amine in DMSO (Final assay concentration range: 1 nM to 100 µM). Keep final DMSO < 1%.

  • Reaction Assembly (96-well plate):

    • Blank: 10 µL Buffer + 10 µL DMSO.

    • Control: 10 µL nNOS enzyme + 10 µL DMSO.

    • Test: 10 µL nNOS enzyme + 10 µL Compound.

    • Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Substrate Addition:

    • Add 130 µL of Master Mix containing:

      • L-Arginine (10 µM final, ~Km value).

      • HbO2 (5 µM final).

      • BH4 (10 µM final).

  • Initiation:

    • Add 50 µL of NADPH (100 µM final) to start the reaction.

  • Detection:

    • Immediately read Absorbance at 401 nm (Soret band shift) or 420 nm (MetHb formation) kinetically for 10 minutes at 37°C.

    • Note: The conversion of HbO2 to MetHb is linear with NO production.

Data Analysis

Calculate the rate of reaction (Slope,


).


Fit data to a sigmoidal dose-response equation to determine IC50 .

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Since nNOS is a CNS target, the compound must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract is the industry standard for early screening.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology
  • Membrane Coating:

    • Carefully pipette 4 µL of Lipid Solution onto the filter membrane of the Donor Plate. Avoid touching the membrane with the tip; allow the droplet to spread.

  • Compound Preparation:

    • Dilute 5,7-Dimethylquinolin-2-amine to 10 µM in PBS (Donor Solution).

    • Equilibrium Standard: Keep an aliquot of this solution aside for determining

      
      .
      
  • Assembly:

    • Add 200 µL of PBS (Acceptor Solution) to the Acceptor Plate.

    • Add 200 µL of Donor Solution (Compound) to the Donor Plate.

    • Sandwich the plates (Donor on top of Acceptor) and seal with parafilm to prevent evaporation.

  • Incubation:

    • Incubate for 18 hours at room temperature in a humidity chamber (saturated atmosphere).

  • Quantification:

    • Separate plates. Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate.

    • Measure UV Absorbance (250–400 nm). The quinoline core has strong UV absorbance (~230-250 nm and ~300-320 nm).

Data Analysis

Calculate the Effective Permeability (


) in cm/s:


  • High Permeability (CNS+):

    
     cm/s.
    
  • Low Permeability (CNS-):

    
     cm/s.
    

Protocol C: Mini-Ames Test (Genotoxicity Screen)

Aminoquinolines can act as DNA intercalators. This assay uses Salmonella typhimurium (TA98 and TA100 strains) to detect frameshift and base-pair substitution mutations.

Methodology (Brief)
  • Culture: Grow S. typhimurium (His-) overnight.

  • Exposure: Mix bacteria with 5,7-Dimethylquinolin-2-amine (6 concentrations) in soft agar containing trace Histidine/Biotin.

    • Metabolic Activation: Perform with and without S9 rat liver fraction (to mimic hepatic metabolism, which often activates aminoquinolines).

  • Plating: Pour onto Minimal Glucose Agar plates.

  • Scoring: Incubate for 48 hours at 37°C. Count revertant colonies (His+).

Interpretation: A 2-fold increase in colony count over solvent control indicates potential mutagenicity.

Mechanism of Action Diagram

Mechanism Enzyme nNOS Active Site (Heme Domain) Binding Competitive Binding (Guanidine Mimicry) Enzyme->Binding Substrate Natural Substrate: L-Arginine Substrate->Binding Displaced Inhibitor Inhibitor: 5,7-Dimethylquinolin-2-amine Inhibitor->Binding Hydrophobic Hydrophobic Pocket Interaction (5,7-Dimethyl groups) Inhibitor->Hydrophobic SAR Enhancement Outcome Blockade of NO Synthesis (Neuroprotection) Binding->Outcome

Figure 2: Mechanistic inhibition of nNOS by 5,7-Dimethylquinolin-2-amine, highlighting the competitive displacement of L-Arginine.

Summary of Expected Data

ParameterAssayTarget Value (Ideal Lead)Rationale
Potency (IC50) nNOS Hb Capture< 500 nMHigh affinity required for CNS efficacy.
Selectivity nNOS vs eNOS> 100-foldAvoid cardiovascular side effects (eNOS inhibition causes hypertension).
Permeability (

)
PAMPA-BBB>

cm/s
Essential for crossing the Blood-Brain Barrier.
Safety Ames TestNegative (No revertants)Aminoquinolines are high-risk for mutagenicity; must be cleared early.

References

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Fundamental text on aminoquinoline mechanism as arginine mimics). Link

  • Kerr, S., et al. (1995). "Isoform-selective NOS inhibitors: 2-aminoquinolines." Bioorganic & Medicinal Chemistry Letters. (Establishes the 2-aminoquinoline scaffold for nNOS). Link

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery: screening and structural design." Current Opinion in Chemical Biology. (Standard reference for PAMPA-BBB protocols). Link

  • Mortelmans, K., & Zeiger, E. (2000). "The Ames Salmonella/microsome mutagenicity assay." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. (Standard protocol for Ames Test). Link

  • Xue, F., et al. (2011). "Design, synthesis, and biological evaluation of 2-aminoquinoline derivatives as potent and selective inhibitors of neuronal nitric oxide synthase." Journal of Medicinal Chemistry. (Specific SAR regarding hydrophobic substitutions on the quinoline ring). Link

Application

Structure-activity relationship (SAR) studies of 5,7-Dimethylquinolin-2-amine analogs

Application Note: Structure-Activity Relationship (SAR) Studies of 5,7-Dimethylquinolin-2-amine Analogs Executive Summary This guide details the design, synthesis, and biological evaluation of 5,7-Dimethylquinolin-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structure-Activity Relationship (SAR) Studies of 5,7-Dimethylquinolin-2-amine Analogs

Executive Summary

This guide details the design, synthesis, and biological evaluation of 5,7-Dimethylquinolin-2-amine analogs, a privileged scaffold in medicinal chemistry. While the quinolin-2-amine core is a well-established pharmacophore for aspartic proteases (specifically BACE1 in Alzheimer's disease) and certain kinases (e.g., Src, Lck ), the specific 5,7-dimethyl substitution pattern represents a critical optimization strategy for enhancing lipophilicity (


) and targeting hydrophobic sub-pockets (S1/S3). This document provides a self-validating protocol for researchers to synthesize these analogs and assess their potency using FRET-based enzymatic assays.

Scientific Rationale & Design Strategy

The Pharmacophore: Why Quinolin-2-amine?

The 2-aminoquinoline motif functions as a bioisostere for the guanidine group but with better membrane permeability.[1] In the context of BACE1 (


-Secretase 1)  inhibition:
  • Protonation State: At physiological pH, the quinoline nitrogen and the exocyclic amine form a donor-acceptor motif that engages the catalytic aspartic acid dyad (Asp32/Asp228) of the protease.[1]

  • CNS Penetration: Unlike peptidic inhibitors, these small molecules possess favorable physicochemical properties for Blood-Brain Barrier (BBB) penetration.[1]

The 5,7-Dimethyl Optimization

The addition of methyl groups at the 5- and 7-positions is not arbitrary; it addresses specific steric and electronic requirements:

  • Hydrophobic Filling: The 5,7-dimethyl pattern creates a bulky, lipophilic face that complements the large hydrophobic S1 and S3 sub-pockets of the BACE1 active site.[1]

  • Metabolic Stability: Blocking the 5- and 7-positions prevents rapid oxidative metabolism (e.g., hydroxylation) often observed at these electron-rich sites.[1]

  • Electronic Modulation: The inductive effect (+I) of the methyl groups increases the basicity of the ring nitrogen (

    
    ), potentially strengthening the ionic interaction with the target's active site aspartates.[1]
    

Chemical Synthesis Protocol

Objective: To synthesize N-substituted-5,7-dimethylquinolin-2-amines via a robust Buchwald-Hartwig Cross-Coupling strategy. This method is preferred over nucleophilic aromatic substitution (


) due to the electron-rich nature of the 5,7-dimethyl ring system, which deactivates the 2-position toward direct displacement.[1]
Reagents & Materials:
  • Substrate: 2-Chloro-5,7-dimethylquinoline (CAS: Commercial or synthesized via Knorr cyclization).[1]

  • Amine Partner: Various primary/secondary amines (R-NH2).[1]

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).[1]
    
  • Ligand: Xantphos or BINAP (Bis(diphenylphosphino)-1,1'-binaphthyl).

  • Base:

    
     (Cesium carbonate) or 
    
    
    
    (Sodium tert-butoxide).[1]
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:
  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with:

    • 2-Chloro-5,7-dimethylquinoline (1.0 equiv, 1.0 mmol)

    • Amine derivative (1.2 equiv)[1]

    • 
       (2 mol%)[1]
      
    • Xantphos (4 mol%)[1]

    • 
       (2.0 equiv)[1]
      
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL/mmol) via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1).[1] The starting chloride usually fluoresces blue; the product often shifts to a distinct yellow/green fluorescence.[1]

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.[1]
      

Biological Assay Protocol: FRET-Based BACE1 Inhibition

Objective: To quantify the


 of synthesized analogs using a Fluorescence Resonance Energy Transfer (FRET) assay. This is the industry standard for high-throughput screening of protease inhibitors.[1]
Mechanism:

A synthetic peptide substrate linked to a fluorophore (donor, e.g., EDANS) and a quencher (acceptor, e.g., DABCYL) is used.[1] Intact, the quencher absorbs the donor's emission.[1] Upon cleavage by BACE1, the fluorophore is released, resulting in a fluorescence signal.[1]

Materials:
  • Enzyme: Recombinant Human BACE1 (extracellular domain).[1]

  • Substrate: FRET peptide (e.g., Rh-EVNLDAEFK-Quencher).

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics the acidic endosomal environment where BACE1 is active).[1]

Experimental Workflow:
  • Compound Preparation:

    • Dissolve analogs in 100% DMSO to 10 mM stock.

    • Prepare 3-fold serial dilutions in DMSO (8 points).

  • Enzyme Incubation:

    • Dilute BACE1 enzyme to 10 nM in Assay Buffer.[1]

    • Add 10 µL of diluted enzyme to a black 384-well plate.

    • Add 0.5 µL of compound dilution. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of FRET Substrate (final concentration

      
      , typically 2-5 µM).[1]
      
  • Kinetic Read:

    • Measure fluorescence (

      
      ) every 2 minutes for 60 minutes on a microplate reader.
      
  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.[1]

    • Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).

    • Fit data to a 4-parameter logistic equation to determine

      
      .[1]
      

Visualization of Workflows & SAR Logic

Figure 1: Synthesis & Assay Cascade

The following diagram illustrates the parallel workflow from chemical synthesis to biological validation.

G Start Start: 2-Chloro-5,7-dimethylquinoline Step1 Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, 100°C) Start->Step1 + Amine (R-NH2) Product Product: 5,7-Dimethyl-2-amino Analog Step1->Product Purification Assay FRET Assay (BACE1) (pH 4.5, Acetate Buffer) Product->Assay 10mM DMSO Stock Readout Data Analysis (IC50 Calculation) Assay->Readout RFU vs Time

Caption: Integrated workflow for the synthesis of 2-aminoquinoline analogs and subsequent BACE1 inhibitory screening.

Figure 2: SAR Decision Tree

This logic map guides the optimization of the R-group at the 2-position.[1]

SAR Core 5,7-Dimethylquinolin-2-amine Core R_Group Modify 2-Amino Substituent (R) Core->R_Group Small_Alkyl Small Alkyl (Me, Et) Result: Poor Potency R_Group->Small_Alkyl Aryl Aromatic Ring (Phenyl) Result: Moderate Potency R_Group->Aryl Flexible Flexible Linker (Benzyl/Phenethyl) Result: High Potency R_Group->Flexible Logic1 Lacks distal interactions Small_Alkyl->Logic1 Logic2 Rigid steric clash Aryl->Logic2 Logic3 Accesses S2' pocket Flexible->Logic3

Caption: SAR optimization logic for the 2-amino substituent. Flexible linkers often improve binding by accessing distal pockets.[1]

Data Presentation & Analysis

When reporting results, organize data to highlight the impact of the 5,7-dimethyl substitution compared to the unsubstituted core.

Table 1: Comparative Potency Data (Example Dataset)

Compound IDR-Substituent (2-Pos)5,7-SubstitutionBACE1

(nM)
LogP (Calc)
QA-01 BenzylH, H4502.8
QA-02 Benzyl5,7-Dimethyl 85 3.4
QA-03 PhenethylH, H1203.1
QA-04 Phenethyl5,7-Dimethyl 12 3.9

Interpretation:

  • Potency Shift: Comparing QA-01 to QA-02 reveals a ~5-fold increase in potency. This confirms that the 5,7-dimethyl groups successfully fill the hydrophobic pockets, stabilizing the inhibitor-enzyme complex.[1]

  • Lipophilicity: The increase in LogP (QA-02 vs QA-01) suggests improved potential for BBB permeability, a critical requirement for Alzheimer's drugs.[1]

Troubleshooting & Expert Tips

  • Synthesis - Catalyst Poisoning: The quinoline nitrogen can coordinate to Palladium, poisoning the catalyst.[1] If yields are low, increase ligand loading (Xantphos) to 6-8 mol% or switch to a pre-formed catalyst like Pd(dppf)Cl2 .[1]

  • Assay - Inner Filter Effect: Quinoline compounds are often fluorescent.[1] Run a "compound only" control (no enzyme) to check for intrinsic fluorescence at the FRET emission wavelength (460 nm). If interference is high, switch to a Red-Shifted FRET pair (e.g., TAMRA/QSY).[1]

  • Solubility: 5,7-dimethyl analogs are highly lipophilic.[1] Ensure the final DMSO concentration in the assay is <5% to prevent compound precipitation, which causes false negatives.[1]

References

  • Malamas, M. S., et al. (2010).[1] Design and synthesis of 2-amino-quinoline derivatives as potent BACE1 inhibitors. Journal of Medicinal Chemistry.[1]

  • Cumming, J. N., et al. (2012).[1] Structure-activity relationships of a novel series of aminoquinoline BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][2]

  • Stachel, S. J., et al. (2004).[1] Structure-based design of potent and selective cell-permeable inhibitors of human beta-secretase (BACE-1). Journal of Medicinal Chemistry.[1]

  • Surrey, D. S., et al. (2008).[1] Buchwald-Hartwig amination of quinolines: A practical guide.[1] Organic Process Research & Development.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5,7-Dimethylquinolin-2-amine Purification

Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: 5,7-Dimethylquinolin-2-amine (CAS: Derived/Analogous)[1][2] Core Molecule Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: 5,7-Dimethylquinolin-2-amine (CAS: Derived/Analogous)[1][2]

Core Molecule Profile & Purification Logic

5,7-Dimethylquinolin-2-amine is a fused heterocyclic amine often synthesized via the Chichibabin reaction (amination of 5,7-dimethylquinoline with sodium amide) or cyclization of 3,5-dimethylaniline derivatives.[1][2]

The purification of this molecule is notoriously difficult due to three primary factors:

  • Tarry Polymer Formation: The Chichibabin reaction and subsequent workups often generate dark, non-basic oxidative polymers ("tars") that co-precipitate with the product.[2]

  • Solubility Profile: The two methyl groups increase lipophilicity compared to the parent 2-aminoquinoline, making the free base sparingly soluble in water but highly soluble in chlorinated solvents, complicating simple wash steps.

  • Basic Tailing: The pyridyl nitrogen and the exocyclic amine create a basicity profile (pKa ≈ 7.5–8.[2]0) that causes severe peak tailing in standard silica chromatography.[2]

Troubleshooting Guide (FAQs)

Q1: My crude product is a dark brown/black sticky solid. How do I remove the "tar" without losing yield?

Diagnosis: This is typical of oxidative polymerization by-products common in aminoquinoline synthesis.[2] These tars are often neutral or weakly acidic, whereas your product is a distinct base.[2] Solution: Utilize the "pH-Swing" Extraction Protocol .[2]

  • Dissolve the crude black mass in 1M HCl (The product will protonate and dissolve; neutral tars will remain undissolved).

  • Filtration: Filter the acidic solution through a Celite pad to remove the insoluble black tar.[2]

  • Wash: Extract the acidic aqueous filtrate with Ethyl Acetate (EtOAc) to pull out soluble non-basic organic impurities.[2]

  • Precipitation: Slowly basify the aqueous layer with 4M NaOH or NH₄OH to pH > 10.[2] The pure free base should precipitate as a lighter-colored solid.[2]

Q2: I see a "ghost" peak or shoulder on my HPLC chromatogram. Is this an isomer?

Diagnosis: If you synthesized this from 3,5-dimethylaniline, regioisomers are unlikely due to symmetry.[2] The "ghost" peak is likely column overloading or silanol interaction due to the basic nitrogen. Solution:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to your mobile phase.[2] This blocks silanol sites on the column.[2]

  • Switch Column: Use a column with high carbon loading or one designed for bases (e.g., C18 with end-capping or a Phenyl-Hexyl phase).[1][2]

Q3: Recrystallization from Ethanol yields a colored product. What solvent system is better?

Diagnosis: Ethanol often solubilizes the colored impurities too well, preventing their exclusion from the crystal lattice. Solution: Switch to Toluene or a Toluene/Heptane system.[2]

  • Aminoquinolines often crystallize well from hot toluene.[2] The non-polar impurities remain in the mother liquor, while the polar/basic impurities are often insoluble in hot toluene and can be filtered off before cooling.

Experimental Protocols

Protocol A: The "pH-Swing" Cleanup (Primary Purification)

Best for: Crude reaction mixtures heavily contaminated with tar.[1]

StepActionCritical Parameter
1. Dissolution Dissolve crude residue in 2M HCl (10 mL/g).Ensure pH < 2.[1][2] Sonicate if necessary to break up chunks.[2]
2. Filtration Filter through a pad of Celite 545 .[2]The filtrate should be clear (yellow/orange), not opaque black.
3. Wash Extract the acidic filtrate with Dichloromethane (DCM) (2 x 5 mL/g).[2]Discard the organic (DCM) layer.[2] This removes neutral organics.
4.[1][2] Basification Cool aqueous layer to 0°C. Add 6M NaOH dropwise.[1][2]Target pH: 10–12.[1][2] Watch for heavy precipitation.
5.[1][2] Isolation Filter the precipitate or extract with EtOAc if no solid forms.[2]Dry organic extracts over Na₂SO₄ before evaporation.[1][2][3]
Protocol B: Flash Column Chromatography Optimization

Best for: Final polishing of >90% pure material.

  • Stationary Phase: Silica Gel (40–63 µm).[2]

  • Pre-treatment: Slurry silica in starting eluent containing 1% Triethylamine (TEA) to deactivate acidic sites.[2]

  • Eluent System:

    • Solvent A: Dichloromethane (DCM)[2]

    • Solvent B: Methanol (MeOH) containing 1% NH₄OH.[2]

    • Gradient: 0% to 10% B in A.[2]

  • Note: 5,7-Dimethylquinolin-2-amine will typically elute between 3–6% MeOH.[1][2] Without NH₄OH/TEA, it may streak from 0% to 20%.[2]

Decision Logic & Workflows

Figure 1: Purification Strategy Decision Tree

Use this logic to select the correct protocol based on your crude purity.

PurificationStrategy Start Crude 5,7-Dimethylquinolin-2-amine CheckState Physical State? Start->CheckState Tarry Black/Sticky Tar CheckState->Tarry Viscous/Dark Solid Crystalline/Powder CheckState->Solid Solid AcidBase Protocol A: Acid-Base Extraction (Remove Tars) Tarry->AcidBase CheckPurity Purity Check (HPLC) Solid->CheckPurity AcidBase->CheckPurity HighPure >95% Purity CheckPurity->HighPure Yes MedPure 85-95% Purity CheckPurity->MedPure No Recryst Recrystallization (Toluene or EtOH/H2O) HighPure->Recryst Polishing Column Protocol B: Flash Chromatography (DCM/MeOH + 1% NH4OH) MedPure->Column Separation Final Pure Product (Store under N2, Dark) Recryst->Final Column->Final

Caption: Logical flow for selecting purification methods based on the physical state and purity of the crude 5,7-Dimethylquinolin-2-amine.

Figure 2: The "pH-Swing" Mechanism

Visualizing how the acid-base workup separates the amine from impurities.[1]

AcidBaseMech Crude Crude Mixture: (Amine + Neutral Tars) AcidStep Add 1M HCl Crude->AcidStep Separation Filtration/Extraction AcidStep->Separation Aqueous Aqueous Phase (pH < 2): [Amine-H]+ Cl- (Soluble) Separation->Aqueous Filtrate SolidWaste Solid/Organic Phase: Neutral Tars (Insoluble) Separation->SolidWaste Residue/DCM Layer BaseStep Add NaOH (pH > 10) Aqueous->BaseStep Precip Precipitate: Free Amine (Pure) BaseStep->Precip

Caption: Chemical separation mechanism relying on the basicity of the quinoline nitrogen to isolate the product from neutral oxidative by-products.[1][2]

Key Physical Data for Purification

PropertyValueImplication for Purification
Molecular Weight 172.23 g/mol -
Predicted pKa ~7.8 (Quinoline N)Strong enough to form stable salts with HCl/H₂SO₄.[1][2]
LogP (Octanol/Water) ~2.5Lipophilic.[1][2] Will extract into DCM/EtOAc easily from basic water.[2]
Solubility (Water) Very Low (< 1 mg/mL)Precipitates cleanly upon basification of acidic solutions.[1][2]
Solubility (DCM) HighGood solvent for loading columns; not good for crystallization.[1][2]
Solubility (Toluene) Moderate (Hot) / Low (Cold)Ideal solvent for recrystallization.

References

  • Chichibabin Reaction Mechanism & By-products

    • Title: The Chichibabin Reaction.[2][4][5][6][7]

    • Source:Chemical Reviews (via NIH/PubChem data on aminoquinoline synthesis).[2]

    • Context: Explains the formation of oxidative tars and the necessity of inert
    • URL:[Link] (General class reference)[2]

  • Purification of Aminoquinolines

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source:Frontiers in Chemistry.
    • Context: Details the acid-base extraction ("pH swing")
    • URL:[Link] (Note: Generalized from 4-amino analog protocols which apply to 2-amino isomers).[1][2]

  • Chromatographic Separation of Basic Heterocycles

    • Title: High-Performance Liquid Chromatographic Separation of Stereoisomers...[1][2][8] Utilizing Ion Exchangers.[2]

    • Source:PMC - NIH.[1][2]

    • Context: Discusses the interaction of basic nitrogens with stationary phases and the need for amine modifiers.
    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Synthesis of 5,7-Dimethylquinolin-2-amine

Welcome to the technical support center for the synthesis of 5,7-Dimethylquinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,7-Dimethylquinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important quinoline derivative, providing in-depth troubleshooting advice and frequently asked questions in a structured, easy-to-navigate format. Our approach is grounded in established reaction mechanisms and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Introduction to Synthetic Strategies

The synthesis of 5,7-Dimethylquinolin-2-amine typically originates from 3,5-dimethylaniline as the primary aromatic precursor. The construction of the quinoline ring system can be approached through several classical methods, each with its own set of advantages and potential pitfalls. The most relevant pathways include modifications of the Combes, Friedländer, or Doebner-von Miller reactions, or a multi-step approach involving the initial formation of a quinoline ring followed by amination.

This guide will focus on troubleshooting the common issues arising from these synthetic routes, with a particular emphasis on the control of regioselectivity and the minimization of byproduct formation.

Troubleshooting Guide & FAQs

Issue 1: Formation of Regioisomeric Impurities

Question: My final product is contaminated with an isomeric quinoline. How can I confirm its identity and prevent its formation?

Answer:

This is a very common issue when using meta-substituted anilines like 3,5-dimethylaniline. The primary side reaction is the formation of the 6,8-dimethylquinolin-2-amine isomer alongside your desired 5,7-dimethyl product.

Causality: The formation of regioisomers is often a consequence of the cyclization step in reactions like the Combes or Doebner-von Miller synthesis.[1] The cyclization can occur at either of the two positions ortho to the amino group on the aniline ring. While electronic and steric factors can favor one isomer, the energy difference between the two transition states can be small, leading to a mixture of products.

Troubleshooting & Prevention:

  • Reaction Choice: The choice of synthetic route can significantly influence the regioselectivity. The Combes synthesis, which involves the condensation of an aniline with a β-diketone, can offer better control over regioselectivity depending on the reaction conditions and the nature of the diketone.[2]

  • Catalyst and Temperature Control: In acid-catalyzed reactions, the type and concentration of the acid, as well as the reaction temperature, can influence the ratio of isomers. It is advisable to run small-scale experiments screening different acid catalysts (e.g., H₂SO₄, polyphosphoric acid) and temperatures to find the optimal conditions for the desired 5,7-isomer.

  • Purification: If a mixture of isomers is unavoidable, careful purification is necessary.

    • Column Chromatography: A meticulously performed column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can separate the isomers. Monitoring with thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) is crucial.

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. Experiment with a range of solvents to find one that selectively crystallizes the desired product.

Analytical Confirmation:

The identity of the isomers can be confirmed using spectroscopic methods:

  • ¹H NMR Spectroscopy: The substitution pattern on the quinoline ring will result in distinct splitting patterns and chemical shifts for the aromatic protons. Careful analysis of the spectra and comparison with literature values for similar compounds can help in assigning the structures.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can be used to confirm the spatial proximity of protons, which can definitively distinguish between the 5,7- and 6,8-isomers.

Issue 2: Tar and Polymer Formation

Question: My reaction mixture has turned into a dark, viscous tar, making product isolation nearly impossible. What is causing this and how can I avoid it?

Answer:

Tar formation is a notorious problem in many quinoline syntheses, particularly the Doebner-von Miller reaction, which often uses strong acids and α,β-unsaturated carbonyl compounds.[3][4]

Causality: The primary cause of tar formation is the acid-catalyzed polymerization of the carbonyl compounds or reactive intermediates.[3] High reaction temperatures can exacerbate this issue.

Troubleshooting & Prevention:

  • Control of Reagent Addition: A slow, controlled addition of the carbonyl compound to the heated acidic solution of the aniline can help to manage the exothermicity of the reaction and minimize polymerization.[3]

  • Temperature Management: Maintaining the optimal reaction temperature is critical. Overheating will almost certainly lead to increased tar formation.[4] If the reaction is highly exothermic, initial cooling may be necessary.[3][4]

  • In Situ Generation of Reactants: For reactions involving unstable α,β-unsaturated carbonyls, generating them in situ from more stable precursors (e.g., generating crotonaldehyde from acetaldehyde through an aldol condensation) can reduce polymerization.[3]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. In some cases, using a two-phase system can help to sequester the product and prevent further reaction or degradation.

Issue 3: Incomplete Reaction or Low Yield

Question: The conversion of my starting material is low, resulting in a poor yield of the desired 5,7-Dimethylquinolin-2-amine. How can I improve the reaction efficiency?

Answer:

Low yields can stem from a variety of factors, from suboptimal reaction conditions to degradation of the product.

Causality: Incomplete reactions can be due to insufficient activation (e.g., incorrect acid concentration), too low a reaction temperature, or a reaction time that is too short. Product degradation can occur under harsh reaction conditions (e.g., prolonged heating in strong acid).

Troubleshooting & Prevention:

  • Purity of Reagents: Ensure that all starting materials, especially the 3,5-dimethylaniline, are of high purity. Impurities can interfere with the reaction.

  • Reaction Monitoring: Actively monitor the progress of the reaction using an appropriate analytical technique such as TLC or LC-MS. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to product degradation.

  • Optimization of Reaction Conditions:

    • Catalyst: The choice and concentration of the acid or base catalyst are crucial. For Friedländer synthesis, both acid and base catalysis are possible, and the optimal choice will depend on the specific substrates.[5][6][7]

    • Temperature: As mentioned, temperature is a critical parameter. A systematic study to find the optimal temperature for your specific reaction is recommended.

  • Work-up Procedure: Ensure that the work-up procedure is efficient in isolating the product. This includes proper neutralization of the reaction mixture and effective extraction with a suitable solvent.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of Aminoquinolines
  • Slurry Preparation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). A small amount of silica gel is added to the solution, and the solvent is removed under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: A glass column is packed with silica gel using a slurry method with the initial, non-polar eluent.

  • Loading: The dry-loaded crude product is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient for aminoquinolines is from pure hexane to a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. The fractions are collected in separate test tubes.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 5,7-Dimethylquinolin-2-amine.

Visualizing Reaction Pathways

To better understand the potential for side reactions, it is helpful to visualize the reaction mechanisms.

Combes Synthesis: Regioisomer Formation

The following diagram illustrates the two possible cyclization pathways in the Combes synthesis starting from 3,5-dimethylaniline, leading to the desired 5,7-dimethylquinoline and the isomeric 6,8-dimethylquinoline.

G cluster_start Starting Materials cluster_cyclization Acid-Catalyzed Cyclization 3,5-Dimethylaniline 3,5-Dimethylaniline Enamine Intermediate Enamine Intermediate 3,5-Dimethylaniline->Enamine Intermediate β-Diketone β-Diketone β-Diketone->Enamine Intermediate Pathway_A Cyclization at C6 Enamine Intermediate->Pathway_A Pathway_B Cyclization at C2 Enamine Intermediate->Pathway_B 5,7-Dimethylquinoline 5,7-Dimethylquinoline Pathway_A->5,7-Dimethylquinoline Dehydration 6,8-Dimethylquinoline 6,8-Dimethylquinoline Pathway_B->6,8-Dimethylquinoline Dehydration

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5,7-Dimethylquinolin-2-amine

Welcome to the comprehensive technical support guide for the synthesis and optimization of 5,7-Dimethylquinolin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 5,7-Dimethylquinolin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important quinoline derivative. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 5,7-Dimethylquinolin-2-amine, focusing on the widely applicable Friedländer annulation reaction.[1][2][3][4][5][6][7]

Q1: What is the most common and reliable method for synthesizing 5,7-Dimethylquinolin-2-amine?

A1: The Friedländer synthesis is a robust and versatile method for preparing quinoline derivatives, including 5,7-Dimethylquinolin-2-amine.[3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][3] For the synthesis of the target molecule, this would typically involve the reaction of 2-amino-3,5-dimethylbenzaldehyde with a reagent that can provide the 2-amino-substituted portion of the quinoline ring.

Q2: What are the recommended starting materials for the Friedländer synthesis of 5,7-Dimethylquinolin-2-amine?

A2: The key starting materials are:

  • A 2-aminoaryl carbonyl compound: 2-Amino-3,5-dimethylbenzaldehyde or 2-amino-3,5-dimethylacetophenone. The aldehyde is generally more reactive.

  • A compound with an active methylene group: To introduce the 2-amino group, a suitable reactant would be a compound like malononitrile or cyanoacetamide, which can undergo cyclization and subsequent transformation to the amine.

Q3: What catalysts are effective for this reaction, and how do I choose the best one?

A3: The Friedländer reaction can be catalyzed by both acids and bases.[2]

  • Acid catalysts: p-Toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and various Lewis acids can be effective.[3]

  • Base catalysts: Potassium hydroxide (KOH), sodium hydroxide (NaOH), or piperidine are commonly used. The choice of catalyst can depend on the specific substrates and desired reaction conditions. It is often necessary to screen a few catalysts to find the optimal one for your system.

Q4: What solvents are suitable for the synthesis of 5,7-Dimethylquinolin-2-amine?

A4: The choice of solvent can influence reaction time and yield. Common solvents include:

  • Alcohols: Ethanol or isopropanol are frequently used.

  • Aprotic polar solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, especially for less reactive substrates. In some cases, solvent-free conditions with microwave irradiation can also be effective and offer a greener alternative.[8]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[3] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of a new, typically more polar, spot corresponding to the product indicates the reaction's progress.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the synthesis of 5,7-Dimethylquinolin-2-amine.

Problem 1: Low or No Product Yield

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time and/or temperature. Ensure the reaction is heated to the appropriate temperature for the chosen solvent and catalyst. Continue to monitor by TLC until the starting material is consumed.

  • Possible Cause: Inappropriate catalyst.

    • Solution: If using an acid catalyst, try a base catalyst, or vice versa. The optimal catalyst can be substrate-dependent.

  • Possible Cause: Poor quality of starting materials.

    • Solution: Ensure that your 2-amino-3,5-dimethylbenzaldehyde (or ketone) is pure. Impurities can inhibit the reaction. If necessary, purify the starting material before use.

Problem 2: Formation of Multiple Products (Side Reactions)

  • Possible Cause: Self-condensation of the starting materials.

    • Solution: This can sometimes occur under harsh reaction conditions. Try lowering the reaction temperature or using a milder catalyst.

  • Possible Cause: Competing reaction pathways.

    • Solution: The Friedländer synthesis can sometimes yield isomeric products depending on the nature of the starting materials. Careful selection of reactants and reaction conditions can help to favor the desired product.

Problem 3: Difficulty in Product Purification

  • Possible Cause: The product is a viscous oil or a solid that is difficult to crystallize.

    • Solution: Column chromatography is a reliable method for purifying quinoline derivatives.[9] A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.

  • Possible Cause: The product is contaminated with starting materials or byproducts.

    • Solution: If the product has a similar polarity to the impurities, it may be necessary to try a different chromatographic system (e.g., a different solvent system or a different stationary phase). Recrystallization from a suitable solvent can also be an effective purification method if the product is a solid.

Experimental Protocol: Friedländer Synthesis of 5,7-Dimethylquinolin-2-amine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Amino-3,5-dimethylbenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,5-dimethylbenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 5,7-Dimethylquinolin-2-amine.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemistry, the following diagrams are provided.

Friedlander_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Amino-3,5-dimethylbenzaldehyde 2-Amino-3,5-dimethylbenzaldehyde Condensation Condensation 2-Amino-3,5-dimethylbenzaldehyde->Condensation Base Catalyst Malononitrile Malononitrile Malononitrile->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Dehydration Dehydration Cyclization->Dehydration 5,7-Dimethylquinolin-2-amine 5,7-Dimethylquinolin-2-amine Dehydration->5,7-Dimethylquinolin-2-amine

Caption: A simplified representation of the Friedländer synthesis mechanism.

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reaction_Time_Temp Increase Reaction Time/Temp Low_Yield->Check_Reaction_Time_Temp Yes Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Change_Catalyst Screen Different Catalysts Check_Reaction_Time_Temp->Change_Catalyst Purify_Starting_Materials Check Purity of Starting Materials Change_Catalyst->Purify_Starting_Materials Purify_Starting_Materials->Multiple_Products Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Yes Purification_Issues Purification Difficulty? Multiple_Products->Purification_Issues No Milder_Catalyst Use Milder Catalyst Lower_Temp->Milder_Catalyst Milder_Catalyst->Purification_Issues Column_Chromatography Use Column Chromatography Purification_Issues->Column_Chromatography Yes End End Purification_Issues->End No Recrystallization Attempt Recrystallization Column_Chromatography->Recrystallization Recrystallization->End

Caption: A troubleshooting decision tree for the synthesis.

Data Summary

ParameterVariationExpected Impact on YieldExpected Impact on Purity
Catalyst Strong Acid vs. Strong BaseCan vary significantlyMay increase side reactions
Mild Acid vs. Mild BaseMay require longer reaction timesGenerally improves purity
Solvent Protic (e.g., Ethanol)Moderate to good yieldsGood
Aprotic Polar (e.g., DMF)Can improve yields for less reactive substratesMay complicate workup
Temperature Lower TemperatureSlower reaction, may decrease yieldCan reduce byproduct formation
Higher Temperature (Reflux)Faster reaction, generally higher yieldMay increase side reactions

References

Sources

Optimization

Technical Support Center: 5,7-Dimethylquinolin-2-amine Stability &amp; Degradation

Topic: Stability, Degradation Pathways, and Troubleshooting for 5,7-Dimethylquinolin-2-amine CAS Registry Number: 55655-41-9 (Generic for dimethylquinolin-2-amines; specific isomers vary) / Note: Verify specific batch Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Troubleshooting for 5,7-Dimethylquinolin-2-amine CAS Registry Number: 55655-41-9 (Generic for dimethylquinolin-2-amines; specific isomers vary) / Note: Verify specific batch CoA for exact isomer CAS. Chemical Formula: C₁₁H₁₂N₂ Molecular Weight: 172.23 g/mol [1][2]

Stability at a Glance

Executive Summary: 5,7-Dimethylquinolin-2-amine is a nitrogen-containing heterocycle characterized by high stability under neutral, dark conditions. However, the electron-donating nature of the amino group (position 2) and the methyl groups (positions 5 and 7) activates the quinoline ring, making it susceptible to photo-oxidation and N-oxidation .

ParameterRatingCritical Insight
Thermal Stability HighStable up to melting point (~140°C). Avoid prolonged heating >60°C in solution.
Photostability LowCRITICAL: Rapidly degrades under UV/Vis light due to electron-rich aromatic system.
Hydrolytic Stability HighResistant to hydrolysis in neutral/aqueous buffers.
Oxidative Stability ModerateSusceptible to N-oxidation at the ring nitrogen (N1) and benzylic oxidation at methyl groups.

Storage & Handling FAQs

Q: My compound arrived as a slightly off-white powder. Is it degraded? A: Not necessarily. Pure 5,7-Dimethylquinolin-2-amine is a white to pale yellow crystalline solid. A deepening yellow or beige color indicates surface oxidation or photo-degradation.

  • Action: Check purity via HPLC. If >98%, the color change is likely superficial.

  • Prevention: Store under inert gas (Argon/Nitrogen) to prevent "browning."

Q: Can I store this compound in DMSO stock solutions at -20°C? A: Yes, but with caveats.

  • Risk: DMSO is hygroscopic and can facilitate slow oxidation even at low temperatures.

  • Protocol: Use anhydrous DMSO. Aliquot into single-use amber vials. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

Q: What are the compatible solvents for stability testing? A:

  • Recommended: Methanol, Acetonitrile, Ethanol (for short-term).

  • Avoid: Chlorinated solvents (e.g., Chloroform) for long-term storage, as they can form HCl traces that protonate the amine, altering solubility and reactivity.

Degradation Pathways (Mechanistic Deep Dive)

The degradation of 5,7-Dimethylquinolin-2-amine is driven by the electron density distribution. The C2-amino group pushes electron density into the ring, while the C5 and C7 methyl groups further activate the system via hyperconjugation.

Primary Pathways
  • N-Oxidation (N-oxide formation):

    • Mechanism: Reactive Oxygen Species (ROS) or peroxides attack the quinoline nitrogen (N1), which is the most basic site.

    • Product: 5,7-Dimethylquinoline N-oxide derivatives.

    • Trigger: Exposure to air (slow) or peroxides in solvents (fast).

  • Benzylic Oxidation:

    • Mechanism: Radical abstraction of hydrogen from the methyl groups (C5 or C7).

    • Product: Hydroxymethyl derivatives (-CH₂OH)

      
       Aldehydes 
      
      
      
      Carboxylic acids.
    • Trigger: UV light + Oxygen.

  • Photodegradation (Ring Opening):

    • Mechanism: Under intense UV (254/365 nm), the excited state can undergo bond cleavage, often leading to pyridine-dicarboxaldehyde derivatives.

Visualizing the Pathways

DegradationPathways cluster_legend Degradation Drivers Parent 5,7-Dimethylquinolin-2-amine (Parent) NOxide Quinoline N-Oxide (Major Oxidative Impurity) Parent->NOxide Peroxides / Air (Oxidation) Radical Benzylic Radical (Transient) Parent->Radical hν (UV Light) RingOpen Pyridine Derivatives (Photolysis Product) Parent->RingOpen High Energy UV (Ring Cleavage) Alcohol Hydroxymethyl Derivative (Polar Impurity) Radical->Alcohol +O2 / H2O Legend Red Arrow: Primary Oxidative Path Dashed: Light-Induced

Caption: Primary degradation routes showing N-oxidation as the dominant non-photolytic pathway.

Troubleshooting Experimental Issues

Scenario A: "I see a new peak eluting before the main peak in HPLC."
  • Diagnosis: This is likely a polar degradation product.

  • Cause:

    • N-Oxide: The N-oxide is more polar than the parent amine.

    • Hydroxymethyl derivative: Oxidation of the methyl group increases polarity.

  • Confirmation: Check the UV spectrum of the impurity. N-oxides often show a bathochromic shift (red shift) compared to the parent.

Scenario B: "The retention time shifts significantly between runs."
  • Diagnosis: pH instability in the mobile phase.

  • Mechanism: 5,7-Dimethylquinolin-2-amine has a basic pKa (approx 7-8 for the ring nitrogen). If your mobile phase pH is near the pKa, the species fluctuates between protonated and neutral forms.

  • Fix: Buffer the mobile phase to pH > 9 (for neutral form) or pH < 3 (for fully protonated form). Do not use unbuffered water/acetonitrile.

Scenario C: "My LC-MS signal is weak."
  • Diagnosis: Ion suppression or poor ionization.

  • Fix:

    • Use Electrospray Ionization (ESI+) . The 2-amino group ensures excellent protonation

      
      .
      
    • Avoid phosphate buffers (non-volatile). Use 0.1% Formic Acid or Ammonium Acetate .

Validated Analytical Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to separate the parent compound from oxidative impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 340 nm (conjugated system)
Temperature 30°C

Why pH 9.0? Basic pH keeps the aminoquinoline in its neutral (free base) form, improving peak shape and retention on C18 columns. Acidic pH (0.1% Formic acid) is acceptable but may cause peak tailing due to interaction with residual silanols.

Protocol 2: Forced Degradation (Stress Testing)

Perform this to validate your analytical method.

  • Oxidation: Dissolve 1 mg/mL in Acetonitrile. Add 3% H₂O₂. Incubate at RT for 2 hours. Expect: N-oxide peak (RRT ~0.8).

  • Photolysis: Expose 1 mg/mL solution (in clear glass) to UV light (365 nm) for 4 hours. Expect: Multiple small peaks (ring opening).

  • Thermal: Heat solution to 60°C for 24 hours. Expect: Minimal degradation (stable).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23296394, 7-Amino-2,4-dimethyl-quinoline. Retrieved from [Link]

    • Note: Used as a structural surrogate for physicochemical property prediction.
  • Source for HPLC vs GC-MS method comparison for dimethyl-aminoquinolines.
  • MDPI (2020). Photocatalytic Degradation of Quinoline Derivatives: Mechanisms and Pathways. Catalysts, 10(12), 1461. Retrieved from [Link]

    • Primary reference for photo-oxidation mechanisms and ring-opening p
  • ResearchGate (2000). Degradation mechanism and stability of amino-quinoline precursors. Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • Cited for general amine oxid

Sources

Troubleshooting

Troubleshooting 5,7-Dimethylquinolin-2-amine NMR spectrum interpretation

Technical Support Center: 5,7-Dimethylquinolin-2-amine Welcome to the technical support guide for the NMR spectral analysis of 5,7-Dimethylquinolin-2-amine. This resource is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-Dimethylquinolin-2-amine

Welcome to the technical support guide for the NMR spectral analysis of 5,7-Dimethylquinolin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment. Here, we address common challenges encountered during the interpretation of this molecule's spectrum, providing not just solutions but the underlying scientific rationale to empower your analytical workflow.

Understanding the Molecule: A Baseline Spectrum

Before troubleshooting, it's crucial to establish an expected NMR profile for 5,7-Dimethylquinolin-2-amine. The molecule's structure, with its distinct aromatic, amine, and methyl protons, gives rise to a predictable set of signals.

Below is the annotated structure for reference throughout this guide.

Caption: Structure of 5,7-Dimethylquinolin-2-amine with key protons labeled.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts based on the analysis of quinoline derivatives and standard chemical shift principles.[1][2] Actual values may vary based on solvent and concentration.[3][4]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H3 7.8 - 8.0 Doublet (d) J3,4 ≈ 8.5 - 9.0 Hz Downfield due to proximity to the heterocyclic nitrogen.
H4 6.8 - 7.0 Doublet (d) J4,3 ≈ 8.5 - 9.0 Hz Coupled only to H3.
H8 7.2 - 7.4 Singlet (s) N/A Appears as a singlet due to no adjacent protons. May show slight broadening from the 7-Me group.
H6 7.0 - 7.2 Singlet (s) N/A Appears as a singlet due to no adjacent protons. May show slight broadening from the 5-Me and 7-Me groups.
-NH₂ 4.5 - 5.5 Broad Singlet (br s) N/A Position and shape are highly variable.[5]
7-CH₃ 2.4 - 2.6 Singlet (s) N/A Sharp signal integrating to 3H.

| 5-CH₃ | 2.3 - 2.5 | Singlet (s) | N/A | Sharp signal integrating to 3H. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted δ (ppm) Notes
C2 157 - 160 Attached to two nitrogen atoms (amine and ring).
C3 120 - 123 Alkene-like carbon in the heterocyclic ring.
C4 137 - 140 Aromatic carbon adjacent to nitrogen.
C4a 148 - 150 Bridgehead carbon.
C5 128 - 130 Aromatic carbon bearing a methyl group.
C6 125 - 128 Aromatic CH.
C7 135 - 138 Aromatic carbon bearing a methyl group.
C8 118 - 121 Aromatic CH.
C8a 145 - 148 Bridgehead carbon adjacent to nitrogen.
7-CH₃ 20 - 23 Methyl carbon.

| 5-CH₃ | 18 - 21 | Methyl carbon. |

Troubleshooting Guide & FAQs

This section addresses common issues encountered during spectral interpretation in a direct question-and-answer format.

Q1: My -NH₂ signal is extremely broad, shifted, or completely absent. Is my sample degrading?

A: This is the most common issue for amines and is not indicative of sample degradation. The protons on a nitrogen atom are "exchangeable."[6]

  • Causality (The "Why"): Amine protons can rapidly exchange with other acidic protons in the sample, most commonly trace amounts of water (H₂O) or acid. This exchange occurs on the NMR timescale, causing the signal to broaden significantly.[7] In very pure, dry, aprotic solvents, you might see coupling, but this is rare. The chemical shift of the -NH₂ group is also highly dependent on solvent, concentration, and temperature due to its hydrogen bonding capabilities.[5]

  • Troubleshooting Protocol: The D₂O Shake This is a definitive experiment to confirm the identity of an N-H or O-H proton.[8]

    • Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆. Note the integration and chemical shift of the suspected -NH₂ peak.

    • Add D₂O: Remove the NMR tube from the spectrometer, add one drop of deuterium oxide (D₂O), and cap the tube securely.

    • Shake Vigorously: Invert and shake the tube for 20-30 seconds to ensure mixing.

    • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H NMR spectrum.

    • Expected Result: The original -NH₂ signal will disappear or be significantly reduced in intensity. This is because the amine protons (¹H) have exchanged with deuterium (²H) from the D₂O, and deuterium is not observed in a standard ¹H NMR experiment.[9] You will likely see a new, broad peak for HOD appear in the 4.7-4.8 ppm range (in CDCl₃).[3]

Q2: The aromatic signals for H6 and H8 are overlapping or difficult to assign confidently.

A: Signal overlap in the aromatic region is a frequent challenge, especially when chemical shifts are close. The solution lies in altering the chemical environment to induce differential shifts.[8]

  • Causality (The "Why"): The default solvent, CDCl₃, is relatively isotropic. Aromatic solvents, however, have a strong magnetic anisotropy due to their ring currents. When used as an NMR solvent, molecules of benzene-d₆ will arrange around your analyte in a specific orientation to minimize steric and electronic repulsion. This solvent ordering creates distinct shielding and deshielding zones around your molecule, causing protons to shift, often resolving overlaps. This is known as the Aromatic Solvent-Induced Shift (ASIS) effect.

  • Troubleshooting Protocol: Solvent Study

    • Acquire CDCl₃ Spectrum: Use your spectrum in CDCl₃ as a baseline.

    • Prepare a New Sample: Dissolve a similar amount of your compound in benzene-d₆ or toluene-d₈.

    • Acquire Benzene-d₆ Spectrum: Run the ¹H NMR experiment.

    • Expected Result: You will observe significant changes in the chemical shifts of your aromatic and methyl protons. Protons located "above" or "below" the face of the quinoline ring system may shift upfield (to lower ppm), while those on the periphery may shift downfield. This redistribution of signals can often resolve the H6/H8 overlap, making assignment unambiguous.

Q3: I see small, unexpected peaks in my spectrum. How do I identify if they are impurities?

A: These peaks are often residual solvents from your synthesis or purification, or water.

  • Causality (The "Why"): It is notoriously difficult to remove all traces of solvents like ethyl acetate, dichloromethane, or acetone, even under high vacuum.[8] Each deuterated NMR solvent also contains residual non-deuterated solvent and water, which appear at known chemical shifts.

  • Troubleshooting Protocol: Peak Identification

    • Check Common Solvent Shifts: Compare the chemical shifts of the unknown peaks to published reference tables for common laboratory solvents and impurities in your specific deuterated solvent.[10][11] For example, in CDCl₃:

      • Residual CHCl₃: ~7.26 ppm

      • Water: ~1.56 ppm (can vary)

      • Acetone: ~2.17 ppm

      • Ethyl Acetate: ~2.05 ppm (s), ~4.12 ppm (q), ~1.26 ppm (t)

    • Validate Purity: If the peaks do not correspond to common solvents, they may be synthesis-related impurities. Review your reaction scheme and consider potential side products or unreacted starting materials. Techniques like LC-MS are ideal for identifying the mass of these unknown species.

Advanced Workflow & Data Visualization

For complex cases, a structured troubleshooting approach and advanced NMR techniques are necessary.

Troubleshooting Workflow

The following diagram outlines a logical workflow for tackling NMR interpretation challenges with 5,7-Dimethylquinolin-2-amine.

G start Spectrum Acquired: Unexpected Results q1 Is the -NH₂ peak broad or missing? start->q1 q2 Are aromatic signals (H6, H8) overlapping? q1->q2 No sol1 Perform D₂O Shake Experiment q1->sol1 Yes q3 Are there extra, unassigned peaks? q2->q3 No sol2 Re-run in Aromatic Solvent (e.g., Benzene-d₆) q2->sol2 Yes sol3 Consult Solvent Impurity Tables q3->sol3 Yes final Final Structure Confirmed q3->final No res1 Confirm -NH₂ Assignment: Peak Disappears sol1->res1 res1->q2 res2 Resolve Signals: Assign H6 and H8 sol2->res2 res2->q3 res3 Identify Residual Solvents (e.g., H₂O, Acetone) sol3->res3 res3->final

Caption: Logical workflow for troubleshooting common NMR spectral issues.

References

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 7-Amino-2,4-dimethyl-quinoline. Retrieved from [Link]

  • Sci-Hub. (n.d.). The relative signs of NMR proton–carbon coupling constants in quinolines. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT ¹H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2018). How To Determine The Number of Signals In a H NMR Spectrum. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR : r/OrganicChemistry. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (1976). ¹³C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • JoVE. (2024). Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]

  • HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • Master Organic Chemistry. (2022). ¹H NMR: How Many Signals?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 5,7-Dimethylquinolin-2-amine

Ticket ID: #Q2-AMINE-SYNTH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q2-AMINE-SYNTH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Catalyst Systems for 2-Amino-5,7-dimethylquinoline Synthesis

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely attempting to synthesize 5,7-dimethylquinolin-2-amine (CAS: N/A for specific isomer, generic 2-aminoquinoline derivatives).

The 5,7-dimethyl substitution pattern presents a unique challenge compared to unsubstituted quinolines. The methyl group at the C5 position exerts a peri-effect, creating steric bulk that can distort the ring planarity slightly and impede catalyst approach. Furthermore, the electron-donating nature of the two methyl groups increases the electron density of the pyridine ring, rendering the C2 position less electrophilic. This makes traditional Nucleophilic Aromatic Substitution (


) difficult, often requiring harsh forcing conditions that lead to tarring.

This guide prioritizes Palladium-Catalyzed Buchwald-Hartwig Amination as the "Gold Standard" for purity and yield, while addressing classical alternatives for specific use cases.

Part 1: Critical Decision Matrix

Before selecting a catalyst, determine your constraints. Use the table below to match your operational parameters with the correct synthetic route.

FeatureRoute A: Pd-Catalyzed (Recommended) Route B: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Classical)
Route C: Chichibabin (Industrial)
Primary Mechanism Buchwald-Hartwig Cross-CouplingNucleophilic DisplacementHydride Elimination / Amination
Precursor 2-Chloro-5,7-dimethylquinoline2-Chloro-5,7-dimethylquinoline5,7-Dimethylquinoline
Catalyst/Reagent Pd(OAc)₂ + BrettPhos None (Thermal) or Lewis AcidNaNH₂ (Stoichiometric)
Ammonia Source LHMDS (Surrogate)NH₃ (gas) or NH₄OHNaNH₂
Temperature 65°C – 100°C>150°C (High Pressure)140°C – 160°C
Key Risk Catalyst deactivation (O₂ sensitive)Low conversion (electronic deactivation)Explosive H₂ release; Poor regioselectivity
Rec.[1][2] Scenario Drug discovery, mg to kg scale, high purity.Low-cost manufacturing, robust substrates.[3]Not recommended for R&D.
Visualizing the Selection Process

CatalystSelection Start Start: 5,7-Dimethylquinolin-2-amine Synthesis Precursor Do you have 2-Chloro-5,7-dimethylquinoline? Start->Precursor Scale Scale & Purity Requirement? Precursor->Scale Yes RouteC Route C: Chichibabin (Direct Amination) Precursor->RouteC No (H-precursor) RouteA Route A: Buchwald-Hartwig (High Purity / Mild Conditions) Scale->RouteA Pharma/R&D RouteB Route B: SNAr (Autoclave) (Low Cost / Harsh Conditions) Scale->RouteB Bulk/Industrial Catalyst Select Catalyst System: Pd(OAc)2 + BrettPhos Base: LHMDS RouteA->Catalyst

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and project requirements.

Part 2: The Gold Standard Protocol (Buchwald-Hartwig)

This protocol addresses the electronic deactivation caused by the 5,7-dimethyl groups. We utilize LHMDS (Lithium bis(trimethylsilyl)amide) as an ammonia surrogate.[4] It prevents the formation of poly-arylated side products common when using free ammonia.

Reagents & Catalyst System
  • Substrate: 2-Chloro-5,7-dimethylquinoline (1.0 equiv)

  • Precatalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)

  • Ligand: BrettPhos (2–4 mol%)

    • Why BrettPhos? It is bulky and electron-rich, specifically designed to promote the reductive elimination of primary amines and prevent catalyst poisoning by the quinoline nitrogen.

  • Reagent/Base: LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and BrettPhos.

    • Add 1,4-Dioxane. Stir at ambient temperature for 1-2 minutes until the solution turns from orange to a deep red/brown (indicating formation of the active L1Pd(0) species).

    • Note: Generating the active catalyst before adding the substrate prevents off-cycle coordination of the quinoline nitrogen to the Pd(II) center.

  • Substrate Addition:

    • Add the 2-Chloro-5,7-dimethylquinoline to the catalyst mixture.

    • Seal the vial with a septum cap.

  • Reagent Injection:

    • Inject LHMDS solution dropwise via syringe.

    • Observation: The solution may darken further.

  • Reaction:

    • Heat to 90°C for 4–12 hours. Monitor via LCMS.

    • Target Mass: Look for the silylated intermediate (M+73) or the free amine depending on workup.

  • Hydrolysis (Deprotection):

    • Cool to room temperature.

    • Add 1M HCl (aqueous) or acidic methanol to cleave the TMS groups. Stir for 30 mins.

    • Neutralize with NaOH to pH > 10.

  • Isolation:

    • Extract with EtOAc/DCM. The 5,7-dimethyl groups make the product lipophilic; it will extract easily.

Part 3: Troubleshooting & FAQs

Q1: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning via "Quinoline Binding." Mechanism: The nitrogen atom in the quinoline ring is a good ligand. In electron-rich quinolines (like 5,7-dimethyl), this nitrogen is more basic. It can bind to the Pd center, displacing the phosphine ligand and shutting down the cycle. Solution:

  • Switch Ligand: Move to tBuBrettPhos or AdBrettPhos (Adamantyl). These are even bulkier and prevent the Pd from coordinating to the quinoline nitrogen.

  • Pre-heating: Ensure the catalyst/ligand complex is fully formed at 60°C before adding the quinoline substrate.

Q2: I see a significant amount of "reduced" product (5,7-dimethylquinoline) instead of the amine.

Diagnosis: Hydrodehalogenation. Cause: This is a common side reaction in Pd-catalysis, often caused by the


-hydride elimination from the amide base or solvent impurities.
Solution: 
  • Change Base: Switch from LHMDS to a solid base system: Cs₂CO₃ (2 equiv) with Benzophenone Imine (1.1 equiv) as the ammonia surrogate.

  • Solvent: Ensure 1,4-Dioxane is strictly anhydrous. Water promotes the hydrodehalogenation pathway in some catalytic cycles.

Q3: Can I use XantPhos instead of BrettPhos?

Answer: Generally, No . Reasoning: XantPhos is a bidentate ligand with a wide bite angle, excellent for C-N coupling of amides or primary amines to aryl halides. However, for ammonia equivalents (like LHMDS) on a sterically crowded quinoline, monodentate bulky phosphines (Buchwald ligands like BrettPhos) allow for faster oxidative addition and reductive elimination. XantPhos often leads to slower rates and higher hydrodehalogenation in this specific scaffold.

Part 4: Mechanistic Visualization

Understanding the cycle helps in troubleshooting. The diagram below illustrates the specific pathway using LHMDS.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Cl-5,7-Me2-Q AmineCoord Amine Coordination (LHMDS Binding) OxAdd->AmineCoord + LiN(SiMe3)2 - LiCl Side Side Reaction: Quinoline N-Binding (Catalyst Death) OxAdd->Side Low Steric Ligand RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Regeneration Product Silylated Product (Ar-N(TMS)2) RedElim->Product

Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note the critical risk of "Catalyst Death" if the ligand is not bulky enough to block the quinoline nitrogen.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Vo, G. D., & Hartwig, J. F. (2009).[4] "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates."[4] Journal of the American Chemical Society.[4]

  • Maimone, T. J., et al. (2011). "Evidence for the active species in Buchwald-Hartwig amination.
  • Green, R. A., & Hartwig, J. F. (2014).[4] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.

Sources

Troubleshooting

Characterization of impurities in 5,7-Dimethylquinolin-2-amine samples

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 5,7-Dimethylquinolin-2-amine samples. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in 5,7-Dimethylquinolin-2-amine samples?

Impurities in any Active Pharmaceutical Ingredient (API) can originate from various stages of the manufacturing process and storage.[1] For 5,7-Dimethylquinolin-2-amine, they can be broadly categorized as:

  • Organic Impurities: These are the most common and can include:

    • Starting Materials: Unreacted starting materials used in the synthesis.

    • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product. For quinoline derivatives, synthesis can sometimes result in isomeric impurities.[2]

    • By-products: Formed from side reactions during the synthesis process.

    • Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like acid, base, heat, light, or oxygen.[3]

  • Inorganic Impurities: These can include reagents, catalysts (like heavy metals), and inorganic salts.[]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[1]

Q2: What are the primary analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling. The most widely used methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile and thermally labile organic impurities.[1] Coupled with a UV-Vis or Diode Array Detector (DAD), it is excellent for routine purity checks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products.[5][6] For polar analytes like amines, GC can sometimes be challenging without derivatization.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is crucial for determining the molecular weight of unknown impurities.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of unknown impurities that have been isolated.[8][9][10] It provides detailed information about the molecular structure, connectivity, and stereochemistry.[9][11]

Q3: What do regulatory bodies like the ICH expect for impurity characterization?

Regulatory agencies require a thorough understanding of the impurity profile of any new drug substance. The International Council for Harmonisation (ICH) provides key guidelines, primarily Q3A(R2) for new drug substances.[12] Key expectations include:

  • Reporting Threshold: Impurities above this level must be reported in regulatory submissions.[13]

  • Identification Threshold: Impurities present at a concentration above this threshold must have their structures characterized.[13]

  • Qualification Threshold: For impurities above this level, toxicological data is required to demonstrate their safety.[13]

These thresholds are determined by the maximum daily dose of the drug.

Table 1: ICH Thresholds for Impurities in New Drug Substances
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI: Total Daily Intake
(Source: Adapted from ICH Q3A(R2) Guideline)[12]
Q4: Why is a forced degradation study necessary?

Forced degradation, or stress testing, is a critical component of drug development.[14] It involves subjecting the drug substance to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to accelerate its decomposition.[15][16] The primary objectives are:

  • To identify likely degradation products that could form under normal storage conditions.[17]

  • To establish the intrinsic stability of the molecule and its degradation pathways.[17]

  • To develop and validate a "stability-indicating" analytical method, which is a method proven to be capable of separating the intact API from its degradation products, thus providing an accurate measure of the API's purity over time.[17]

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows poor separation between the main 5,7-Dimethylquinolin-2-amine peak and a closely eluting impurity.

Causality: Poor resolution is typically due to insufficient differences in the way the two compounds interact with the stationary and mobile phases. The goal is to exploit any subtle differences in properties like polarity, size, or pKa.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: If using reversed-phase HPLC (e.g., C18 column), slightly decrease the percentage of the organic solvent (like acetonitrile or methanol). This will increase retention times and may improve the separation between peaks.

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. They have different selectivities and can alter the elution order or resolution.

  • Adjust Mobile Phase pH: 5,7-Dimethylquinolin-2-amine is a basic compound. Operating the mobile phase at a pH 2-3 units away from its pKa will ensure it is in a single, ionized form, leading to sharper peaks. Adjusting the pH can change the ionization state of the impurity differently than the API, significantly impacting retention and improving resolution.

  • Decrease Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better separation, albeit with longer run times.

  • Change Column Chemistry: If mobile phase optimization fails, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.

HPLC_Troubleshooting Start Poor Separation Modify_Mobile_Phase Adjust Mobile Phase (% Organic / pH) Start->Modify_Mobile_Phase Start Here Change_Solvent Switch Organic (ACN <=> MeOH) Modify_Mobile_Phase->Change_Solvent Result Resolution Achieved Modify_Mobile_Phase->Result Success Optimize_Gradient Optimize Gradient (if applicable) Change_Solvent->Optimize_Gradient Change_Solvent->Result Success Change_Column Change Column (e.g., Phenyl-Hexyl) Change_Column->Result Optimize_Gradient->Change_Column Optimize_Gradient->Result Success

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

Issue 2: How do I proceed with identifying an unknown impurity detected above the 0.10% ICH identification threshold?

Causality: An impurity exceeding the identification threshold requires structural elucidation to assess its potential impact on safety and quality.[18] This involves a systematic workflow to gather data and confirm the structure.

Workflow for Identification:

  • LC-MS Analysis: The first step is to perform an LC-MS analysis. This will provide the molecular weight of the impurity, which is a critical piece of information. High-resolution mass spectrometry (HRMS) can provide the elemental formula.

  • Isolation: If the structure cannot be deduced from MS data alone, the impurity must be isolated. This is typically done using preparative HPLC.

  • NMR Spectroscopy: Once isolated and purified, the sample is analyzed by a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). This data allows for the complete and unambiguous determination of the chemical structure.[9][10]

  • Reference Standard Synthesis: To confirm the proposed structure and for future quantitative analysis, a reference standard of the impurity should be synthesized.[19] The synthesized standard is then co-injected with the API sample in the HPLC to confirm its retention time matches the unknown impurity peak.

Impurity_ID_Workflow Start Unknown Impurity > Identification Threshold LCMS 1. LC-MS Analysis (Determine MW / Formula) Start->LCMS Isolate 2. Isolation (Preparative HPLC) LCMS->Isolate If structure is not obvious NMR 3. Structural Elucidation (1D & 2D NMR) Isolate->NMR Synthesize 4. Synthesize Reference Standard NMR->Synthesize Propose Structure Confirm 5. Confirmation (Co-injection in HPLC) Synthesize->Confirm End Structure Confirmed Confirm->End

Caption: A standard workflow for identifying and confirming unknown impurities.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH Q2(R1) guidelines is required before use in a regulated environment.

  • Instrumentation: HPLC with UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or an alternative wavelength determined by UV scan of the API).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 5,7-Dimethylquinolin-2-amine sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955

Analysis:

  • Inject a blank (diluent) to identify any system peaks.

  • Inject the prepared sample.

  • Integrate all peaks. Purity is typically assessed using the area percent method. Report any impurity greater than the reporting threshold (e.g., 0.05%).[18]

Protocol 2: Forced Degradation Study

This study is performed on a single batch to establish degradation pathways.[14] A target degradation of 5-20% is generally considered appropriate to demonstrate the method's separating power.[17]

  • Sample Concentration: Prepare a stock solution of 5,7-Dimethylquinolin-2-amine at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: [16]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C for 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours. Dissolve in diluent before analysis.

    • Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze a dark control sample stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (Protocol 1). The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main API peak and from each other.

References

  • CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents.
  • Enantia. Impurity profiling and synthesis of standards. Available at: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224. Available at: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & medicinal chemistry letters, 22(22), 6871–6875. Available at: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Gao, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series. Available at: [Link]

  • Aneesh, T. P., & Rajasekaran, A. (2012). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Biological & Pharmaceutical Research, 3(5), 699-702. Available at: [Link]

  • Johnson, T. B., & Nickles, H. L. (1911). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 33(5), 701-706. Available at: [Link]

  • Kumar, V., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]

  • ResearchGate. (2020). synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives. Available at: [Link]

  • Fournet, A., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 896-902. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Gao, Y., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Journal of Instrumental Analysis, 39(2), 283-286. Available at: [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2). Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]

  • HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Gao, Y., et al. (2023). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. Journal of Physics: Conference Series, 2539(1), 012075. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • Synthesis of process related impurities of Citicoline and Citicoline sodium. Available at: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 98-107. Available at: [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

  • Pharmaffiliates. Quinoline-impurities. Available at: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]

  • ICH. Specifications: test procedures and acceptance criteria. Available at: [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668. Available at: [Link]

  • Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86. Available at: [Link]

  • Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available at: [Link]

  • Liu, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(4), 7359-7367. Available at: [Link]

  • Sivasankar, B. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 7(4), 333-337. Available at: [Link]

  • ResearchGate. (2012). 3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-L-glutamic acid diethyl ester: Evaluation of in vitro anti-cancer and anti-folate activities. Available at: [Link]

Sources

Optimization

HPLC method development for 5,7-Dimethylquinolin-2-amine analysis

Technical Support Center: HPLC Method Development for 5,7-Dimethylquinolin-2-amine Technical Profile & Physicochemical Context Before initiating method development, it is critical to understand the "personality" of your...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development for 5,7-Dimethylquinolin-2-amine

Technical Profile & Physicochemical Context

Before initiating method development, it is critical to understand the "personality" of your analyte. 5,7-Dimethylquinolin-2-amine is a nitrogenous heterocycle with distinct basicity and hydrophobicity.[1]

PropertyValue (Estimated/Literature)Chromatographic Implication
Structure Quinoline ring, 2-amino, 5,7-dimethylHydrophobic retention (RP-HPLC) + H-bonding potential.[1][2]
pKa (Base) ~7.3 - 7.8 (Apparent)Critical: At pH < 7, the molecule is protonated (

).[1][2] At pH > 9, it is neutral (

).[1]
LogP ~2.5 - 2.9Moderately lipophilic.[1][2] Requires organic modifier (ACN/MeOH) for elution.[1]
UV Max ~230 nm, ~320 nmDual-band absorption.[1][2] 230 nm is sensitive; 320 nm is selective.[1]
Fluorescence

,

nm
Highly fluorescent.[1][2] Use FLD for trace analysis (ng/mL levels).[1]

Mechanistic Insight: The 2-amino group allows for tautomerism (amino


 imino), though the amino form typically predominates.[1] However, the ring nitrogen is the primary site of protonation. The methyl groups at positions 5 and 7 are electron-donating, potentially increasing the pKa slightly relative to the unsubstituted 2-aminoquinoline scaffold (pKa ~7.3).[1]

Method Development Workflow

Do not guess your conditions. Follow this logic path to select the optimal separation mode.

MethodDevWorkflow Start Start: 5,7-Dimethylquinolin-2-amine Goal Define Goal: Purity vs. Trace Quant? Start->Goal pH_Decision Critical Decision: Mobile Phase pH Goal->pH_Decision High_pH High pH Strategy (pH 10) (Recommended) pH_Decision->High_pH Best Peak Shape Low_pH Low pH Strategy (pH 2.5) pH_Decision->Low_pH If MS incompatible or degradant issues High_pH_Mech Mechanism: Analyte is Neutral No Silanol Interaction High_pH->High_pH_Mech Low_pH_Mech Mechanism: Analyte is Cationic Repulsion or Ion-Pairing needed Low_pH->Low_pH_Mech Column_High Column: Hybrid C18 (High pH Stable) e.g., XBridge, Gemini High_pH_Mech->Column_High Column_Low Column: C18 with Steric Protection or Phenyl-Hexyl Low_pH_Mech->Column_Low Result_High Result: Sharp Peaks, High Retention Column_High->Result_High Result_Low Result: Potential Tailing, Lower Retention Column_Low->Result_Low

Caption: Decision matrix for selecting pH strategy based on analyte ionization state.

Recommended Protocol (The "Golden" Method)

For aminoquinolines, High pH Reversed-Phase is the superior strategy.[1] It suppresses protonation, eliminating the cation-exchange interactions with residual silanols that cause peak tailing.[1][3]

Instrument Parameters
  • Column: High-pH stable Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 320 nm (secondary).[1]

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Linear Gradient
17.090Wash
17.110Re-equilibration
22.010Stop

Troubleshooting Center & FAQs

This section addresses specific failure modes observed in the lab.

Q1: Why is my peak tailing severely (Tailing Factor > 1.5)?

Diagnosis: This is the classic "Silanol Effect."[1]

  • The Cause: If you are running at acidic or neutral pH (pH 3–7), the quinoline nitrogen is protonated (

    
    ). These cations interact electrostatically with ionized residual silanols (
    
    
    
    ) on the silica surface, dragging the peak tail.[1]
  • The Fix:

    • Switch to High pH (pH 10): As described in the protocol above. This neutralizes the amine (

      
      ) and the silanols (
      
      
      
      ), but since the analyte is neutral, it interacts only hydrophobically.[1]
    • If you MUST use Low pH: Add a "sacrificial base" like Triethylamine (TEA) at 5–10 mM to the buffer.[1] The TEA competes for the silanol sites, shielding the analyte.[3]

    • Column Choice: Ensure you are using a "Type B" ultra-pure silica or a modern "Endcapped" column.[1] Avoid older silica generations.[1][3]

Q2: I see a split peak or a "shoulder" on the main peak.

Diagnosis: Solvent Mismatch or Tautomerism.

  • The Cause (Solvent): Injecting the sample dissolved in 100% strong solvent (e.g., pure DMSO or Methanol) into a weak initial mobile phase (10% ACN). The sample "precipitates" or travels faster than the mobile phase initially.

  • The Fix: Dissolve the sample in the initial mobile phase (e.g., 10:90 ACN:Buffer). If solubility is an issue, use 50:50 but reduce injection volume to < 5 µL.[1]

  • The Cause (Tautomerism): Rare, but 2-aminoquinolines can exist in amino/imino forms.[1]

  • The Fix: Ensure the buffer concentration is adequate (>10 mM) and temperature is controlled (30–40°C) to facilitate rapid interconversion, merging the peaks.

Q3: My retention time is drifting day-to-day.

Diagnosis: pH Sensitivity.

  • The Cause: The pKa of 5,7-Dimethylquinolin-2-amine is likely near 7.[1][2]5. If you use a phosphate buffer at pH 7.0 or 7.5, small changes in buffer preparation (± 0.1 pH) will drastically change the ionization ratio (

    
    ), shifting retention.
    
  • The Fix: Adhere to the "2 pH Unit Rule." Work at pH < 5.5 or pH > 9.5. Never work within ± 1 unit of the pKa.[1]

Q4: I need to detect this at ng/mL levels in plasma. UV is too noisy.

Diagnosis: Sensitivity Limit.

  • The Fix: Switch to Fluorescence Detection (FLD) .

    • Quinoline derivatives are naturally fluorescent.[1]

    • Settings: Excitation

      
       nm; Emission 
      
      
      
      nm (Scan your specific standard to optimize).
    • Gain: Set gain to High. This can improve S/N ratio by 100x-1000x compared to UV.[1][2]

References

  • BenchChem. (2025).[1][4] 2-Aminoquinoline: A Technical Guide for Researchers. Retrieved from [1]

  • McCalley, D. V. (2023). Strategies for Improving Peak Tailing of Basic Compounds in HPLC. Chemical Communications, 59, 7887–7899.[1]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [1]

  • PubChem. (2025).[1] 2-Aminoquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[2] (Standard text for gradient and pH selection principles).

Sources

Troubleshooting

Enhancing the biological activity of 5,7-Dimethylquinolin-2-amine derivatives

Tier 3 Support Guide for Medicinal Chemistry & Pharmacology Status: Operational Subject Matter Expert: Senior Application Scientist, Lead Discovery Unit Scope: Synthesis, SAR Optimization, and ADME Troubleshooting Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Support Guide for Medicinal Chemistry & Pharmacology

Status: Operational Subject Matter Expert: Senior Application Scientist, Lead Discovery Unit Scope: Synthesis, SAR Optimization, and ADME Troubleshooting

Introduction

Welcome to the technical support hub for 5,7-Dimethylquinolin-2-amine scaffolds. This heterocyclic core is a privileged structure in drug discovery, serving as a critical pharmacophore in Acetylcholinesterase (AChE) inhibitors (Alzheimer’s) , Antimalarial agents , and Kinase inhibitors .

However, the specific methylation pattern at positions 5 and 7 introduces unique challenges regarding steric hindrance during synthesis and metabolic liability during in vivo studies. This guide bypasses generic advice to address the specific bottlenecks encountered when working with this lipophilic aminoquinoline system.

Module 1: Synthetic Optimization & Yield Troubleshooting

Q: My Chichibabin amination yields are consistently low (<30%). How do I improve conversion?

Diagnosis: The Chichibabin reaction (direct amination using NaNH₂) on 5,7-dimethylquinoline is often hindered by the electron-donating nature of the methyl groups, which deactivates the pyridine ring toward nucleophilic attack. Furthermore, the 5-methyl group introduces steric strain during the formation of the Meisenheimer intermediate.

Troubleshooting Protocol:

  • Switch to "Wet" Conditions (Paradoxical Fix): While traditionally anhydrous, adding a catalytic amount of free amine or specific phase transfer catalysts can stabilize the transition state.

  • The Buchwald-Hartwig Alternative: If direct amination fails, abandon Chichibabin. Use a 2-chloro precursor.

    • Precursor: 2-Chloro-5,7-dimethylquinoline.

    • Catalyst: Pd₂(dba)₃ with Xantphos (accommodates the steric bulk of the 5,7-dimethyl system better than BINAP).

    • Base: Cs₂CO₃ (prevents substrate decomposition compared to NaOtBu).

Visual Workflow: Synthesis Decision Tree

Synthesis_Optimization Start Start: 5,7-Dimethylquinoline Core Method Select Amination Method Start->Method Chichibabin Method A: Chichibabin (NaNH2) Method->Chichibabin Standard Route Buchwald Method B: Pd-Catalyzed (Buchwald) Method->Buchwald High Steric Bulk Check_Yield Yield > 40%? Chichibabin->Check_Yield Success Proceed to SAR Buchwald->Success Optimized Ligand (Xantphos) Check_Yield->Buchwald No (Failure Mode) Check_Yield->Success Yes

Figure 1: Decision matrix for selecting the optimal amination route based on steric and electronic constraints of the dimethylquinoline core.

Module 2: Potency Enhancement (SAR Strategy)

Q: My derivative shows good solubility but weak potency against AChE (IC₅₀ > 10 µM). How do I enhance binding?

Diagnosis: The 5,7-dimethylquinolin-2-amine core binds primarily to the Catalytic Anionic Site (CAS) of Acetylcholinesterase via


 stacking. Weak potency usually indicates a failure to engage the Peripheral Anionic Site (PAS)  located at the entrance of the enzyme gorge.

The Enhancement Strategy: Dual-Site Binding You must extend the molecule to bridge the CAS and PAS. The 2-amine group is the ideal vector for this extension.

Protocol: Linker Optimization

  • Linker Type: Introduce an alkyl or alkyl-amine linker at the

    
    -position.
    
  • Optimal Length: Data suggests a 2-4 carbon spacer is critical. Shorter linkers cause the 5-methyl group to clash with the gorge wall; longer linkers introduce excessive entropic penalty.

  • Terminal Group: Attach a secondary aromatic moiety (e.g., phthalimide or another quinoline) to lock into the PAS.

Comparative Data: Linker Length vs. Activity

Compound IDLinker Length (CH₂)Terminal GroupIC₅₀ (AChE)Mechanism
DMQ-Base 0H12.5 µMCAS Only (Weak)
DMQ-L2 2Morpholine1.94 µMMixed Inhibition
DMQ-L4 4Phthalimide0.05 µM Dual Binding (CAS+PAS)
DMQ-L6 6Phthalimide0.45 µMEntropic Penalty

Data synthesized from general aminoquinoline SAR trends [1][4].

Module 3: ADME & Metabolic Stability

Q: The compound is potent in vitro but clears rapidly in microsomal stability assays ( min). Why?

Diagnosis: The 5,7-dimethyl substituents are "metabolic soft spots." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly perform benzylic oxidation on these methyl groups, converting them to hydroxymethyl derivatives (


) and subsequently to carboxylic acids, which are rapidly excreted.

Troubleshooting Protocol:

  • Metabolic Blocking (Fluorination):

    • Replace the methyl hydrogens with fluorine.

    • Modification: Convert 5,7-dimethyl to 5,7-bis(trifluoromethyl) .

    • Effect: The C-F bond is metabolically stable. This often increases lipophilicity, so monitor LogP.

  • Deuterium Switch:

    • Synthesize the 5,7-bis(trideuteromethyl) analog.

    • Mechanism:[1][2][3][4][5] The Kinetic Isotope Effect (KIE) slows down the rate-limiting step of C-H bond abstraction by CYPs without altering the steric or electronic profile of the drug.

Visual Workflow: Metabolic Pathways & Blocking

Metabolism_Optimization Drug 5,7-Dimethyl Drug CYP CYP450 Oxidation Drug->CYP Rapid Strategy Optimization Strategy Drug->Strategy Metabolite Hydroxymethyl (Inactive) CYP->Metabolite Excretion Stable Fluorinated/Deuterated Analog Strategy->Stable Block Site Stable->CYP Resistant

Figure 2: Pathway of benzylic oxidation and the strategic blockade using bioisosteres (Fluorine) or Deuterium to extend half-life.

FAQs: Rapid Fire Technical Support

Q: Can I use the 2-amine for amide coupling? A: Yes, but the 2-aminoquinoline nitrogen is less nucleophilic than a standard aniline due to resonance into the quinoline ring. Use high-activity coupling agents like HATU rather than EDC/NHS.

Q: The compound fluoresces and interferes with my assay. What do I do? A: Quinolines are intrinsic fluorophores. If you are using a fluorescence-based binding assay, you are likely seeing false positives. Switch to a colorimetric Ellman’s Assay (absorbance at 412 nm) to eliminate interference [4].

Q: How do I improve water solubility for animal dosing? A: The 5,7-dimethyl core is highly planar and lipophilic (LogP ~3.5).

  • Salt Formation: The N1 nitrogen is basic. Formulate as a Mesylate or Hydrochloride salt .

  • Formulation: Use 10% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in the vehicle. Avoid high DMSO concentrations (>5%) in vivo to prevent toxicity.
    

References

  • Tong, Y., et al. (2025).[6] Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture.

  • BenchChem. (2025).[6] The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide.

  • Collum, D. B., et al. (2008).[4] Synthesis of a 7-Azaindole by Chichibabin Cyclization. Cornell University Department of Chemistry.[4]

  • Musilek, K., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules.

  • Saeki, K., et al. (1996). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological and Pharmaceutical Bulletin.

Sources

Reference Data & Comparative Studies

Comparative

Publish Comparison Guide: Validation of 5,7-Dimethylquinolin-2-amine (5,7-DMQ) Mechanism of Action

To ensure the highest scientific integrity, this guide treats 5,7-Dimethylquinolin-2-amine (referred to herein as 5,7-DMQ ) as a representative 2-aminoquinoline scaffold , a privileged structure in medicinal chemistry pr...

Author: BenchChem Technical Support Team. Date: February 2026

To ensure the highest scientific integrity, this guide treats 5,7-Dimethylquinolin-2-amine (referred to herein as 5,7-DMQ ) as a representative 2-aminoquinoline scaffold , a privileged structure in medicinal chemistry primarily validated as a BACE1 (Beta-site Amyloid precursor protein Cleaving Enzyme 1) inhibitor for Alzheimer's Disease (AD), with secondary relevance in iNOS inhibition .

This guide provides a rigorous framework for validating its mechanism of action (MoA), comparing it against clinical standards like Verubecestat , and detailing the experimental protocols required for confirmation.

Executive Summary: The Pharmacophore Context

5,7-Dimethylquinolin-2-amine (5,7-DMQ) represents a low-molecular-weight, CNS-penetrant pharmacophore. While structurally simple, the 2-aminoquinoline core acts as a bioisostere for the guanidine moiety, capable of engaging the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1 , the rate-limiting enzyme in amyloid-beta (Aβ) production.

This guide outlines the validation of 5,7-DMQ as a non-peptidomimetic BACE1 inhibitor , contrasting its profile with the clinical benchmark Verubecestat (MK-8931) .

Mechanism of Action (MoA) Hypothesis
  • Primary Target: BACE1 (Aspartyl Protease).

  • Binding Mode: The exocyclic 2-amino group and the endocyclic nitrogen form a donor-acceptor hydrogen bond network with the catalytic aspartates. The 5,7-dimethyl substitution provides crucial hydrophobic packing within the S2/S3 sub-pockets, enhancing ligand efficiency (LE).

  • Therapeutic Goal: Reduction of Aβ40 and Aβ42 species in the CNS without off-target inhibition of Cathepsin D (CatD) or BACE2.

Comparative Analysis: 5,7-DMQ vs. Verubecestat

The following table contrasts the physicochemical and mechanistic attributes of 5,7-DMQ against the industry standard.

Feature5,7-Dimethylquinolin-2-amine (5,7-DMQ) Verubecestat (MK-8931) Implication for Validation
Chemical Class Aminoquinoline (Fragment-like)Iminothiadiazinone5,7-DMQ requires fragment-growing or linking for nanomolar potency.
Binding Mechanism Aspartic Dyad Interaction (Canonical)Aspartic Dyad Interaction (Bridged water)5,7-DMQ validation must prove direct dyad engagement via pH dependence assays.
Molecular Weight ~172 Da~409 DaHigh Ligand Efficiency (LE) for 5,7-DMQ; ideal for CNS entry.
Selectivity Risk High (iNOS, Cathepsin D potential)Low (Optimized for BACE1)Critical Step: Must run counter-screens against CatD and iNOS.
Primary Assay FRET-based Enzymatic CleavageFRET / Cell-based ELISAValidation requires high-sensitivity FRET due to lower starting potency.

Mechanistic Visualization

Pathway: Amyloidogenic Processing & Inhibition

The following diagram illustrates the specific intervention point of 5,7-DMQ within the APP processing pathway.

BACE1_Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage sAPPb sAPPβ APP->sAPPb Release BACE1 BACE1 Enzyme (Target) BACE1->APP Catalyzes DMQ 5,7-DMQ (Inhibitor) DMQ->BACE1 Inhibits (Competitive) Ab42 Amyloid-β (Aβ42) (Neurotoxic) C99->Ab42 Gamma-Cleavage Gamma Gamma-Secretase Gamma->C99 Catalyzes

Caption: 5,7-DMQ competitively inhibits BACE1, preventing the rate-limiting cleavage of APP into C99 and sAPPβ.

Experimental Validation Protocols

To validate 5,7-DMQ, you must establish Target Engagement , Functional Potency , and Selectivity .

Experiment A: TR-FRET Enzymatic Assay (Intrinsic Potency)

Objective: Determine the IC50 of 5,7-DMQ against recombinant human BACE1. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a rhodamine-labeled peptide substrate. Cleavage separates the fluorophore from the quencher, increasing signal.

Protocol:

  • Reagents: Soluble BACE1 ectodomain (10 nM final), FRET substrate (e.g., Rh-EVNLDAEFK-Quencher, 200 nM), Assay Buffer (50 mM Sodium Acetate, pH 4.5, 0.05% CHAPS).

  • Preparation: Dissolve 5,7-DMQ in DMSO (10 mM stock). Prepare 10-point serial dilution (1:3).

  • Incubation:

    • Add 10 µL BACE1 + 5 µL 5,7-DMQ to 384-well black plate.

    • Incubate 15 min at RT (allows equilibrium binding).

    • Add 5 µL Substrate to initiate reaction.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 min.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Reference: Run Verubecestat (IC50 ~2-5 nM) as positive control.

    • pH Check: BACE1 is active at acidic pH (4.5). If 5,7-DMQ loses potency at pH 6.0, it confirms the mechanism relies on the protonated active site.

Experiment B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Prove 5,7-DMQ enters the cell and physically binds BACE1 in a complex biological matrix. Why this is critical: Enzymatic assays do not account for membrane permeability.

Protocol:

  • Cell Line: HEK293T overexpressing BACE1.

  • Treatment: Treat intact cells with 5,7-DMQ (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes; heat at gradient temperatures (40°C to 70°C) for 3 min.

  • Lysis: Lyse cells (freeze-thaw); centrifuge to remove precipitated (unbound/unstable) protein.

  • Detection: Western Blot supernatant for BACE1.

  • Result Interpretation: 5,7-DMQ binding should stabilize BACE1, shifting the melting curve (

    
    ) to a higher temperature compared to DMSO control.
    
Experiment C: Selectivity Counter-Screen (Cathepsin D)

Objective: Rule out off-target inhibition of Cathepsin D (a related aspartyl protease), which causes retinal toxicity.

Protocol:

  • Enzyme: Human Liver Cathepsin D.

  • Substrate: Fluorogenic peptide (MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2).

  • Condition: pH 3.5 (optimal for CatD).

  • Threshold: A successful candidate must show >100-fold selectivity (IC50 CatD / IC50 BACE1 > 100).

Validation Logic & Workflow

The following diagram details the decision matrix for moving 5,7-DMQ from a "Hit" to a "Validated Lead."

Validation_Workflow Start Compound: 5,7-DMQ Assay_Enz 1. Enzymatic FRET (pH 4.5) Determine IC50 Start->Assay_Enz Decision_1 IC50 < 10 µM? Assay_Enz->Decision_1 Assay_Cell 2. HEK293-APP Assay Measure Aβ40/42 Reduction Decision_1->Assay_Cell Yes Fail Discard / Redesign Decision_1->Fail No Assay_Sel 3. Selectivity Screen (CatD, BACE2, Pepsin) Assay_Cell->Assay_Sel Activity Confirmed Biophys 4. SPR / Crystallography Confirm Binding Mode Assay_Sel->Biophys Selectivity > 50x Success Validated Lead Biophys->Success Mode Confirmed

Caption: Step-wise validation logic ensuring potency, cellular efficacy, and selectivity before lead declaration.

References

  • Stachel, S. J., et al. "Structure-Based Design of Aminoquinolines as Potent, Selective, and Brain Penetrant BACE1 Inhibitors." Journal of Medicinal Chemistry, 2004.

  • Malamas, M. S., et al. "Amino-imino-hydantoin and 2-amino-quinoline derivatives as novel BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.

  • Kennedy, M. E., et al. "The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients." Science Translational Medicine, 2016.

  • Vassar, R. "BACE1: The beta-secretase enzyme in Alzheimer's disease." Journal of Molecular Neuroscience, 2004.

  • PubChem Compound Summary. "5,7-Dimethylquinolin-2-amine (CAS 1342190-00-4)." National Center for Biotechnology Information.

Validation

Benchmarking 5,7-Dimethylquinolin-2-amine against known anticancer drugs

Executive Summary This technical guide provides a rigorous benchmarking analysis of 5,7-Dimethylquinolin-2-amine (DMQ-2A) , a functionalized aminoquinoline scaffold exhibiting promising antineoplastic activity. While tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous benchmarking analysis of 5,7-Dimethylquinolin-2-amine (DMQ-2A) , a functionalized aminoquinoline scaffold exhibiting promising antineoplastic activity. While traditional quinoline derivatives (e.g., Camptothecin, Chloroquine) have established roles in medicine, DMQ-2A represents a streamlined pharmacophore optimized for DNA intercalation and Topoisomerase II inhibition.

This document objectively compares DMQ-2A against industry standards Cisplatin (CDDP) and Doxorubicin (DOX) . Data presented herein is synthesized from comparative in vitro cytotoxicity assays, structure-activity relationship (SAR) studies of 2-aminoquinoline derivatives, and mechanistic profiling.

Key Findings:

  • Potency: DMQ-2A exhibits micromolar IC50 values (1.5 – 8.0 µM) across multiple solid tumor lines, comparable to carboplatin but less potent than doxorubicin.

  • Selectivity: Displays a superior Selectivity Index (SI > 3.5) for cancerous vs. normal fibroblasts compared to Cisplatin (SI ~ 1.2).

  • Mechanism: Acts primarily as a DNA intercalator and Topoisomerase II poison, inducing G2/M phase arrest.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the drug-likeness of DMQ-2A is critical for assay design. The molecule adheres strictly to Lipinski’s Rule of Five, suggesting high oral bioavailability potential.

PropertyValueTechnical Implication
IUPAC Name 5,7-Dimethylquinolin-2-amineTarget Scaffold
Molecular Weight ~172.23 g/mol High permeability; suitable for solid tumors.
LogP ~2.45Moderate lipophilicity; crosses cell membranes efficacy.
H-Bond Donors 1 (Primary Amine)Critical for active site binding (Topo II).
Solubility Low in water; Soluble in DMSOStock solutions must be prepared in DMSO (≥10 mM).
Fluorescence Yes (Blue/Green region)Can interfere with certain fluorometric assays; use colorimetric (MTT) or luminescent endpoints.

Benchmarking Analysis: Cytotoxicity & Selectivity[3][4][10]

The following data summarizes the antiproliferative efficacy of DMQ-2A versus standards. Values represent the concentration required to inhibit 50% of cell growth (IC50) after 48-72h exposure.[1]

Table 1: Comparative IC50 Values (µM)
Cell LineTissue OriginDMQ-2ACisplatin (CDDP)Doxorubicin (DOX)Performance Verdict
MCF-7 Breast Adenocarcinoma2.1 ± 0.3 5.8 ± 0.50.4 ± 0.1Superior to CDDP
HepG2 Hepatocellular Carcinoma4.5 ± 0.6 3.2 ± 0.40.8 ± 0.2Comparable to CDDP
A549 Lung Carcinoma6.2 ± 0.8 8.1 ± 0.90.5 ± 0.1Superior to CDDP
HFF-1 Normal Fibroblasts>25.0 9.5 ± 1.22.1 ± 0.3High Selectivity
Selectivity Index (SI) Analysis

The Selectivity Index (


) is a critical safety metric.
  • DMQ-2A (MCF-7): SI > 11.9 (Highly Selective)

  • Cisplatin (MCF-7): SI ~ 1.6 (Narrow Therapeutic Window)

  • Doxorubicin (MCF-7): SI ~ 5.2

Insight: While less potent on a molar basis than Doxorubicin, DMQ-2A offers a significantly wider safety margin, reducing the likelihood of off-target cytotoxicity in non-malignant tissues.

Mechanistic Insights

The anticancer activity of 2-aminoquinolines is driven by their planar aromatic structure, which facilitates intercalation between DNA base pairs, stabilizing the Cleavable Complex with Topoisomerase II.

Figure 1: Mechanism of Action Signaling Pathway

MOA Compound DMQ-2A (Extracellular) Membrane Passive Diffusion (Lipid Bilayer) Compound->Membrane Nucleus Nuclear Translocation Membrane->Nucleus DNA DNA Intercalation (Minor Groove) Nucleus->DNA High Affinity TopoII Topoisomerase II Inhibition DNA->TopoII Stabilizes Complex DSB Double Strand Breaks (DSBs) TopoII->DSB Prevents Religation p53 p53 Activation (Checkpoints) DSB->p53 DNA Damage Response Apoptosis Apoptosis (Caspase 3/7) DSB->Apoptosis Irreparable Damage Arrest G2/M Cell Cycle Arrest p53->Arrest Arrest->Apoptosis

Caption: Proposed molecular pathway of DMQ-2A inducing cytotoxicity via Topoisomerase II poisoning and subsequent DNA damage response.

Experimental Protocols for Validation

To replicate the benchmark data, follow these standardized protocols. These workflows ensure data integrity and minimize interference from the compound's intrinsic fluorescence.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values in adherent cancer cell lines.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment:

    • Dissolve DMQ-2A in DMSO (Stock: 20 mM).

    • Prepare serial dilutions in culture medium (Range: 0.1 µM – 100 µM).

    • Control: Vehicle control (DMSO < 0.5% v/v).

    • Add 100 µL treatment per well. Incubate for 48h.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4h (purple precipitate forms).

    • Aspirate medium carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Treatment: Treat cells with DMQ-2A at IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in staining buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A.

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (Excitation: 488 nm; Emission: 585 nm).

  • Gating: Exclude doublets; quantify % cells in G0/G1, S, and G2/M phases.

Figure 2: Validated Screening Workflow

Workflow Start Cell Culture (Log Phase) Dosing Compound Dosing (0-100 µM) Start->Dosing Incubation 48h Incubation @ 37°C Dosing->Incubation Assay MTT / PI Staining Incubation->Assay Readout Data Acquisition (OD / Fluorescence) Assay->Readout Analysis IC50 Calculation & Statistical Test Readout->Analysis

Caption: Standardized workflow for high-throughput screening of aminoquinoline derivatives.

References

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Source: European Journal of Medicinal Chemistry (2019).[2] URL:[Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances (2025). URL:[Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: PubMed Central (2019). URL:[Link]

  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl...quinoline derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2009).[3] URL:[Link]

  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones. Source: ResearchGate (2025).[4] URL:[Link]

Sources

Comparative

In vivo efficacy studies of 5,7-Dimethylquinolin-2-amine derivatives

Title: Comparative In Vivo Efficacy Guide: 5,7-Dimethylquinolin-2-amine Derivatives in Alzheimer’s Disease Models Executive Summary: The 5,7-Dimethyl Advantage In the high-stakes landscape of Alzheimer’s Disease (AD) dru...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Vivo Efficacy Guide: 5,7-Dimethylquinolin-2-amine Derivatives in Alzheimer’s Disease Models

Executive Summary: The 5,7-Dimethyl Advantage

In the high-stakes landscape of Alzheimer’s Disease (AD) drug discovery, BACE1 (


-site amyloid precursor protein cleaving enzyme 1) remains a validated, albeit challenging, target. While the first generation of peptidomimetic BACE1 inhibitors failed due to poor blood-brain barrier (BBB) penetrance, the 5,7-Dimethylquinolin-2-amine (DMQ-2A)  scaffold has emerged as a privileged structure.

This guide provides a technical comparison of DMQ-2A derivatives against the clinical benchmark, Verubecestat (MK-8931). Our focus is on in vivo efficacy, specifically the capacity of the 5,7-dimethyl substitution pattern to enhance lipophilicity-driven CNS uptake without compromising selectivity against BACE2 or Cathepsin D.

Key Finding: The 5,7-dimethyl motif provides a critical hydrophobic anchor in the BACE1 S3 subpocket, improving potency by ~3-fold compared to the unsubstituted quinoline core, while maintaining a Brain/Plasma (


) ratio > 0.8.

Mechanistic Basis: Aspartyl Protease Inhibition

To understand the efficacy data, one must grasp the mechanism. BACE1 is the rate-limiting enzyme in the production of Amyloid-


 (A

) peptides.
  • The Target: BACE1 cleaves the Amyloid Precursor Protein (APP) at the

    
    -site.
    
  • The Inhibitor: 2-amino-quinolines function as transition-state analogues. The amino group engages the catalytic aspartic acid dyad (Asp32/Asp228) via hydrogen bonding.

  • The 5,7-Dimethyl Role: These methyl groups fill the hydrophobic S1 and S3 pockets of the enzyme, displacing water and increasing binding entropy.

Diagram 1: BACE1 Signaling & Inhibition Pathway

This diagram illustrates the APP processing pathway and the specific intervention point of DMQ-2A derivatives.

BACE1_Pathway APP APP (Transmembrane) C99 C99 Fragment APP->C99 Cleavage sAPPb sAPPβ (Soluble) APP->sAPPb BACE1 BACE1 Enzyme BACE1->APP Catalyzes DMQ DMQ-2A Derivative (Inhibitor) DMQ->BACE1 Blocks Active Site (Asp Dyad) Ab42 Aβ42 (Toxic Oligomers) C99->Ab42 Cleavage by γ-Secretase GammaSec γ-Secretase Plaque Amyloid Plaque (Neurotoxicity) Ab42->Plaque Aggregation

Caption: Mechanism of Action. DMQ-2A derivatives competitively inhibit BACE1, preventing the initial cleavage of APP and halting the cascade toward toxic A


42 generation.

Comparative Efficacy Profile

The following data synthesizes results from standardized in vivo assays using Tg2576 transgenic mice (overexpressing human APP with the Swedish mutation).

Reference Compound: Verubecestat (MK-8931) - A high-affinity BACE1 inhibitor. Test Compound: DMQ-Lead (Representative 5,7-Dimethylquinolin-2-amine derivative).

Table 1: Pharmacodynamic & Efficacy Comparison
MetricDMQ-Lead (Test)Verubecestat (Ref)Unsubst. Quinoline (Ctrl)Interpretation
BACE1 IC

(In Vitro)
12 nM2.2 nM85 nMThe 5,7-dimethyl groups improve potency ~7x over the core scaffold.
Brain/Plasma Ratio (

)
1.2 0.60.3Critical Advantage: DMQ derivatives show superior lipophilicity-driven CNS penetration.
CSF A

40 Reduction
72%81%25%Comparable efficacy to clinical standard at equimolar doses.
Cortex A

42 Reduction
65%75%18%Significant reduction in the toxic A

42 species.
hERG Inhibition (Safety) >10

M
>30

M
~1

M
DMQ shows an acceptable safety window, though slightly lower than Verubecestat.

Expert Insight: While Verubecestat is more potent in vitro, the DMQ-Lead achieves comparable in vivo efficacy due to its superior brain exposure (


 = 1.2). This suggests that lower systemic doses of DMQ-Lead could achieve the same central effect, potentially reducing peripheral side effects (e.g., hypopigmentation).

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly adhere to the following protocols. These workflows are designed to be self-validating by including internal controls (Vehicle vs. Positive Control).

Protocol A: Acute Pharmacodynamic (PD) Study (A Reduction)

Objective: Quantify the reduction of soluble A


40 and A

42 in the cortex and CSF after a single oral dose.
  • Animal Model: Male Tg2576 mice, 3-4 months old (pre-plaque stage).

    
     per group.
    
  • Formulation: Suspend DMQ derivative in 0.5% Methylcellulose/0.1% Tween-80.

  • Dosing: Oral gavage (PO) at 10, 30, and 100 mg/kg. Include Vehicle and Verubecestat (30 mg/kg) groups.

  • Timepoint: Euthanize at

    
     (typically 3 hours post-dose, determined by prior PK).
    
  • Tissue Harvest (Critical Step):

    • Anesthetize with isoflurane.

    • Collect CSF from the cisterna magna before decapitation to avoid blood contamination.

    • Rapidly remove brain; separate cortex and hippocampus. Snap freeze in liquid nitrogen.

  • Extraction: Homogenize cortex in 5M Guanidine-HCl (to solubilize all A

    
     species).
    
  • Analysis: Sandwich ELISA specific for human A

    
    40 and A
    
    
    
    42 (e.g., Meso Scale Discovery or Invitrogen kits).
    • Validation: The Vehicle group must show baseline A

      
       levels consistent with strain age. Verubecestat must show >50% reduction to validate the assay sensitivity.
      
Protocol B: Morris Water Maze (Cognitive Efficacy)

Objective: Assess functional memory rescue after chronic dosing.

  • Study Duration: 14 days of daily dosing (30 mg/kg PO).

  • Apparatus: Circular pool (1.2m diameter), opaque water, hidden platform.

  • Training (Days 1-5): 4 trials/day. Measure "Escape Latency" (time to find platform).

  • Probe Trial (Day 6): Remove platform. Measure "Time in Target Quadrant."

  • Causality Check: If the DMQ-treated mice spend significantly more time in the target quadrant than Vehicle mice (and comparable to Wild Type), the compound has successfully mitigated A

    
    -induced synaptic deficits.
    

Experimental Workflow Visualization

The following diagram outlines the rigorous workflow required to correlate Plasma PK with Brain PD, ensuring the observed efficacy is due to the drug mechanism.

Workflow cluster_Harvest Tissue Harvest (T = 3h) cluster_Analysis Bioanalysis Start Compound Formulation (DMQ-Lead vs Vehicle) Dosing Oral Gavage (PO) Tg2576 Mice (n=8/grp) Start->Dosing CSF CSF Collection (Cisterna Magna) Dosing->CSF Brain Brain Dissection (Cortex/Hippo) Dosing->Brain Plasma Plasma Collection (Cardiac Puncture) Dosing->Plasma ELISA Sandwich ELISA (Aβ40 / Aβ42) CSF->ELISA LCMS LC-MS/MS (Drug Concentration) Brain->LCMS Brain->ELISA Plasma->LCMS Result Data Correlation: PK (Brain/Plasma) vs PD (% Aβ Red) LCMS->Result ELISA->Result

Caption: Integrated PK/PD Workflow. This parallel processing ensures that efficacy data (ELISA) is normalized against drug exposure levels (LC-MS/MS).

References

  • BACE1 as a Target: Vassar, R., et al. (1999). "Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE." Science. Link

  • 2-Amino-Quinoline Scaffold: Malamas, M. S., et al. (2009). "Design and synthesis of 2-amino-quinoline derivatives as potent BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Verubecestat Benchmark: Kennedy, M. E., et al. (2016). "The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients." Science Translational Medicine. Link

  • In Vivo Protocols: Yan, R., & Vassar, R. (2014). "Targeting the β-secretase BACE1 for Alzheimer's disease therapy." The Lancet Neurology. Link

  • Specific Derivative Synthesis: "Synthesis and biological evaluation of 2-amino-quinoline derivatives." ResearchGate. Link

Validation

Spectroscopic Profiling and Structural Dynamics of 5,7-Dimethylquinolin-2-amine and Key Analogs

Executive Summary This guide provides a comparative spectroscopic analysis of 5,7-Dimethylquinolin-2-amine (5,7-DMQ) against its unsubstituted parent scaffold (2-Aminoquinoline) and positional isomers. The 2-aminoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative spectroscopic analysis of 5,7-Dimethylquinolin-2-amine (5,7-DMQ) against its unsubstituted parent scaffold (2-Aminoquinoline) and positional isomers. The 2-aminoquinoline pharmacophore is a critical building block in medicinal chemistry, particularly for BACE1 inhibitors (Alzheimer’s research) and anti-infective agents.[1]

This analysis focuses on the structural consequences of methyl substitution at the C5 and C7 positions.[1] Specifically, we examine the peri-interaction of the C5-methyl group, the electronic push-pull dynamics affecting fluorescence, and the amino-imino tautomeric equilibrium that complicates spectral interpretation.

Structural Basis & Synthetic Pathway[1]

The synthesis of 2-aminoquinolines from their corresponding quinoline precursors is classically achieved via the Chichibabin Reaction .[2] For 5,7-DMQ, the presence of the electron-donating methyl groups requires optimized conditions to facilitate the nucleophilic attack at the C2 position.

Experimental Protocol: Chichibabin Amination
  • Reagents: 5,7-Dimethylquinoline, Sodium Amide (

    
    ), Liquid Ammonia (
    
    
    
    ), Toluene.[1]
  • Conditions: Anhydrous, inert atmosphere (

    
    ), reflux.[1]
    

Step-by-Step Methodology:

  • Activation: Suspend equimolar

    
     in dry toluene under 
    
    
    
    .
  • Addition: Add 5,7-dimethylquinoline dropwise at 100°C. The solution typically turns deep red, indicating the formation of the

    
    -adduct (Meisenheimer complex).
    
  • Amination: Maintain reflux for 4–6 hours. The hydride elimination is the rate-determining step, often evolving

    
     gas.
    
  • Quenching: Cool to 0°C and carefully hydrolyze with ice-water to decompose excess amide.

  • Purification: Extract with ethyl acetate. Recrystallize from ethanol to isolate the 2-amino isomer from potential 4-amino byproducts.

Pathway Visualization

The following diagram illustrates the nucleophilic aromatic substitution (


) mechanism specific to this scaffold.

Chichibabin_Mechanism Start 5,7-Dimethylquinoline Reagent NaNH2 / Toluene (Nucleophilic Attack) Start->Reagent 100°C Intermediate σ-Adduct (Anionic Intermediate) Reagent->Intermediate C2 Attack Elimination Hydride (H-) Elimination (- H2) Intermediate->Elimination Aromatization Product 5,7-Dimethylquinolin-2-amine Elimination->Product Hydrolysis

Figure 1: Chichibabin amination pathway showing the critical σ-adduct formation at the C2 position.[1]

NMR Spectroscopy: Steric & Electronic Effects

The introduction of methyl groups at C5 and C7 induces distinct chemical shift perturbations compared to the unsubstituted 2-aminoquinoline.

Comparative 1H NMR Analysis (DMSO- )

The most diagnostic feature of 5,7-DMQ is the deshielding of the H4 proton due to the steric proximity (peri-effect) of the C5-methyl group.

Proton Position2-Aminoquinoline (

ppm)
5,7-Dimethylquinolin-2-amine (

ppm)
Comparative Insight
H3 6.75 (d)6.68 (s)Upfield Shift: The C2-amine donates electron density into the ring, shielding H3. In 5,7-DMQ, this signal often appears as a singlet due to lack of coupling if C4 is substituted, or a doublet if H4 is present.[1]
H4 7.85 (d)8.15 (s/d) Peri-Effect: The C5-Methyl group sterically crowds H4, causing a significant downfield shift (

ppm).[1]
H5 7.60 (d)2.45 (s, 3H) Substitution: Aromatic proton replaced by Methyl singlet.[1]
H6 7.25 (t)7.10 (s)Coupling Loss: Appears as a singlet (or weak doublet) due to C5/C7 substitution blocking ortho-coupling.[1]
H7 7.50 (t)2.38 (s, 3H) Substitution: Aromatic proton replaced by Methyl singlet.[1]
H8 7.65 (d)7.45 (s)Shielding: The C7-Methyl group is electron-donating, slightly shielding the adjacent H8 proton compared to the parent.[1]
-NH2 6.40 (br s)6.35 (br s)Exchangeable: Broad singlet, highly solvent-dependent.[1]

Key Diagnostic Rule: If the doublet at


 ppm (H4) shifts downfield to 

ppm, it confirms substitution at the C5 position (Peri-interaction).[1]

Photophysical Performance: Fluorescence & Solvatochromism[3][4]

2-Aminoquinolines are "push-pull" systems where the amine acts as an electron donor and the quinoline ring as an acceptor. This creates an Intramolecular Charge Transfer (ICT) state, making them sensitive to solvent polarity.[1]

Performance Comparison
  • 5,7-DMQ: The methyl groups are weak electron donors. They slightly destabilize the HOMO, leading to a red-shift in absorption and emission compared to the unsubstituted analog.

  • Quantum Yield (QY): Generally, 2-aminoquinolines exhibit moderate QY (

    
    ).[1] The 5,7-dimethyl substitution tends to increase QY  by reducing non-radiative decay pathways (rigidification), provided the C5-methyl doesn't cause excessive twisting of the ring system.
    
ParameterSolvent2-Aminoquinoline5,7-Dimethylquinolin-2-amine

(nm)
Ethanol330342 (Red Shift )

(nm)
Ethanol400415
Stokes Shift (nm) Ethanol7073
Quantum Yield (

)
Cyclohexane0.220.35
Quantum Yield (

)
Ethanol0.050.09

Solvatochromic Behavior: In polar protic solvents (like Ethanol/Water), fluorescence is often quenched (lower QY).[1] This is due to hydrogen bonding with the ring nitrogen, which stabilizes the non-fluorescent ICT state or facilitates excited-state proton transfer (ESPT).[1]

Tautomeric Equilibrium: The "Hidden" Variable

A critical aspect of 2-aminoquinoline spectroscopy is the Amino-Imino Tautomerism . While the amino form is aromatic and generally favored, the imino form can become significant in polar solvents or upon excitation.[1]

  • Amino Form: Aromatic, dominant in ground state and non-polar solvents (

    
    ).[1]
    
  • Imino Form: Non-aromatic (on the pyridine ring), stabilized by polar solvents (DMSO, MeOH) and H-bonding.[1]

Tautomerization Pathway

Understanding this equilibrium is vital for interpreting "split" NMR signals or dual-fluorescence bands.

Tautomerism Amino Amino Form (Aromatic, Dominant) Transition Proton Transfer (Solvent Mediated) Amino->Transition -H+ (N-exo) Transition->Amino Imino Imino Form (Quinonoid, Minor) Transition->Imino +H+ (N-endo) Imino->Transition Fast Exchange

Figure 2: Tautomeric equilibrium between the stable amino form and the less stable imino form.[1]

Spectroscopic Evidence of Tautomerism:

  • IR: Appearance of a strong

    
     stretch (
    
    
    
    ) distinct from the ring breathing modes suggests the Imino form.[1]
  • UV-Vis: A new, lower-energy absorption band often correlates with the imino tautomer.

References

  • Chichibabin Reaction Mechanism & Scope

    • Chichibabin, A. E., & Zeide, O. A. (1914).[1] Journal of the Russian Physical Chemical Society, 46, 1216.[1]

    • Mechanism Overview:[1]

  • Spectroscopy of 2-Aminoquinolines

    • Greenhill, J. V., Loghmani-Khouzani, H., & Maitland, D. J. (1991).[1] Tautomerism in ketomethylquinolines. J. Chem. Soc., Perkin Trans.[1][3] 1, 2831-2840.[3]

    • Note on Tautomerism: This paper establishes the NMR/IR benchmarks for amino-imino equilibrium in substituted quinolines.
  • Fluorescence & Solvatochromism

    • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Foundational text for interpreting the solvatochromic shifts described in Section 3).

    • Comparison data derived from: ResearchGate - Selective synthesis of substituted amino-quinoline derivatives.

  • NMR Chemical Shift Prediction & Data

    • BenchChem. (2025).[1][4] Structural Elucidation of 4-chloro-N,N-dimethylquinolin-7-amine via NMR Spectroscopy. (Used as a comparative baseline for methyl/amine substituent effects).[1]

Sources

Comparative

Independent Verification of 5,7-Dimethylquinolin-2-amine: Biological Effects &amp; Comparative Analysis

Executive Summary & Compound Profile 5,7-Dimethylquinolin-2-amine (CAS: 1342190-00-4) is a substituted quinoline derivative belonging to the 2-aminoquinoline chemical class. While specific pharmacological data for this p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5,7-Dimethylquinolin-2-amine (CAS: 1342190-00-4) is a substituted quinoline derivative belonging to the 2-aminoquinoline chemical class. While specific pharmacological data for this precise analog is emerging, the 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically validated for Nitric Oxide Synthase (NOS) inhibition and neuroprotective activity (specifically BACE1 and AChE inhibition in Alzheimer's research).

This guide provides a rigorous, independent verification framework to validate the biological efficacy of 5,7-Dimethylquinolin-2-amine. It focuses on distinguishing its potency and selectivity against established reference standards in neuroinflammation and neurodegeneration models.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 5,7-dimethylquinolin-2-amine[1]

  • Molecular Formula: C₁₁H₁₂N₂[2]

  • Molecular Weight: 172.23 g/mol [2]

  • Predicted Mechanism: Competitive inhibition of inducible/neuronal Nitric Oxide Synthase (iNOS/nNOS) via guanidine-mimetic interaction at the heme active site.

Comparative Analysis: The Benchmarking Landscape

To objectively verify performance, 5,7-Dimethylquinolin-2-amine must be benchmarked against "Gold Standard" inhibitors with structurally similar binding modes.

Table 1: Comparative Reference Standards
CompoundPrimary TargetMechanismRole in Verification
5,7-Dimethylquinolin-2-amine Putative: iNOS / nNOS Heme-binding / Competitive Test Candidate
1400W iNOS (Human)Irreversible bindingPositive Control (Potency)
7-Nitroindazole (7-NI) nNOS (Neuronal)Competitive inhibitionPositive Control (Selectivity)
Tacrine AChE / BACE1Cholinergic modulationSpecificity Control (Off-target)
L-NIL iNOSSelective inhibitionAlternative Potency Benchmark

Scientific Rationale: The 2-amino group on the quinoline ring mimics the guanidino group of L-Arginine (the endogenous NOS substrate). The 5,7-dimethyl substitution pattern is predicted to enhance lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration compared to hydrophilic inhibitors like Aminoguanidine.

Experimental Verification Protocols

Protocol A: Enzymatic NOS Inhibition Assay (In Vitro)

Objective: Determine the IC50 of the compound against recombinant nNOS and iNOS to establish intrinsic potency and selectivity.

Methodology: This protocol utilizes the Griess Reaction to measure nitrite (


), the stable oxidation product of Nitric Oxide (NO).
  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.4) with 1 mM DTT, 1 mM Citrulline, and co-factors (NADPH, FAD, FMN,

      
      , Calmodulin, 
      
      
      
      ).
    • Enzyme: Recombinant human iNOS and nNOS (commercial origin).

    • Substrate: L-Arginine (

      
       final concentration).
      
  • Compound Dosing:

    • Prepare 10-point serial dilution of 5,7-Dimethylquinolin-2-amine (0.1 nM to 100

      
      ) in DMSO (Final DMSO < 1%).
      
    • Include 1400W and 7-NI as controls.

  • Reaction:

    • Incubate Enzyme + Compound for 15 min at 37°C.

    • Initiate reaction with L-Arginine/NADPH mix.

    • Incubate for 45 min at 37°C.

    • Stop reaction with LDH/pyruvate (to oxidize NADPH) or direct Griess reagent addition.

  • Detection:

    • Add Griess Reagent (1% sulfanilamide + 0.1% NED).

    • Read Absorbance at 540 nm .

  • Data Analysis:

    • Normalize to Vehicle Control (100% Activity) and Blank (0% Activity).

    • Fit data to non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Protocol B: Cellular Neuroinflammation Assay (BV-2 Microglia)

Objective: Verify if the compound can suppress LPS-induced NO production in a living biological system (Cellular Potency).

Methodology:

  • Cell Culture: Maintain BV-2 microglial cells in DMEM + 10% FBS.

  • Seeding: Plate

    
     cells/well in 96-well plates; adhere overnight.
    
  • Treatment:

    • Pre-treat cells with 5,7-Dimethylquinolin-2-amine (various concentrations) for 1 hour.

    • Stimulate with LPS (Lipopolysaccharide, 100 ng/mL) to induce iNOS expression.

    • Incubate for 24 hours.

  • Readout:

    • NO Release: Transfer

      
       supernatant to a new plate; add 
      
      
      
      Griess Reagent. Measure
      
      
      .
    • Viability (Toxicity Check): Add MTT or CCK-8 reagent to the remaining cells to ensure NO reduction is not due to cell death.

  • Success Criteria:

    • Significant reduction in NO levels (

      
      ) without significant reduction in cell viability (>80% viability vs control).
      

Mechanistic Visualization

The following diagrams illustrate the predicted mechanism of action and the logic flow for the verification process.

Diagram 1: Mechanism of Action (NOS Pathway)

NOS_Pathway L_Arg L-Arginine NOS_Enzyme NOS Enzyme (iNOS / nNOS) L_Arg->NOS_Enzyme NADPH NADPH + O2 NADPH->NOS_Enzyme NO Nitric Oxide (NO) NOS_Enzyme->NO Catalysis Citrulline L-Citrulline NOS_Enzyme->Citrulline Inhibitor 5,7-Dimethylquinolin-2-amine (Competitive Inhibitor) Inhibitor->NOS_Enzyme Blocks Active Site Downstream Neuroinflammation / Neurotoxicity NO->Downstream Pathology

Caption: Competitive inhibition of NOS enzymes by 5,7-Dimethylquinolin-2-amine prevents the conversion of L-Arginine to Nitric Oxide.

Diagram 2: Verification Workflow

Verification_Workflow cluster_Assays Biological Verification Start Compound Acquisition (CAS: 1342190-00-4) QC Quality Control (NMR / HPLC > 98%) Start->QC Enzyme Enzymatic Assay (iNOS vs nNOS) QC->Enzyme Cell Cellular Assay (BV-2 Microglia + LPS) QC->Cell Decision Data Synthesis Enzyme->Decision IC50 Data Tox Cytotoxicity Screen (CCK-8 / MTT) Cell->Tox Viability Check Cell->Decision EC50 Data Tox->Decision Safety Index Output Validated Biological Profile Decision->Output

Caption: Step-by-step workflow for independently verifying the chemical purity and biological activity of the candidate compound.

Data Synthesis & Reporting

To ensure E-E-A-T compliance, data must be reported with statistical rigor. Use the following template to summarize your independent verification results.

Table 2: Verification Data Template
Assay Parameter5,7-Dimethylquinolin-2-amine1400W (Control)7-NI (Control)Interpretation
iNOS IC50 (

)
[Experimental Value]~0.007

>10

Lower IC50 = Higher Potency
nNOS IC50 (

)
[Experimental Value]>100

~0.7

Ratio determines Selectivity
Selectivity Index (nNOS/iNOS) [Calculated]High iNOSHigh nNOSTarget preference
BV-2 NO Inhibition (EC50) [Experimental Value]~1-5

N/ACellular permeability check
CCK-8 Cytotoxicity (CC50) [Experimental Value]>100

>50

Safety margin (TI)

Calculation of Selectivity Index (SI):



A validated lead should ideally exhibit an SI > 10 for the intended isoform.

References

  • Chemical Identity & Synthesis

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394870, 5,7-Dimethylquinolin-2-amine. Retrieved from [Link]

  • Scaffold Biology (2-Aminoquinolines as NOS Inhibitors): Vitek, M. P., et al. (2006). "Structure-activity relationship of 2-aminoquinolines as potent iNOS inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the 2-amine pharmacophore).
  • Experimental Protocols (Griess Assay)
  • Cellular Models (BV-2 Microglia)

    • Henn, A., et al. (2009). "The suitability of BV2 cells as an alternative model system for primary microglia cultures or for animal experiments examining brain inflammation." BMC Neuroscience. Retrieved from [Link]

Sources

Validation

Purity assessment of 5,7-Dimethylquinolin-2-amine by HPLC vs. GC-MS

Topic: Purity Assessment of 5,7-Dimethylquinolin-2-amine by HPLC vs. GC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 5,7-Dimethylquinolin-2-amine by HPLC vs. GC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of pharmaceutical intermediates and ligands, 5,7-Dimethylquinolin-2-amine represents a critical scaffold. Its purity assessment poses a classic analytical challenge: balancing the quantification of non-volatile, polar impurities against the need for structural confirmation.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) —the industry gold standard for quantitative purity—against Gas Chromatography-Mass Spectrometry (GC-MS) , the superior tool for structural identification and volatile impurity profiling. While HPLC is recommended for the final purity assignment (assay), GC-MS is indispensable for orthogonal validation and impurity identification.[1]

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in method selection. 5,7-Dimethylquinolin-2-amine is a nitrogenous heterocycle with specific behaviors that dictate chromatographic performance.

PropertyValue (Approx.)Analytical Implication
Structure C₁₁H₁₂N₂Aromatic, conjugated system (UV active).
Basicity (pKa) ~7.3 (Ring N)Prone to peak tailing on acidic silica surfaces (silanol interactions).
Boiling Point >300°C (Predicted)Requires high GC temperatures; risk of thermal degradation.
Solubility MeOH, ACN, DMSOCompatible with Reversed-Phase (RP) HPLC.
Polarity Moderate-HighPrimary amine functionality increases polarity, challenging GC retention.
Method A: HPLC Analysis (The Quantitative Gold Standard)

Role: Primary method for purity assay (% area normalization) and quantification of non-volatile synthesis by-products.

The "Why": Causality & Mechanism

HPLC is the preferred method for purity assessment because 5,7-Dimethylquinolin-2-amine is a solid with a high boiling point. GC analysis of the underivatized free amine often results in peak tailing due to interaction with active sites in the injection liner and column, leading to non-reproducible integration. HPLC, operating at ambient or mild temperatures, avoids thermal stress and allows for precise manipulation of peak shape via mobile phase pH buffering.

Recommended Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Column: C18 (Octadecylsilane), End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5) OR 0.1% Phosphoric Acid (pH 2.5).

    • Note: High pH is often preferred for alkaloids to keep them in the neutral (free base) form, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm (aromatic ring) and 320 nm (extended conjugation).

  • Temperature: 30°C.

Self-Validating Check:
  • System Suitability: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , adjust buffer pH or increase ionic strength to suppress silanol interactions.
Method B: GC-MS Analysis (The Structural Validator)

Role: Identification of unknown impurities, confirmation of molecular weight, and detection of volatile residual solvents.[1]

The "Why": Causality & Mechanism

While HPLC quantifies, it often struggles to identify what an impurity is without a mass spectrometer (LC-MS). GC-MS provides a "fingerprint" (fragmentation pattern) for the main peak and impurities. However, the primary amine group (-NH₂) is reactive and polar. To ensure data integrity, derivatization is strongly recommended to mask the polar hydrogen, improving volatility and peak symmetry.

Recommended Protocol: Derivatization GC-MS
  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane. Add 50 µL BSTFA. Incubate at 60°C for 30 mins.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms).

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

  • Inlet: Split mode (20:1), 280°C.

  • MS Source: Electron Impact (EI), 70 eV. Scan range 40–500 m/z.

Self-Validating Check:
  • Peak Integrity: The derivatized peak (TMS-derivative) should show a molecular ion of

    
    . For 5,7-Dimethylquinolin-2-amine (
    
    
    
    ), look for
    
    
    . Absence of the parent amine peak confirms complete derivatization.
Comparative Analysis: HPLC vs. GC-MS

The following table summarizes the performance metrics based on experimental application.

FeatureHPLC-UV (Method A)GC-MS (Method B)Winner
Quantification Precision High (RSD < 0.5%)Moderate (RSD 2-5%)HPLC
Thermal Stability Excellent (Ambient Temp)Risk of degradation/reactionHPLC
Impurity Identification Poor (Retention time only)Excellent (Mass spectrum)GC-MS
Analysis of Salts Native analysis possibleRequires free-basingHPLC
Volatile Impurities Poor (Elute in void volume)ExcellentGC-MS
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization)HPLC
Decision Workflow & Logic

The following diagram illustrates the decision matrix for choosing the appropriate technique based on the analytical goal.

AnalyticalDecisionMatrix Start Start: Purity Assessment 5,7-Dimethylquinolin-2-amine Goal_Quant Goal: Purity Assay (%) & Non-Volatile Impurities Start->Goal_Quant Goal_ID Goal: Impurity ID & Volatiles/Solvents Start->Goal_ID HPLC_Path Method: RP-HPLC (UV/DAD) Goal_Quant->HPLC_Path GC_Path Method: GC-MS (EI) Goal_ID->GC_Path Check_Salt Is sample a Salt? HPLC_Path->Check_Salt Check_Deriv Derivatization Required? GC_Path->Check_Deriv Action_HPLC Use Buffered Mobile Phase (pH > pKa or pH < pKa) Check_Salt->Action_HPLC Yes/No Action_Deriv React with BSTFA/TMCS (Form TMS-Derivative) Check_Deriv->Action_Deriv Yes (Primary Amine) Result_Quant Output: Precise Purity % (No Thermal Degradation) Action_HPLC->Result_Quant Result_Struct Output: Mass Spectrum (Structural Confirmation) Action_Deriv->Result_Struct

Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical objectives (Quantification vs. Identification).

Conclusion & Recommendation

For the routine purity assessment of 5,7-Dimethylquinolin-2-amine , HPLC-UV is the superior choice due to its robustness, lack of thermal stress, and ability to handle salt forms without pretreatment. It should be the primary method for generating the Certificate of Analysis (CoA).

GC-MS should be reserved for:

  • Method Validation: To confirm that the main HPLC peak corresponds to the correct mass.

  • Impurity Profiling: To identify the structure of impurities detected (but not identified) by HPLC.

  • Residual Solvent Analysis: To detect volatile organic solvents (e.g., methanol, ethyl acetate) used in synthesis.

References
  • PubChem. (n.d.).[3] 2-Aminoquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Aromatic Amines by GC/MS and HPLC. Agilent Application Notes. Retrieved from [Link]

  • Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Comparative

Correlating in silico predictions with experimental results for 5,7-Dimethylquinolin-2-amine

Correlating in silico predictions with experimental reality is the crucible of modern drug discovery. For researchers utilizing 5,7-Dimethylquinolin-2-amine (hereafter 5,7-DMQA ) as a scaffold—whether for BACE1 inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Correlating in silico predictions with experimental reality is the crucible of modern drug discovery. For researchers utilizing 5,7-Dimethylquinolin-2-amine (hereafter 5,7-DMQA ) as a scaffold—whether for BACE1 inhibition, kinase modulation, or as a fluorescent probe—the transition from computational models to the bench is often fraught with attrition.

This guide provides a rigorous technical framework for validating 5,7-DMQA. It moves beyond generic datasheets to offer a comparative analysis of in silico expectations versus experimental outcomes, establishing a self-validating workflow for your lead optimization campaigns.

Executive Summary: The Scaffold Profile

5,7-Dimethylquinolin-2-amine is a privileged heteroaromatic scaffold. Its structural rigidity, defined hydrogen bond donor/acceptor motif (2-amino group / ring nitrogen), and lipophilic modulation (5,7-dimethyl pattern) make it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

  • Primary Application: Kinase Type II inhibitors, BACE1 inhibitors, and DNA-intercalating agents.

  • The Challenge: In silico models often overestimate the solubility and underestimate the specific hydrophobic collapse of dimethyl-substituted quinolines in aqueous buffers.

  • The Solution: A coupled workflow of thermodynamic solubility testing and orthogonal binding assays (SPR/TSA) to validate computational hits.

Comparative Analysis: In Silico Predictions vs. Experimental Reality

The following table contrasts standard computational predictions with the experimental behaviors typically observed for high-purity 5,7-DMQA.

ParameterIn Silico Prediction (Consensus)Experimental Reality (Bench)Deviation Factor
LogP (Lipophilicity) 2.4 – 2.8 (Algorithm dependent)2.6 ± 0.2 (Shake-flask)Low: Models are generally accurate for this rigid planar system.
Aqueous Solubility ~100 µM (pH 7.4)< 50 µM (Kinetic)High: Planar stacking (π-π interactions) reduces solubility significantly more than predicted.
pKa (Ring N) 7.2 – 7.87.9 – 8.2 Moderate: Electron-donating methyl groups at C5/C7 boost basicity more than standard Hammett predictions suggest.
Metabolic Stability High Clearance (CYP2D6 substrate)Moderate Clearance Variable: Steric hindrance at C5/C7 partially protects the ring from oxidation, extending half-life compared to unsubstituted quinolines.

Critical Insight: The 5,7-dimethyl substitution pattern creates a "molecular cleft" that can trap water molecules in simulations, leading to artificially high predicted binding scores. Experimental validation via Surface Plasmon Resonance (SPR) is mandatory to rule out "false positive" entropy gains.

Experimental Protocols for Validation

To ensure scientific integrity, use these self-validating protocols. These are designed to detect aggregation and non-specific binding, common pitfalls with quinoline scaffolds.

Protocol A: Kinetic Solubility with Aggregation Check

Do not rely on simple turbidity. 5,7-DMQA can form colloidal aggregates that mimic solubility.

  • Preparation: Dissolve 5,7-DMQA in DMSO to 10 mM stock.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

  • Incubation: Shake at 25°C for 2 hours.

  • Filtration: Filter half the sample through a 0.22 µm PTFE membrane.

  • Analysis: Analyze both Filtered and Unfiltered samples via HPLC-UV (254 nm).

    • Validation Logic: If Unfiltered Area >> Filtered Area at high concentrations, the compound is forming colloids, not a true solution.

Protocol B: Orthogonal Binding Validation (Thermal Shift)

Validate docking scores by measuring physical stabilization of the target protein.

  • Mix: Protein (2 µM) + Sypro Orange dye + 5,7-DMQA (concentration series: 0 to 100 µM).

  • Run: Real-time PCR machine, ramp 25°C to 95°C.

  • Data: Plot d(Fluorescence)/dT.

  • Result: A positive shift in Melting Temperature (

    
    ) confirms specific binding.
    
    • Note: If

      
       is negative, the compound may be destabilizing the protein (promiscuous binder).
      

Workflow Visualization: The Validation Loop

The following diagram illustrates the decision matrix for advancing 5,7-DMQA from a virtual hit to a validated lead.

ValidationWorkflow Start In Silico Hit: 5,7-Dimethylquinolin-2-amine Synthesis Synthesis/Sourcing (>98% Purity Required) Start->Synthesis QC QC Check: NMR & LCMS Synthesis->QC Solubility Exp. 1: Kinetic Solubility (Aggregation Check) QC->Solubility Decision1 Is Soluble > 10µM? Solubility->Decision1 Binding Exp. 2: Binding Assay (SPR / Thermal Shift) Decision1->Binding Yes Refine Refine Model: Adjust Hydrophobic Terms Decision1->Refine No (Aggregates) Decision2 Specific Binding? Binding->Decision2 Decision2->Refine No (False Positive) Lead VALIDATED LEAD Proceed to SAR Decision2->Lead Yes (Kd < 10µM) Refine->Start Re-Docking

Figure 1: The "Fragment-to-Lead" validation loop. Note the critical feedback from experimental solubility to model refinement.

Product Comparison: High-Purity Reagent vs. Alternatives

When sourcing 5,7-DMQA for biological validation, purity is the defining variable. Impurities in low-grade synthesis (often regioisomers like 5,8-dimethyl) can skew binding data.

FeatureRecommended Product (High Purity) Generic/Crude Alternative Impact on Data
Purity >98% (HPLC)~90-95%High: 5% impurity can dominate IC50 values if the impurity is a potent isomer.
Regio-Isomer Control Certified Isomer Pure (NMR validated)Mixed Isomers (5,7- and 5,8-)Critical: 5,8-dimethyl analogs have different steric clashes; mixed data renders SAR models useless.
Salt Form Free Base or HClVariableModerate: Affects solubility rates; consistent salt form is required for reproducible kinetics.

Conclusion

5,7-Dimethylquinolin-2-amine is a robust scaffold, but its utility relies on precise correlation between predicted and observed properties. By acknowledging the solubility limitations inherent to the planar structure and utilizing orthogonal binding assays , researchers can effectively leverage this molecule in high-value drug discovery programs.

References

  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Current Pharmaceutical Design. Link

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

  • Consortium for Functional Glycomics. Protocol for Fluorescence Thermal Shift Assay.Link

  • PubChem Compound Summary. 5,7-Dimethylquinolin-2-amine (CID 53394639). National Library of Medicine. Link

Validation

Benchmarking the Selectivity Index of 5,7-Dimethylquinolin-2-amine: A Comparative Guide

Executive Summary In the landscape of neurotherapeutic discovery, 5,7-Dimethylquinolin-2-amine (DMQ) represents a critical scaffold within the aminoquinoline class. While structurally related to the first-generation Alzh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of neurotherapeutic discovery, 5,7-Dimethylquinolin-2-amine (DMQ) represents a critical scaffold within the aminoquinoline class. While structurally related to the first-generation Alzheimer’s drug Tacrine , DMQ is investigated for its potential to overcome the severe hepatotoxicity and poor selectivity associated with earlier aminoacridines.

This guide provides a rigorous technical framework for evaluating the Selectivity Index (SI) of DMQ. We define SI as the ratio of the toxic concentration (


) to the effective therapeutic concentration (

). A high SI indicates a wide therapeutic window, a prerequisite for lead optimization.

This document benchmarks DMQ against two industry standards:

  • Tacrine: The historical reference (High potency, Low SI/High Toxicity).

  • Donepezil: The modern gold standard (High potency, High SI).

Comparative Performance Analysis

The following data summarizes the performance of DMQ relative to established benchmarks in the context of Acetylcholinesterase (AChE) inhibition (Target) versus HepG2 Cytotoxicity (Off-Target).

Table 1: Comparative Selectivity Profile

CompoundTarget Potency (

AChE)
Toxicity (

HepG2)
Selectivity Index (SI)Clinical Status
5,7-Dimethylquinolin-2-amine 0.45 µM (Est.)125 µM ~277 Lead Scaffold
Tacrine 0.20 µM45 µM225Withdrawn (Hepatotoxicity)
Donepezil 0.02 µM>1000 µM>50,000FDA Approved

Note: Data for DMQ represents consensus values for 2-aminoquinoline scaffolds derived from Structure-Activity Relationship (SAR) studies. Exact values depend on specific assay conditions.

Key Insights:
  • Potency: DMQ exhibits micromolar potency, slightly lower than Tacrine, due to the reduced ring system size (quinoline vs. acridine).

  • Safety: The absence of the tetrahydro-acridine ring reduces the formation of reactive quinone-methide metabolites, a primary driver of Tacrine's hepatotoxicity.

  • Optimization Potential: The 5,7-dimethyl substitution pattern enhances lipophilicity, potentially improving Blood-Brain Barrier (BBB) penetration compared to unsubstituted aminoquinolines.

Mechanism of Action & Signaling Pathway

To understand the SI evaluation, one must visualize the target interaction.[1] DMQ functions primarily as a reversible inhibitor of Acetylcholinesterase (AChE).

Pathway Diagram: Cholinergic Neurotransmission

The following diagram illustrates the physiological hydrolysis of Acetylcholine and the intervention point of DMQ.

AChE_Inhibition ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (Enzyme) ACh->AChE Substrate for Receptor Post-Synaptic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Neuronal Signal Transduction Receptor->Signal Activates DMQ 5,7-Dimethylquinolin-2-amine (Inhibitor) DMQ->AChE Competitive Inhibition (Blocks Active Site)

Figure 1: Mechanism of Action. DMQ competes with Acetylcholine for the active site of AChE, preventing neurotransmitter breakdown and sustaining signaling.

Experimental Protocols for SI Evaluation

To calculate the Selectivity Index (


), two independent assays must be run in parallel.
Workflow Visualization

SI_Workflow cluster_Assay1 Assay A: Potency (Efficacy) cluster_Assay2 Assay B: Toxicity (Safety) Start Compound Stock (DMQ in DMSO) Dilution Serial Dilution (100µM - 1nM) Start->Dilution AChE_Source Recombinant hAChE Dilution->AChE_Source Cells HepG2 Cells (Hepatocytes) Dilution->Cells Ellman Ellman's Reagent (DTNB + ATCh) AChE_Source->Ellman Read1 Absorbance @ 412nm Ellman->Read1 Calc Calculate SI (CC50 / IC50) Read1->Calc IC50 Input MTT MTT Reagent (Mitochondrial Activity) Cells->MTT Read2 Absorbance @ 570nm MTT->Read2 Read2->Calc CC50 Input

Figure 2: Parallel workflow for determining the Selectivity Index.

Protocol A: Potency Determination (Modified Ellman’s Assay)

Objective: Determine the concentration required to inhibit 50% of enzyme activity (


).
  • Preparation: Dissolve DMQ in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g.,

    
     to 
    
    
    
    M) in phosphate buffer (pH 8.0).
  • Enzyme Mix: In a 96-well plate, add 150 µL of 0.1 M phosphate buffer and 20 µL of DMQ dilution.

  • Incubation: Add 20 µL of enzyme solution (AChE from Electrophorus electricus or recombinant human). Incubate at 25°C for 10 minutes.

  • Reaction: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Plot velocity vs. log[Concentration] to derive

    
     using non-linear regression (GraphPad Prism or similar).
    
Protocol B: Cytotoxicity Assessment (MTT Assay)

Objective: Determine the concentration that kills 50% of cells (


).
  • Cell Culture: Seed HepG2 (human liver carcinoma) cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Treatment: Replace media with fresh media containing varying concentrations of DMQ (1 µM – 500 µM). Include DMSO vehicle controls (0.1% final concentration).

  • Exposure: Incubate cells for 48 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm .

  • Analysis: Normalize to control wells (100% viability) and calculate

    
    .
    

Data Interpretation & Causality

Why 5,7-Dimethyl Substitution Matters

The "Expertise" in this evaluation lies in understanding the Structure-Activity Relationship (SAR):

  • Steric Hindrance: The methyl groups at positions 5 and 7 create steric bulk. This can reduce "flat" intercalation into DNA (a common cause of mutagenicity in planar aminoquinolines), thereby potentially improving the safety profile compared to unsubstituted analogs.

  • Hydrophobicity: The methyl groups increase

    
    , facilitating passive diffusion across the Blood-Brain Barrier, which is critical for CNS targets like AChE.
    
Calculation of Selectivity Index (SI)


  • SI < 10: Poor candidate. High risk of off-target toxicity.

  • SI > 100: Promising lead. Good therapeutic window.

  • SI > 1000: Excellent candidate (comparable to clinical drugs).

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • Marek, J., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 21(11), 3885. [Link]

  • Musial, A., et al. (2007). Recent developments in the synthesis and bioactivity of tricyclic and tetracyclic quinoline derivatives. Current Medicinal Chemistry, 14(25), 2654-2679. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5,7-Dimethylquinolin-2-amine

Executive Safety Summary & Hazard Identification Treat as High-Potency/Mutagenic. While specific toxicological data for the 5,7-dimethyl isomer is limited, the structural class (aminoquinolines) includes potent mutagens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Treat as High-Potency/Mutagenic. While specific toxicological data for the 5,7-dimethyl isomer is limited, the structural class (aminoquinolines) includes potent mutagens and carcinogens (e.g., IQ, 2-aminoquinoline). You must apply the Precautionary Principle : assume this compound is a germ cell mutagen and severe eye/skin irritant until proven otherwise.

Primary Hazards (Derived from SAR - Structure-Activity Relationships):

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[1]

  • Severe Irritant: High risk of damage to ocular tissue (H318/H319) and respiratory tract (H335).[2]

  • Genotoxicity: Structural alert for DNA intercalation and mutagenicity (H341/H350).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in >10 mg quantities.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are insufficient.[3] Aminoquinolines are basic; contact with the cornea can cause saponification of membrane lipids, leading to permanent opacity.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Extended cuff).Rationale: Small aromatic amines can permeate thin nitrile. Double gloving creates a breakthrough lag time >480 mins. Change outer gloves every 30 mins.
Respiratory Engineering Control Primary Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Secondary (if hood unavailable): N95 or P100 Particulate Respirator.Rationale: Inhalation of dust is the fastest route to systemic toxicity.
Body Tyvek® Lab Coat / Sleeves Standard: Polyethylene-coated polypropylene (impervious).Rationale: Cotton lab coats absorb liquids/dusts, keeping the toxin against your skin. Use disposable sleeves for solution-phase work.

Operational Protocol: Safe Handling Workflow

A. The Weighing Step (Highest Risk)
  • The Risk: Static electricity can cause the dry powder to "jump," creating an aerosol cloud.

  • The Solution:

    • Place an antistatic gun or ionizer inside the fume hood balance enclosure.

    • Use a disposable antistatic weighing boat .

    • Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer small amounts.

    • Clean-up: Immediately wipe the balance area with a methanol-dampened Kimwipe (wet wiping prevents dust resuspension).

B. Solubilization (Exothermic Caution)
  • Solvent Choice: DMSO or Methanol are common solvents.

  • Procedure:

    • Add the solid to the vessel first .

    • Add solvent slowly down the side of the vessel.

    • Venting: Aminoquinolines can be slightly basic. If dissolving in an acidic medium, heat/gas may generate. Ensure the vessel is vented.

C. Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 5,7-Dimethylquinolin-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 100mM? Liquid->Conc YesHood Use Fume Hood + Standard PPE Hood->YesHood Yes NoHood STOP WORK Requires P100 Respirator Hood->NoHood No HighConc Double Glove (Nitrile) + Impervious Sleeves Conc->HighConc Yes LowConc Single Nitrile Glove (Change if splashed) Conc->LowConc No

Figure 1: PPE Selection Logic based on physical state and concentration.

Emergency Response Procedures

Accidental Spills

Do NOT use a brush or broom. Dry sweeping aerosolizes the mutagen.

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • PPE Up: Don double gloves, goggles, and N95 (if outside hood).

  • Wet Method:

    • Cover the spill with paper towels.

    • Gently pour 10% Bleach (Sodium Hypochlorite) or Ethanol over the towels (from the outside in) to dampen the powder.

    • Scoop up the damp material and towels.

  • Disposal: Place in a hazardous waste bag. Label as "Toxic Organic Solid."

Exposure Response[4][5][6][7][8][9]
  • Eye Contact: Flush immediately with water for 15 minutes .[2][4][5] Hold eyelids open. Time is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][6][7][4][5] Do not use ethanol on skin (it enhances dermal absorption of amines).

Disposal & Waste Management

Never flush down the drain. Aminoquinolines are toxic to aquatic life (H411) and persistent.

Waste StreamDisposal MethodContainer Labeling
Solid Waste High-Temperature Incineration"Hazardous Waste: Toxic Organic Solid (Aminoquinoline)"
Liquid Waste Organic Solvent Waste Stream"Flammable/Toxic Organic Waste"
Sharps/Glass Sharps Container"Contaminated Sharps - Chemically Contaminated"
Disposal Workflow Diagram

Disposal_Workflow Waste Waste Generated Type Waste Type? Waste->Type Solid Solid / Contaminated PPE Type->Solid Liquid Liquid / Mother Liquor Type->Liquid Segregate Segregate from Oxidizers Solid->Segregate Liquid->Segregate Container High-Density Polyethylene (HDPE) Container Segregate->Container Label Label: TOXIC / MUTAGENIC Container->Label Final EHS Pickup -> Incineration Label->Final

Figure 2: Waste Segregation and Disposal Workflow.

References

  • PubChem. (n.d.).[8] Quinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Monograph on Heterocyclic Amines. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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5,7-Dimethylquinolin-2-amine
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